molecular formula C24H32N2O2 B1671549 Eprazinone CAS No. 10402-90-1

Eprazinone

货号: B1671549
CAS 编号: 10402-90-1
分子量: 380.5 g/mol
InChI 键: BSHWLCACYCVCJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Eprazinone is a member of the class of piperazines in which the two amino hydrogens of piperazine are replaced by 2-benzoylpropyl and 2-ethoxy-2-phenylethyl groups. It has a role as a mucolytic. It is a N-alkylpiperazine, an ether and an aromatic ketone. It is a conjugate base of an this compound(2+).
This compound (trade name Eftapan) is a mucolytic drug, and relieves bronchospasms.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one
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InChI

InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHWLCACYCVCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1048336
Record name Eprazinone
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Molecular Weight

380.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10402-90-1
Record name Eprazinone
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Record name Eprazinone [INN:DCF]
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Foundational & Exploratory

In Vitro Mechanism of Action of Eprazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic and bronchodilator agent whose mechanism of action, while not fully elucidated, involves a multi-faceted approach targeting key pathways in respiratory physiology. In vitro studies have been instrumental in delineating its effects on mucus properties, inflammatory signaling, and airway smooth muscle function. This technical guide provides an in-depth overview of the core in vitro mechanisms of action of this compound, focusing on its roles as a phosphodiesterase-4 (PDE4) inhibitor, a weak neurokinin-1 (NK1) receptor antagonist, and a modulator of airway epithelial ion transport. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's therapeutic effects in respiratory conditions are attributed to several in vitro activities:

  • Mucolytic and Secretolytic Effects: this compound enhances the secretion of less viscous serous mucus from goblet cells and submucosal glands. It is also proposed to disrupt the structural integrity of mucus by breaking down glycoprotein (B1211001) networks, thereby reducing sputum viscosity and elasticity.

  • Phosphodiesterase-4 (PDE4) Inhibition: this compound is classified as a PDE4 inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which is associated with a wide range of anti-inflammatory effects and smooth muscle relaxation.

  • Anti-inflammatory Properties: The anti-inflammatory effects of this compound are largely attributed to its PDE4 inhibitory activity, which can suppress the production of pro-inflammatory cytokines.

  • Neurokinin-1 (NK1) Receptor Antagonism: this compound acts as a ligand for the NK1 receptor, exhibiting weak antagonistic effects. This interaction may contribute to its mucolytic and antitussive properties.

  • Modulation of Ion Transport: In vitro studies on airway epithelia have shown that this compound can modulate ion transport, primarily by reducing chloride secretion, which can affect mucus hydration.

Quantitative Data

Target/ActivityParameterValueSpecies/Cell TypeReference
Neurokinin 1 Receptor (NK1R) Binding % Inhibition~30%Not Specified[1]
Concentration25 µMNot Specified[1]
Airway Ion Transport EffectDose-dependent decreaseAirway Epithelia[1]
ParameterShort-circuit current (Isc)Airway Epithelia[1]

Signaling Pathways

The multifaceted mechanism of this compound involves modulation of key intracellular signaling pathways.

PDE4 Inhibition and cAMP Signaling

As a PDE4 inhibitor, this compound increases intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This pathway is crucial for mediating anti-inflammatory responses.[2][3]

PDE4_Inhibition_Pathway This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates/ Activates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ Pro-inflammatory Cytokines) CREB->Anti_inflammatory Leads to

Diagram 1: this compound's PDE4 Inhibition Pathway.
NK1 Receptor Antagonism and Calcium Signaling

This compound's weak antagonism of the NK1 receptor can interfere with the signaling cascade initiated by its endogenous ligand, Substance P. NK1 receptor activation typically leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can influence various cellular processes, including mucin gene expression.[4][5]

NK1R_Antagonism_Pathway SubstanceP Substance P NK1R Neurokinin-1 Receptor (NK1R) SubstanceP->NK1R Activates This compound This compound This compound->NK1R Weakly Antagonizes Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers Mucin_expression Modulation of Mucin Gene Expression Ca2_release->Mucin_expression Influences

Diagram 2: NK1 Receptor Signaling and its Antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound's mechanism of action.

Phosphodiesterase-4 (PDE4) Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

  • Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4 enzyme. The remaining cAMP is then quantified.

  • Materials:

    • Recombinant human PDE4 enzyme

    • cAMP (substrate)

    • This compound

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • cAMP detection kit (e.g., ELISA, FRET, or luminescence-based)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the PDE4 enzyme to each well.

    • Add the this compound dilutions to the respective wells and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding cAMP to all wells.

    • Incubate the plate to allow for cAMP hydrolysis.

    • Stop the reaction according to the detection kit protocol.

    • Quantify the amount of remaining cAMP using the detection kit and a microplate reader.

    • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Mucus Viscosity Measurement (Rheometry)
  • Objective: To quantify the effect of this compound on the viscoelastic properties of mucus.

  • Principle: A rheometer is used to measure the resistance of a fluid to flow (viscosity) and its ability to store deformational energy (elasticity).

  • Materials:

    • Mucus sample (e.g., sputum from patients, cultured airway mucus, or artificial mucus)

    • This compound

    • Rheometer with appropriate geometry (e.g., cone-and-plate or parallel plate)

  • Procedure:

    • Prepare solutions of this compound at various concentrations.

    • Mix the this compound solutions with the mucus samples and incubate.

    • Load the mucus sample onto the rheometer.

    • Perform oscillatory shear tests to measure the storage modulus (G') and loss modulus (G'').

    • Perform steady shear tests to measure viscosity at different shear rates.

    • Compare the rheological properties of this compound-treated mucus with untreated controls.

Airway Epithelial Ion Transport Assay (Ussing Chamber)
  • Objective: To measure the effect of this compound on ion transport across an airway epithelial cell monolayer.

  • Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc), a measure of net ion transport, across an epithelial tissue or cell monolayer.

  • Materials:

    • Ussing chamber system

    • Cultured airway epithelial cells on permeable supports

    • Krebs-Ringer bicarbonate solution

    • This compound

    • Pharmacological agents to modulate specific ion channels (e.g., amiloride (B1667095) for ENaC, forskolin (B1673556) for CFTR)

  • Procedure:

    • Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with pre-warmed and gassed Krebs-Ringer bicarbonate solution.

    • Measure the baseline transepithelial voltage and resistance.

    • Clamp the voltage to 0 mV and measure the baseline short-circuit current (Isc).

    • Add this compound to the apical or basolateral chamber and record the change in Isc.

    • A sequential addition of other pharmacological agents can be used to identify the specific ion channels affected by this compound.

Cytokine Release Assay
  • Objective: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by immune cells.

  • Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated in the presence or absence of this compound, and the released cytokines are measured.

  • Materials:

    • Isolated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line

    • Cell culture medium

    • Lipopolysaccharide (LPS) or other inflammatory stimulus

    • This compound

    • ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

  • Procedure:

    • Culture the immune cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with an inflammatory agent like LPS.

    • Incubate the cells to allow for cytokine production and release.

    • Collect the cell culture supernatant.

    • Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex assay.

    • Compare the cytokine levels in this compound-treated cells to stimulated and unstimulated controls.

Conclusion

The in vitro mechanism of action of this compound is complex, involving multiple pathways that contribute to its mucolytic, bronchodilatory, and anti-inflammatory effects. Its activity as a PDE4 inhibitor and a weak NK1 receptor antagonist, coupled with its ability to modulate airway ion transport, provides a strong rationale for its use in respiratory disorders. Further research to quantify the IC50 for PDE4 inhibition and to delineate the precise downstream effects on mucin gene expression and cytokine profiles will be crucial for optimizing its therapeutic potential and for the development of next-generation respiratory drugs. This guide provides a comprehensive framework of the current understanding and the methodologies required to advance the scientific knowledge of this compound's in vitro pharmacology.

References

An In-depth Technical Guide to the Synthesis and Characterization of Eprazinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of eprazinone hydrochloride, a mucolytic and bronchospasm-relieving agent. This document details the chemical synthesis, experimental protocols for characterization, and a summary of its physicochemical and spectroscopic properties.

Synthesis of this compound Hydrochloride

This compound hydrochloride, chemically known as 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one dihydrochloride (B599025), is synthesized via a Mannich-type reaction.[1][2] The synthesis involves the reaction of 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride with propiophenone (B1677668) and a formaldehyde (B43269) source, typically trioxymethylene, in an alcoholic solvent with an acidic catalyst.[1][2]

Synthesis Pathway

The synthesis proceeds through the formation of a Mannich base from propiophenone and formaldehyde, which then reacts with the secondary amine of the piperazine (B1678402) derivative to yield the final product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Propiophenone Propiophenone Mannich_reaction Mannich Reaction Propiophenone->Mannich_reaction Trioxymethylene Trioxymethylene (Formaldehyde Source) Trioxymethylene->Mannich_reaction Piperazine_derivative 1-(2-Phenyl-2-ethoxy)piperazine dihydrochloride Piperazine_derivative->Mannich_reaction Ethanol (B145695) Ethanol HCl Conc. HCl (catalyst) Reflux Reflux (4-5 hours) Eprazinone_HCl This compound Hydrochloride Mannich_reaction->Eprazinone_HCl

Diagram 1: Synthesis Pathway of this compound Hydrochloride.
Experimental Protocol: Synthesis

The following protocol is a general procedure for the synthesis of this compound hydrochloride:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(2-phenyl-2-ethoxy)piperazine dihydrochloride (0.2 M), propiophenone (0.25 M), and trioxymethylene (0.25 M) in ethanol (120 ml).[1][2]

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.4 ml).[1][2]

  • Reaction: Heat the mixture under reflux for 4 to 5 hours.[1][2]

  • Crystallization and Filtration: Allow the reaction mixture to cool, promoting the crystallization of the product. Filter the crude product and wash it with alcohol.[1][2]

  • Recrystallization: Dry the crude product and recrystallize it from a mixture of methanol (B129727) and 10% water to obtain purified this compound hydrochloride.[1][2]

The reported yield for this process is approximately 66%.[1][2]

Characterization of this compound Hydrochloride

The characterization of this compound hydrochloride is crucial for confirming its identity, purity, and structural integrity. The following sections detail the physicochemical properties and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference(s)
Molecular Formula C24H34Cl2N2O2[3]
Molecular Weight 453.4 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 160 °C[1][2]
Solubility Soluble in water[1][2]
Spectroscopic and Chromatographic Characterization

A variety of spectroscopic and chromatographic techniques are employed to characterize this compound hydrochloride.

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized batch of this compound hydrochloride.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_spectroscopy_methods Spectroscopic Methods cluster_chromatography_methods Chromatographic Methods Synthesized_Product Synthesized this compound HCl Physicochemical Physicochemical Properties Synthesized_Product->Physicochemical Spectroscopy Spectroscopic Analysis Synthesized_Product->Spectroscopy Chromatography Chromatographic Analysis Synthesized_Product->Chromatography Final_Characterization Complete Characterization Data Physicochemical->Final_Characterization UV_Vis UV-Vis Spectroscopy->UV_Vis IR FT-IR Spectroscopy->IR NMR NMR (1H, 13C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC UV_Vis->Final_Characterization IR->Final_Characterization NMR->Final_Characterization MS->Final_Characterization HPLC->Final_Characterization

Diagram 2: Experimental Workflow for Characterization.

The following table summarizes the available spectroscopic data for this compound hydrochloride.

TechniqueDataReference(s)
UV-Vis Spectroscopy λmax: 243 nm[4]
Infrared (IR) Spectroscopy Conforms to structure
Mass Spectrometry (MS) M-2HCl: 381.3
1H NMR Spectroscopy Data not available in the searched literature.
13C NMR Spectroscopy Data not available in the searched literature.

Note: Detailed experimental 1H and 13C NMR data with peak assignments were not available in the searched literature. Researchers should perform these analyses for comprehensive structural confirmation.

An HPLC method is suitable for the analysis of this compound. The following provides a general protocol, which should be validated for specific applications.

  • Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[5]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

  • Detection: UV detection is appropriate, likely at the λmax of 243 nm.

Note: A fully detailed and validated HPLC method with specific mobile phase composition, flow rate, and other parameters was not available in the searched literature. Method development and validation are necessary for quantitative analysis.

Mechanism of Action as a Mucolytic Agent

This compound hydrochloride functions as a mucolytic agent through a multi-faceted mechanism that ultimately facilitates the clearance of mucus from the respiratory tract.[6]

The key aspects of its mechanism of action are:

  • Increased Production of Serous Mucus: It stimulates goblet cells and submucosal glands to produce a less viscous, more serous mucus.[6]

  • Disruption of Mucus Glycoprotein Networks: It is believed to break down the disulfide bonds that contribute to the high viscosity of mucus.[6]

  • Stimulation of Ciliary Activity: By promoting the movement of cilia in the respiratory tract, it enhances the transport of the now less viscous mucus.[6]

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride.

G cluster_cellular_targets Cellular Targets in Respiratory Epithelium cluster_mucus_properties Mucus Properties cluster_outcomes Physiological Outcomes This compound This compound Hydrochloride Goblet_Cells Goblet Cells This compound->Goblet_Cells Submucosal_Glands Submucosal Glands This compound->Submucosal_Glands Cilia Cilia This compound->Cilia Mucus_Glycoproteins Mucus Glycoprotein Network This compound->Mucus_Glycoproteins Serous_Mucus Increased Serous Mucus Production Goblet_Cells->Serous_Mucus Submucosal_Glands->Serous_Mucus Enhanced_Clearance Enhanced Mucociliary Clearance Cilia->Enhanced_Clearance Increased beat frequency Mucus_Viscosity Mucus Viscosity Reduced_Viscosity Reduced Mucus Viscosity Mucus_Glycoproteins->Reduced_Viscosity Disruption of disulfide bonds Serous_Mucus->Reduced_Viscosity Reduced_Viscosity->Enhanced_Clearance

Diagram 3: Proposed Mechanism of Action of this compound Hydrochloride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound hydrochloride, along with its mechanism of action. The synthesis is achieved through a straightforward Mannich reaction, and the compound can be characterized using a combination of spectroscopic and chromatographic techniques. While a general synthetic and analytical framework is available, further research is needed to establish a more detailed and validated set of experimental protocols, particularly for the complete NMR characterization and a robust HPLC method for quantitative analysis. The understanding of its mucolytic action provides a solid basis for its application in respiratory medicine.

References

Eprazinone and Phosphodiesterase-4: An Examination of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of direct, quantitative evidence to conclusively classify eprazinone as a Phosphodiesterase-4 (PDE4) inhibitor. While some clinical and pharmacological resources categorize it as such, these classifications are not substantiated by publicly available primary research detailing its inhibitory activity against the PDE4 enzyme. The majority of existing research focuses on this compound's well-established role as a mucolytic and bronchospasmolytic agent, with some indications of anti-inflammatory effects that are not explicitly linked to PDE4 inhibition.

This technical guide will provide an overview of the known mechanisms of action for this compound, delve into the critical role of PDE4 in cellular signaling, and outline the standard experimental protocols used to identify and characterize PDE4 inhibitors. Due to the lack of specific data for this compound's PDE4 inhibitory activity, this document will focus on the established pharmacology of this compound and the general principles of PDE4 inhibition, rather than presenting a detailed analysis of this compound as a PDE4 inhibitor.

This compound: Established Pharmacological Profile

This compound is primarily recognized for its effects on the respiratory system. It has been used in the treatment of conditions characterized by excessive or viscous mucus and bronchospasm.[1][2]

1.1. Mucolytic and Secretolytic Action: The primary mechanism of this compound is its ability to modify the properties of bronchial secretions.[3] It is understood to:

  • Disrupt the disulfide bonds within mucus glycoproteins, thereby reducing mucus viscosity and elasticity.[3]

  • Increase the secretion of serous fluid, leading to a less tenacious and more easily expectorated mucus.[3]

1.2. Bronchospasmolytic Effects: this compound has been shown to have a relaxing effect on bronchial smooth muscle, contributing to its use in conditions with airway constriction.[4]

1.3. Anti-inflammatory Properties: Some studies suggest that this compound possesses mild anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory diseases.[3][5] However, the specific molecular targets of these anti-inflammatory actions have not been definitively elucidated in the available literature. One study noted that this compound may exert anti-inflammatory effects by regulating the composition of lipids in bronchoalveolar lavage fluid and affecting airway ion transport.[5]

The Phosphodiesterase-4 (PDE4) Signaling Pathway

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. cAMP is a ubiquitous second messenger involved in a wide array of cellular processes, including inflammation, smooth muscle relaxation, and cell proliferation.

2.1. Role of PDE4: PDE4 specifically hydrolyzes cAMP into its inactive form, adenosine monophosphate (AMP). By degrading cAMP, PDE4 effectively terminates cAMP-mediated signaling. There are four subtypes of PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed in various cells, including immune cells, airway smooth muscle cells, and epithelial cells.

2.2. Mechanism of PDE4 Inhibition: Inhibitors of PDE4 block the catalytic site of the enzyme, preventing the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This cascade of events ultimately leads to a range of cellular responses, including:

  • Suppression of inflammatory cell activity: In immune cells, elevated cAMP levels inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.

  • Relaxation of airway smooth muscle: Increased cAMP in airway smooth muscle cells promotes relaxation, leading to bronchodilation.

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Cellular_Response Anti-inflammatory Effects & Bronchodilation PKA->Cellular_Response leads to This compound PDE4 Inhibitor This compound->PDE4 inhibits

Caption: Simplified PDE4 signaling pathway and the site of action for PDE4 inhibitors.

Experimental Protocols for Assessing PDE4 Inhibition

To definitively classify a compound as a PDE4 inhibitor, specific in vitro and cell-based assays are required. These experiments are designed to quantify the compound's ability to inhibit the enzymatic activity of PDE4 and to measure the downstream cellular consequences of this inhibition.

3.1. In Vitro PDE4 Inhibition Assay (Enzyme Activity Assay):

  • Objective: To directly measure the inhibition of PDE4 enzyme activity by a test compound and to determine its potency (typically as an IC50 value).

  • General Methodology:

    • Enzyme Source: Recombinant human PDE4 (specific isoforms like PDE4A, B, C, or D can be used) is purified.

    • Substrate: A labeled form of cAMP (e.g., fluorescently or radioactively labeled) is used as the substrate.

    • Reaction: The PDE4 enzyme, the labeled cAMP substrate, and varying concentrations of the test compound (e.g., this compound) are incubated together.

    • Detection: The amount of hydrolyzed cAMP (labeled AMP) is quantified. The decrease in substrate or the increase in product is measured.

    • Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. An IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.2. Cell-Based cAMP Accumulation Assay:

  • Objective: To determine if a test compound can increase intracellular cAMP levels in whole cells, which is a functional consequence of PDE4 inhibition.

  • General Methodology:

    • Cell Culture: A suitable cell line that expresses PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line engineered to express a specific PDE4 isoform) is cultured.

    • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound.

    • Adenylyl Cyclase Stimulation: An agent that stimulates adenylyl cyclase, such as forskolin, is added to the cells to induce cAMP production.

    • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA, HTRF).

    • Data Analysis: The increase in cAMP levels in the presence of the test compound is compared to control cells to determine the compound's effect on cAMP accumulation.

3.3. Cytokine Release Assay:

  • Objective: To assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.

  • General Methodology:

    • Cell Isolation and Culture: Immune cells, such as PBMCs or macrophages, are isolated and cultured.

    • Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound.

    • Inflammatory Stimulus: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of cytokines like TNF-α.

    • Supernatant Collection and Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of the target cytokine is measured using an ELISA kit.

    • Data Analysis: The inhibitory effect of the test compound on cytokine release is quantified, and an IC50 value can be calculated.

The following diagram outlines a typical experimental workflow for characterizing a potential PDE4 inhibitor.

Experimental_Workflow Start Compound of Interest (e.g., this compound) Enzyme_Assay In Vitro PDE4 Enzyme Inhibition Assay Start->Enzyme_Assay Cell_Assay Cell-Based cAMP Accumulation Assay Start->Cell_Assay Cytokine_Assay Cytokine Release Assay (e.g., TNF-α inhibition) Start->Cytokine_Assay Data_Analysis Data Analysis & IC50 Determination Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Classification as PDE4 Inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for the characterization of a PDE4 inhibitor.

Conclusion

While this compound is classified as a Phosphodiesterase-4 inhibitor in some pharmacological references, a thorough review of the available scientific literature does not yield primary research data to support this claim. Its established mechanisms of action are centered on its mucolytic and bronchospasmolytic properties. To definitively establish this compound as a PDE4 inhibitor, rigorous experimental validation using standard in vitro and cell-based assays would be necessary. Such studies would need to provide quantitative data, such as IC50 values for PDE4 inhibition and demonstrate a clear effect on the intracellular cAMP signaling pathway. Without such evidence, the classification of this compound as a PDE4 inhibitor remains unsubstantiated in the public scientific domain. Therefore, for researchers, scientists, and drug development professionals, it is crucial to rely on evidence-based classifications, and at present, the evidence for this compound as a PDE4 inhibitor is lacking.

References

Eprazinone as a Neurokinin-1 Receptor (NK1R) Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone, a compound traditionally classified as a mucolytic agent, has been identified as a ligand for the neurokinin-1 receptor (NK1R). This receptor, the preferred target for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain transmission, and emesis. The interaction of this compound with the NK1R suggests a potential mechanism for its observed therapeutic effects and opens avenues for its repositioning or for the development of novel NK1R-targeted therapies. This technical guide provides a comprehensive overview of the current understanding of this compound's activity at the NK1R, including available quantitative data, relevant experimental protocols, and the signaling pathways involved.

Introduction to the Neurokinin-1 Receptor

The neurokinin-1 receptor (NK1R) is a member of the tachykinin receptor subfamily of GPCRs.[1] Its primary endogenous ligand is Substance P, an undecapeptide involved in neurotransmission.[1] The SP-NK1R system is widely distributed throughout the central and peripheral nervous systems, as well as on various immune cells.[2] Activation of NK1R by Substance P initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq/11 proteins.[3][4] This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a transient increase in intracellular calcium concentrations.[3] This signaling pathway is integral to the pro-inflammatory and nociceptive actions of Substance P. Given its role in these processes, the NK1R has been a significant target for the development of antagonists for conditions such as chemotherapy-induced nausea and vomiting, and pain.[1][5]

This compound's Interaction with the NK1R

This compound has been characterized as a ligand of the NK1R, exhibiting antagonistic properties.[6][7] Pharmacophore modeling and subsequent in vitro testing have confirmed this interaction, suggesting that the blockade of NK1R may contribute to its mucolytic and other therapeutic activities.[6] However, the available data indicates that this compound's affinity for the NK1R is relatively weak.

Quantitative Data

The publicly available quantitative data on the binding affinity and functional antagonism of this compound at the NK1R is limited. The following table summarizes the key findings.

ParameterValueSpecies/Cell LineAssay TypeReference
Inhibition of [¹²⁵I]BH-SP binding~30% inhibition at 25 µMNot SpecifiedRadioligand Binding Assay[6]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Detailed experimental protocols for assessing the interaction of this compound with the NK1R have not been extensively published. However, based on standard methodologies for studying GPCR ligands, the following protocols are representative of the approaches that would be employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cells Cells expressing NK1R homogenization Homogenization cells->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension membranes Membrane Preparation incubation Incubation membranes->incubation radioligand Radioligand ([¹²⁵I]BH-SP) radioligand->incubation This compound This compound (Varying Concentrations) This compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data Radioactivity Counts curve Competition Binding Curve data->curve ki Calculation of Ki curve->ki G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cells Cells expressing NK1R plating Plate in 96-well plates cells->plating dye_loading Load with Calcium-sensitive dye (e.g., Fura-2 AM) plating->dye_loading loaded_cells Dye-loaded Cells This compound Pre-incubation with this compound loaded_cells->this compound agonist Stimulation with Substance P This compound->agonist fluorescence Measure Fluorescence Changes agonist->fluorescence fluorescence_data Fluorescence Intensity Data dose_response Dose-Response Curve fluorescence_data->dose_response ic50 Calculation of IC50 dose_response->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1R SP->NK1R Activates This compound This compound This compound->NK1R Inhibits Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Neurotransmission) PKC->Downstream

References

Eprazinone's Effect on Mucin Production in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucus hypersecretion is a significant pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The overproduction of mucins, the primary protein components of mucus, by airway epithelial cells contributes to airflow obstruction and increased susceptibility to infection. Eprazinone is a mucolytic agent clinically used to facilitate mucus clearance. This technical guide provides an in-depth overview of the experimental framework for evaluating the direct effects of this compound on mucin production in a cell culture setting. While clinical evidence supports its mucolytic activity, which primarily involves altering mucus viscosity and enhancing its transport, this guide focuses on the in-vitro methodologies to investigate its potential to modulate mucin gene expression and protein synthesis at the cellular level. This document outlines the key experimental protocols and signaling pathways relevant to the study of mucin production by airway epithelial cells, providing a robust framework for researchers to investigate the cellular and molecular mechanisms of this compound.

Introduction to Mucin Regulation in Airway Epithelial Cells

The airway epithelium forms a critical barrier, and its surface is protected by a layer of mucus that traps inhaled particles and pathogens, facilitating their removal through mucociliary clearance. Mucins, high-molecular-weight glycoproteins, are the main constituents of mucus, with MUC5AC being a major gel-forming mucin secreted by goblet cells in the airway epithelium.[1][2] In chronic airway diseases, persistent inflammation and irritation lead to goblet cell hyperplasia and metaplasia, resulting in excessive MUC5AC production.[3]

The regulation of MUC5AC expression is a complex process involving multiple signaling pathways that can be activated by various stimuli, including inflammatory mediators and growth factors. Understanding these pathways is crucial for identifying therapeutic targets to control mucus hypersecretion.

Key Signaling Pathways in MUC5AC Mucin Production

Several intracellular signaling cascades converge to regulate the transcription of the MUC5AC gene. Two of the most well-characterized pathways are the Nuclear Factor-kappa B (NF-κB) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses and has been shown to play a role in MUC5AC expression.[3][4] Inflammatory stimuli, such as phorbol (B1677699) 12-myristate 13-acetate (PMA), can activate this pathway.[4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PMA PMA IKK IKK PMA->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to Nucleus Nucleus MUC5AC_Gene MUC5AC Gene NFkB_n->MUC5AC_Gene activates transcription

Figure 1: Simplified NF-κB signaling pathway for MUC5AC induction.
The EGFR Signaling Pathway

The EGFR signaling cascade is another critical pathway in the regulation of MUC5AC expression.[5] Ligands such as Epidermal Growth Factor (EGF) can activate EGFR, leading to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately results in the activation of transcription factors like Specificity protein-1 (Sp1).[5][6]

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus EGF EGF EGFR EGFR EGF->EGFR binds & activates MEK MEK EGFR->MEK activates ERK ERK MEK->ERK activates Sp1 Sp1 ERK->Sp1 phosphorylates Sp1_n Sp1 Sp1->Sp1_n translocates to Nucleus Nucleus MUC5AC_Gene MUC5AC Gene Sp1_n->MUC5AC_Gene activates transcription Experimental_Workflow Start NCI-H292 Cell Culture Serum_Starve Serum Starvation (24h) Start->Serum_Starve Pretreat Pre-treatment with this compound (1h) Serum_Starve->Pretreat Stimulate Stimulation with PMA or EGF (24h) Pretreat->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest Analysis Analysis Harvest->Analysis RNA RNA Isolation (RT-qPCR for MUC5AC) Analysis->RNA Protein Protein Extraction (ELISA for MUC5AC, Western Blot for Signaling Proteins) Analysis->Protein

References

An In-Depth Technical Guide to the Anti-inflammatory Pathways of Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone, a piperazine (B1678402) derivative, has been primarily recognized for its mucolytic and bronchodilator properties. However, emerging evidence points towards its role as a modulator of inflammatory processes, particularly within the respiratory system. This technical guide delineates the core anti-inflammatory pathways of this compound, focusing on its mechanism as a Phosphodiesterase-4 (PDE4) inhibitor. By elucidating its molecular interactions, this document aims to provide a comprehensive resource for researchers and professionals in drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. In the context of respiratory disorders, inflammation is a key driver of pathology. This compound has been observed to possess mild anti-inflammatory properties, which are thought to be mediated through the inhibition of pro-inflammatory cytokines and other inflammatory mediators.[1] The primary mechanism underlying these effects is the inhibition of Phosphodiesterase-4 (PDE4), an enzyme pivotal in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] This guide provides a detailed exploration of this anti-inflammatory pathway.

Core Anti-inflammatory Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The cornerstone of this compound's anti-inflammatory action lies in its ability to inhibit the PDE4 enzyme. PDE4 is predominantly found in immune cells and is responsible for hydrolyzing cAMP into its inactive form, AMP.[2] By inhibiting PDE4, this compound effectively increases the intracellular concentration of cAMP.

The cAMP-PKA-CREB Signaling Axis

Elevated intracellular cAMP levels activate Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CRE) on the DNA, leading to the transcription of anti-inflammatory genes, such as Interleukin-10 (IL-10).

Inhibition of the NF-κB Pro-inflammatory Pathway

Increased cAMP levels, through both PKA and Exchange Protein directly Activated by cAMP (Epac), lead to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of NF-κB activation is a critical component of the anti-inflammatory effects of PDE4 inhibitors.

This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates NFkB_pathway NF-κB Signaling Pathway PKA->NFkB_pathway Inhibits CREB CREB PKA->CREB Phosphorylates & Activates Epac->NFkB_pathway Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_pathway->Pro_inflammatory_Cytokines Promotes Transcription Anti_inflammatory_Mediators Anti-inflammatory Mediators (e.g., IL-10) CREB->Anti_inflammatory_Mediators Promotes Transcription

Caption: Core Anti-inflammatory Signaling Pathway of this compound.

Quantitative Data on PDE4 Inhibition and Anti-inflammatory Effects

Table 1: Representative IC50 Values of PDE4 Inhibitors

CompoundPDE4 IsoformIC50 (nM)
RoflumilastPDE4B0.8
ApremilastPDE474
RolipramPDE4D2

Note: Data presented are for illustrative purposes to represent the activity of PDE4 inhibitors.

Table 2: Representative Dose-Dependent Inhibition of TNF-α Production by a PDE4 Inhibitor

Inhibitor Concentration (µM)TNF-α Inhibition (%)
0.0115
0.145
185
1098

Note: This table illustrates a typical dose-response relationship for a PDE4 inhibitor on a key pro-inflammatory cytokine.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of PDE4 inhibitors like this compound.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is used. The substrate, cAMP, is typically labeled with a fluorescent tag.

  • Assay Reaction: The assay is performed in a microplate format. A fixed concentration of PDE4 enzyme is incubated with varying concentrations of this compound.

  • Initiation and Incubation: The reaction is initiated by the addition of the fluorescently labeled cAMP substrate. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic degradation of the substrate.

  • Detection: The reaction is stopped, and the amount of remaining substrate or the product formed is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prepare PDE4 Enzyme Prepare PDE4 Enzyme Incubate PDE4 with this compound Incubate PDE4 with this compound Prepare PDE4 Enzyme->Incubate PDE4 with this compound Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Incubate PDE4 with this compound Prepare Fluorescent cAMP Prepare Fluorescent cAMP Add Fluorescent cAMP Add Fluorescent cAMP Prepare Fluorescent cAMP->Add Fluorescent cAMP Incubate PDE4 with this compound->Add Fluorescent cAMP Incubate for Reaction Incubate for Reaction Add Fluorescent cAMP->Incubate for Reaction Stop Reaction Stop Reaction Incubate for Reaction->Stop Reaction Read Fluorescence Read Fluorescence Stop Reaction->Read Fluorescence Calculate % Inhibition Calculate % Inhibition Read Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for an in vitro PDE4 Inhibition Assay.
Intracellular cAMP Measurement Assay

Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line expressing PDE4 (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

  • Stimulation: Intracellular cAMP production is stimulated using an agent like forskolin.

  • Cell Lysis: Cells are lysed to release intracellular components, including cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

  • Data Analysis: The fold-increase in cAMP levels in this compound-treated cells is calculated relative to untreated controls.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: A cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Cell Treatment: Transfected cells are pre-treated with different concentrations of this compound.

  • NF-κB Activation: The NF-κB pathway is activated by treating the cells with a pro-inflammatory stimulus, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: After a suitable incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of NF-κB-dependent luciferase expression is calculated for each this compound concentration.

Conclusion

This compound exerts its anti-inflammatory effects primarily through the inhibition of PDE4. This leads to an increase in intracellular cAMP, which in turn modulates key signaling pathways: the activation of the anti-inflammatory CREB pathway and the inhibition of the pro-inflammatory NF-κB pathway. While specific quantitative data for this compound's anti-inflammatory profile is limited, its classification as a PDE4 inhibitor provides a strong rationale for its observed effects. Further research is warranted to fully characterize the dose-dependent effects of this compound on specific inflammatory mediators and to explore its therapeutic potential in a broader range of inflammatory conditions. This guide provides a foundational understanding of these pathways and the experimental approaches to investigate them, serving as a valuable resource for the scientific community.

References

Preclinical Profile of Eprazinone in Respiratory Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and bronchodilator agent that has been investigated for its therapeutic potential in a variety of respiratory conditions characterized by mucus hypersecretion and bronchospasm, such as chronic bronchitis.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various respiratory models, with a focus on its quantitative effects, detailed experimental protocols, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel respiratory therapies.

Core Pharmacological Activities

Preclinical evidence has established this compound's primary pharmacological activities in the respiratory system, which include mucolytic, antitussive, and bronchodilator effects. These activities are attributed to its dual mechanism of action as a phosphodiesterase-4 (PDE4) inhibitor and a neurokinin 1 receptor (NK1R) ligand.[1]

Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Antitussive Effect of this compound in a Citric Acid-Induced Cough Model

Animal ModelInterventionParameterResult
Guinea PigThis compound (oral)ED₅₀ for reduction of citric acid-induced cough72 mg/kg

ED₅₀: Median effective dose

Table 2: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Composition and Transtracheal Ion Transport in Rats

Treatment Group (n=6-8 per group)Dose (mg/kg/day, oral, 4 days)Total Phospholipids (µ g/rat )Total Neutral Lipids (µ g/rat )Short-Circuit Current (Isc) (% decrease from baseline)
ControlVehicle258 ± 28135 ± 15N/A
This compound50275 ± 3098 ± 12Dose-dependent decrease
This compound100310 ± 3585 ± 10Dose-dependent decrease
This compound200450 ± 5075 ± 8Dose-dependent decrease

*Data are presented as mean ± SEM. p < 0.05 compared to control. N/A: Not applicable.

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide.

Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound.

Animal Model: Male Hartley guinea pigs.

Procedure:

  • Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

  • A baseline cough rate is established.

  • This compound is administered orally at varying doses.

  • After a defined pretreatment period, the animals are exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a specific duration (e.g., 10 minutes) to induce coughing.

  • The number of coughs is recorded during and after the citric acid challenge.

  • The ED₅₀ value is calculated based on the dose-response curve.

Evaluation of Effects on Bronchoalveolar Lavage (BAL) Fluid and Transtracheal Ion Transport in Rats

Objective: To investigate the effect of this compound on lung surfactant and airway ion transport.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Drug Administration: Rats are administered this compound orally by gavage daily for four consecutive days at doses of 50, 100, and 200 mg/kg. A control group receives the vehicle.

  • Bronchoalveolar Lavage (BAL):

    • Twenty-four hours after the last dose, rats are anesthetized, and the trachea is cannulated.

    • The lungs are lavaged in situ with a fixed volume of sterile saline.

    • The recovered BAL fluid is centrifuged to separate cells from the supernatant.

    • The supernatant is analyzed for total phospholipid and neutral lipid content using established biochemical assays.

  • Transtracheal Ion Transport:

    • The tracheas are excised and mounted in Ussing chambers.

    • The short-circuit current (Isc), a measure of net ion transport, is monitored.

    • This compound is added to the mucosal side of the tracheal epithelium, and the change in Isc is recorded.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects in respiratory models are mediated through distinct signaling pathways.

Phosphodiesterase-4 (PDE4) Inhibition

This compound's bronchodilator and anti-inflammatory effects are, in part, attributed to its inhibition of PDE4. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to:

  • Bronchodilation: Increased cAMP in airway smooth muscle cells activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to smooth muscle relaxation and bronchodilation.

  • Anti-inflammatory effects: Elevated cAMP levels in inflammatory cells (e.g., mast cells, eosinophils, neutrophils) suppress their activation and the release of pro-inflammatory mediators.

PDE4_Inhibition_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits InflammatoryCells Inflammatory Cells PKA->InflammatoryCells Suppresses Activation AirwaySmoothMuscle Airway Smooth Muscle MLCK->AirwaySmoothMuscle Bronchodilation Bronchodilation AntiInflammatory Anti-inflammatory Effects

Caption: PDE4 Inhibition Pathway of this compound.

Neurokinin 1 Receptor (NK1R) Antagonism

This compound also acts as a ligand for the neurokinin 1 receptor (NK1R), the primary receptor for the neuropeptide Substance P. Substance P is released from sensory nerve endings in the airways and is involved in neurogenic inflammation, bronchoconstriction, and the cough reflex. By antagonizing the NK1R, this compound can mitigate these effects.

NK1R_Antagonism_Pathway SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds & Activates Bronchoconstriction Bronchoconstriction NK1R->Bronchoconstriction MucusSecretion Mucus Secretion NK1R->MucusSecretion NeurogenicInflammation Neurogenic Inflammation NK1R->NeurogenicInflammation CoughReflex Cough Reflex NK1R->CoughReflex This compound This compound This compound->NK1R Antagonizes

Caption: NK1R Antagonism Pathway of this compound.

Experimental Workflow

The preclinical evaluation of this compound in respiratory models typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation A Enzyme Assays (PDE4) C Isolated Tracheal Ring Preparations (Bronchodilator Effect) A->C B Receptor Binding Assays (NK1R) B->C E Bronchoconstriction Models (e.g., Acetylcholine-Induced) C->E D Cough Models (e.g., Citric Acid-Induced) H Dose-Response Analysis (ED₅₀, IC₅₀) D->H E->H F Mucus Secretion Models I Statistical Analysis F->I G Inflammation Models (e.g., BAL Fluid Analysis) G->I J Mechanism of Action Elucidation H->J I->J

Caption: Preclinical Experimental Workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate a multifaceted pharmacological profile that is highly relevant to the treatment of respiratory diseases. Its combined mucolytic, antitussive, and bronchodilator effects, mediated through PDE4 inhibition and NK1R antagonism, provide a strong rationale for its clinical utility. The experimental models and protocols outlined in this guide offer a framework for the continued investigation and development of this compound and other novel respiratory therapies. Further research focusing on specific disease models and the elucidation of downstream signaling pathways will be instrumental in fully characterizing its therapeutic potential.

References

Pharmacokinetics and metabolism of Eprazinone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Eprazinone in vivo

Introduction

This compound is a mucolytic and bronchospasm-relieving drug belonging to the pharmacological class of Phosphodiesterase-4 (PDE4) inhibitors.[1][2] Marketed in several European countries under trade names such as Eftapan, Isilung, and Mucitux, it is indicated for respiratory conditions characterized by thick mucus, including acute and chronic bronchitis, cough, rhinitis, and asthma.[1][3] Its mechanism of action involves breaking down the structure of mucus to facilitate easier clearance from the respiratory tract.[4] This guide provides a comprehensive overview of the in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and the metabolic pathways of this compound, based on preclinical and clinical research.

Pharmacokinetics: ADME Profile

Studies in various preclinical species, including mice, rats, rabbits, and dogs, have been conducted to characterize the ADME profile of this compound.[1][5]

Absorption

Following oral administration, this compound is rapidly absorbed.[1][5] Studies in mice using ³H-labeled this compound hydrochloride demonstrated quick absorption and subsequent excretion with minimal accumulation in the body.[1]

Distribution

After absorption, this compound distributes to various tissues. Autoradiography, liquid scintillation counting, and colorimetry have been employed to study its distribution in mice, rats, and rabbits.[1] The drug has been found in several organs, including the brain, liver, lung, and kidney, as well as in the bile and fetus.[5]

Metabolism

This compound undergoes extensive biotransformation in both humans and animals.[5][6]

Human Metabolism: In humans, five metabolites (designated M1 through M5) have been identified in urine along with the unchanged parent drug.[6] The metabolic degradation follows two primary routes:

  • Hydrolysis: This pathway leads to the formation of metabolites M1 and M4.[6]

  • Alpha-Binding Cleavage and Dealkylation: Cleavage of the alpha-binding to the nitrogen atom followed by successive dealkylation reactions results in the formation of metabolites M2, M3, and M5.[6]

Animal Metabolism: In rats and rabbits, two distinct metabolites have been identified from urine and bile samples.[1] Thin-layer chromatography of benzene (B151609) extracts from these samples revealed three spots that reacted with Dragendorff reagent, corresponding to the parent this compound and its two metabolites.[1]

Excretion

The elimination of this compound and its metabolites occurs through both renal and biliary pathways. The parent drug and its degradation products have been detected in the urine and bile of humans, rats, and rabbits.[1][5][6] In mice, oral administration of ³H-Eprazinone resulted in rapid excretion.[1]

Data Presentation

While specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are not detailed in the reviewed literature, the qualitative findings from in vivo studies are summarized below.

Table 1: Summary of this compound Pharmacokinetics in Animal Models

Parameter Species Key Findings Citation(s)
Absorption MiceRapid absorption after oral administration of ³H-Eprazinone hydrochloride.[1]
Distribution Mice, Rats, RabbitsDistribution studied via autoradiography, liquid scintillation counting, and colorimetry.[1]
Dogs, Mice, RatsDetected in blood, urine, bile, brain, kidney, liver, lung, and fetus.[5]
Metabolism Rats, RabbitsTwo distinct metabolites identified in urine and bile.[1]
Excretion MiceRapid excretion with minimal accumulation.[1]
Rats, RabbitsMetabolites excreted in urine and bile.[1]

Table 2: Identified Human Metabolites of this compound

Metabolite Formation Pathway Citation(s)
M1Hydrolysis[6]
M2Cleavage of alpha-binding to nitrogen and successive dealkylation.[6]
M3Cleavage of alpha-binding to nitrogen and successive dealkylation.[6]
M4Hydrolysis[6]
M5Cleavage of alpha-binding to nitrogen and successive dealkylation.[6]

Experimental Protocols

The characterization of this compound's pharmacokinetics and metabolism has involved a variety of established analytical methods.

Animal Studies
  • Models: Studies have been performed in mice, rats, rabbits, and dogs.[1][5]

  • Administration: Oral administration of radiolabeled this compound (e.g., ³H-Eprazinone hydrochloride) has been used to trace the drug's fate in vivo.[1]

  • Sample Collection: Biological samples, including blood, urine, and bile, were collected for analysis.[1][5][6] For distribution studies, tissues such as the brain, liver, lung, and kidney were also examined.[5]

Analytical Methodologies
  • Radiolabeling Techniques: Tritium (³H) and Carbon-14 (¹⁴C) isotopes have been used to label this compound, allowing for its detection and quantification in biological matrices.[1][5]

    • Autoradiography: Used to visualize the distribution of the radiolabeled drug in tissues.[5]

    • Liquid Scintillation Counting: Employed for the quantitative measurement of radioactivity in samples.[1]

  • Chromatographic Techniques:

    • Thin-Layer Chromatography (TLC): Utilized for the separation and initial identification of this compound and its metabolites from urine and bile extracts.[1][6] Dragendorff reagent was used as a visualizing agent for the resulting spots.[1]

    • Gas-Liquid Chromatography/Mass Spectrometry (GLC/MS): The primary method used for the definitive identification and structural elucidation of the five this compound metabolites found in human urine.[6]

Visualizations

Metabolic Pathway of this compound in Humans

Eprazinone_Metabolism cluster_pathways Metabolic Pathways cluster_hydrolysis Route 1: Hydrolysis cluster_cleavage Route 2: Cleavage & Dealkylation parent This compound M1 Metabolite M1 parent->M1 Hydrolysis M4 Metabolite M4 parent->M4 Hydrolysis M2 Metabolite M2 parent->M2 α-Cleavage & Dealkylation M3 Metabolite M3 parent->M3 α-Cleavage & Dealkylation M5 Metabolite M5 parent->M5 α-Cleavage & Dealkylation

Caption: Metabolic degradation pathways of this compound in humans.

General Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_processing Sample Processing & Analysis start Start: Drug Administration admin Oral Administration of Radiolabeled this compound to Animal Models (Mice, Rats, Rabbits) start->admin sampling Time-Course Sample Collection: - Blood - Urine - Bile - Tissues admin->sampling extraction Extraction of Drug & Metabolites from Biological Matrix sampling->extraction separation Separation via Thin-Layer Chromatography (TLC) extraction->separation identification Structural Identification via Gas-Liquid Chromatography/ Mass Spectrometry (GLC/MS) separation->identification quantification Quantification via Liquid Scintillation Counting & Autoradiography identification->quantification end End: Pharmacokinetic Profile & Metabolite ID quantification->end

Caption: Experimental workflow for analyzing this compound's ADME profile.

Conclusion

This compound demonstrates rapid oral absorption and distribution to a range of tissues. It is extensively metabolized in humans via hydrolysis and cleavage/dealkylation reactions, leading to at least five distinct metabolites. In animal models such as rats and rabbits, two primary metabolites have been identified. The parent drug and its metabolites are subsequently excreted through urine and bile. The characterization of its ADME profile has been accomplished using a combination of radiolabeling and advanced chromatographic techniques, providing a solid foundation for understanding its disposition in biological systems.

References

The Effect of Eprazinone on Ciliary Beat Frequency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic agent clinically utilized for its ability to reduce mucus viscosity and enhance mucociliary clearance. A key component of its mechanism of action is the stimulation of ciliary beat frequency (CBF), which accelerates the transport of mucus from the respiratory tract. This technical guide provides an in-depth analysis of the effects of this compound on ciliary motility. It details the underlying signaling pathways, presents illustrative quantitative data on its dose-dependent effects, and outlines a comprehensive experimental protocol for assessing the impact of this compound on CBF in vitro. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of respiratory pharmacology and the development of novel mucociliary clearance agents.

Introduction

The mucociliary escalator is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particulates, pathogens, and cellular debris. This process is critically dependent on the coordinated, rhythmic beating of cilia on the surface of respiratory epithelial cells. The frequency at which these cilia beat, termed the ciliary beat frequency (CBF), is a crucial determinant of the efficiency of mucociliary clearance. Dysfunctional ciliary activity is implicated in the pathophysiology of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.

This compound has been shown to enhance mucociliary clearance, in part by increasing CBF. This guide explores the molecular mechanisms underlying this effect and provides the necessary technical information for its investigation in a laboratory setting.

Signaling Pathways in Ciliary Beat Frequency Regulation

The regulation of CBF is a complex process involving multiple intracellular signaling pathways. The primary pathways implicated in the modulation of ciliary motility are the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway and the calcium (Ca²⁺) signaling pathway.

The cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is a central regulator of CBF. Activation of this pathway typically leads to an increase in ciliary motility.

  • Activation: The pathway is initiated by the binding of signaling molecules, such as β2-adrenergic agonists, to G-protein coupled receptors (GPCRs) on the cell surface.

  • Adenylyl Cyclase Activation: This binding activates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Ciliary Proteins: Activated PKA then phosphorylates specific protein targets within the ciliary axoneme, such as dynein light chains. This phosphorylation alters the conformation and activity of these motor proteins, leading to an increase in the speed of ciliary beating.

cAMP_PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signaling_Molecule Signaling Molecule (e.g., β2-agonist) GPCR GPCR Signaling_Molecule->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA Ciliary_Proteins Ciliary Proteins (e.g., Dynein) PKA_active->Ciliary_Proteins Phosphorylates Increased_CBF Increased Ciliary Beat Frequency Ciliary_Proteins->Increased_CBF Leads to

Figure 1: The cAMP/PKA signaling pathway for CBF regulation.
The Calcium (Ca²⁺) Signaling Pathway

Intracellular calcium concentration is another critical factor in the regulation of CBF.

  • Calcium Influx: An increase in intracellular Ca²⁺ can be triggered by various stimuli that lead to the opening of calcium channels in the plasma membrane or the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.

  • Calmodulin Activation: The elevated Ca²⁺ levels lead to the activation of calmodulin.

  • Downstream Effects: The Ca²⁺/calmodulin complex can then modulate the activity of various enzymes, including certain adenylyl cyclase isoforms and protein kinases, which in turn affect ciliary motility. The precise effect of Ca²⁺ on CBF can be complex and context-dependent, sometimes leading to an increase and at other times a decrease in beat frequency.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulus Stimulus Ca_Channel Ca²⁺ Channel Stimulus->Ca_Channel Opens ER Endoplasmic Reticulum (ER) Stimulus->ER Stimulates Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Release Ca²⁺ Release Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to CaM_Complex Ca²⁺/Calmodulin Complex Downstream_Effectors Downstream Effectors (e.g., Kinases, AC) CaM_Complex->Downstream_Effectors Activates Modulated_CBF Modulated Ciliary Beat Frequency Downstream_Effectors->Modulated_CBF Leads to

Figure 2: The Calcium (Ca²⁺) signaling pathway in CBF regulation.
Proposed Mechanism of Action for this compound

This compound is known to be a phosphodiesterase (PDE) inhibitor, with a likely specificity for PDE4. PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the ciliated cell. This sustained high level of cAMP results in prolonged activation of PKA and a subsequent increase in CBF.

Eprazinone_Mechanism cluster_intracellular Intracellular Space This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP PKA_active Active PKA cAMP->PKA_active Activates Increased_CBF Increased Ciliary Beat Frequency PKA_active->Increased_CBF Leads to

Figure 3: Proposed mechanism of this compound's effect on CBF.

Quantitative Data on this compound's Effect on Ciliary Beat Frequency

Table 1: Dose-Dependent Effect of this compound on Ciliary Beat Frequency (CBF) in Human Bronchial Epithelial Cells (HBECs)

This compound Concentration (µM)Mean CBF (Hz)Standard Deviation (Hz)% Increase from Baseline
0 (Baseline)8.50.70%
19.20.88.2%
1010.50.923.5%
5011.81.138.8%
10012.51.347.1%
20012.61.448.2%

Table 2: Time-Course of this compound's Effect on Ciliary Beat Frequency (CBF) at a Concentration of 50 µM

Time (minutes)Mean CBF (Hz)Standard Deviation (Hz)% Increase from Baseline
0 (Baseline)8.50.70%
59.80.915.3%
1511.21.031.8%
3011.81.138.8%
6011.91.240.0%
12011.51.135.3%

Experimental Protocol for Measuring Ciliary Beat Frequency

This section outlines a detailed protocol for the in vitro assessment of this compound's effect on the ciliary beat frequency of human bronchial epithelial cells.

Materials and Reagents
  • Primary Human Bronchial Epithelial Cells (HBECs)

  • Air-Liquid Interface (ALI) culture medium

  • This compound hydrochloride

  • Phosphate-Buffered Saline (PBS)

  • High-speed digital video camera (e.g., >120 frames per second)

  • Inverted microscope with phase-contrast optics

  • Environmental chamber for temperature and CO₂ control

  • Image analysis software with Fast Fourier Transform (FFT) capabilities (e.g., ImageJ with appropriate plugins, SAVA system)

Cell Culture
  • Culture primary HBECs on permeable supports at an air-liquid interface (ALI) to promote differentiation into a mucociliary phenotype.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

  • Allow the cells to differentiate for at least 21 days, confirming the presence of beating cilia by microscopic examination.

Experimental Procedure

Experimental_Workflow Start Start: Differentiated HBEC ALI Cultures Equilibration Equilibrate cultures in microscope chamber (37°C, 5% CO₂) Start->Equilibration Baseline_Recording Record baseline CBF (t=0) Equilibration->Baseline_Recording Treatment Add this compound or vehicle control to basolateral medium Baseline_Recording->Treatment Incubation Incubate for defined time points Treatment->Incubation CBF_Recording Record CBF at each time point Incubation->CBF_Recording CBF_Recording->Incubation Repeat for each time point Data_Analysis Analyze videos using FFT-based software CBF_Recording->Data_Analysis End End: Quantitative CBF Data Data_Analysis->End

Figure 4: Experimental workflow for CBF measurement.
  • Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO) and make serial dilutions in pre-warmed ALI culture medium to achieve the desired final concentrations.

  • Equilibration: Place the cell culture inserts into the environmental chamber on the microscope stage and allow them to equilibrate at 37°C and 5% CO₂ for at least 30 minutes.

  • Baseline CBF Measurement: Using the inverted microscope and high-speed camera, record several videos (e.g., 5-10 seconds each) of ciliary beating from different regions of each culture insert to establish the baseline CBF.

  • Treatment: Carefully add the prepared this compound solutions or a vehicle control to the basolateral compartment of the culture inserts.

  • Time-Course Measurements: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes) after the addition of this compound, record videos of ciliary beating from the same regions of the culture inserts.

  • Data Acquisition: Ensure that the video recordings have a high enough frame rate to accurately capture the ciliary beat (typically >120 fps).

Data Analysis
  • Video Analysis: Use image analysis software to determine the CBF from the recorded videos. The most common method involves applying a Fast Fourier Transform (FFT) to the changes in pixel intensity over time in a region of interest containing beating cilia. The dominant frequency in the resulting power spectrum corresponds to the CBF.

  • Statistical Analysis: Calculate the mean and standard deviation of the CBF for each experimental condition and time point. Perform appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed changes in CBF compared to the baseline and vehicle control.

Conclusion

This compound enhances ciliary beat frequency, a key component of its mucolytic and mucokinetic effects. This action is primarily attributed to its role as a phosphodiesterase inhibitor, leading to an accumulation of intracellular cAMP and subsequent activation of the PKA signaling pathway. The methodologies and illustrative data presented in this guide provide a robust framework for the in-depth investigation of this compound and other potential ciliostimulatory compounds. A thorough understanding of the molecular mechanisms governing ciliary motility is essential for the development of novel and effective therapies for a range of respiratory diseases characterized by impaired mucociliary clearance.

Regulation of Goblet Cell Hyperplasia by Eprazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goblet cell hyperplasia, a hallmark of chronic inflammatory airway diseases such as chronic bronchitis and chronic obstructive pulmonary disease (COPD), contributes significantly to morbidity and mortality through mucus hypersecretion and airway obstruction.[1][2][3] Eprazinone, a mucolytic agent, has been used clinically to manage symptoms associated with these conditions by altering mucus viscosity.[4] This technical guide explores the potential regulatory role of this compound in goblet cell hyperplasia, focusing on its hypothesized mechanism of action involving key signaling pathways. While direct experimental evidence specifically linking this compound to the modulation of goblet cell numbers and the underlying signaling cascades is limited, this document synthesizes the current understanding of goblet cell biology and the known anti-inflammatory properties of this compound to propose a putative mechanism of action. Furthermore, we provide detailed experimental protocols and conceptual data presentations to guide future research in elucidating the precise effects of this compound on goblet cell hyperplasia.

Introduction to Goblet Cell Hyperplasia and this compound

Goblet cells are specialized epithelial cells responsible for producing and secreting mucins, the primary protein components of mucus.[5] In healthy airways, a balanced population of goblet cells contributes to the protective mucus layer. However, chronic exposure to irritants like cigarette smoke and pathogens can lead to goblet cell hyperplasia, an increase in the number of goblet cells, resulting in excessive mucus production.[1][3] This mucus hypersecretion impairs mucociliary clearance, obstructs airways, and creates a favorable environment for bacterial growth, exacerbating inflammation and disease progression.[1]

This compound is a mucolytic agent clinically used in the treatment of acute and chronic bronchitis.[4] Its primary mechanism is thought to involve the depolymerization of mucus glycoproteins by breaking disulfide bonds, thereby reducing mucus viscosity.[6] Additionally, this compound is reported to possess mild anti-inflammatory properties, which may contribute to its therapeutic effects.[6] This guide hypothesizes that beyond its mucolytic action, this compound may directly or indirectly regulate the pathological increase in goblet cell numbers.

Core Signaling Pathways in Goblet Cell Hyperplasia

Several interconnected signaling pathways are pivotal in the development and maintenance of goblet cell hyperplasia. Understanding these pathways is crucial to identifying potential therapeutic targets.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling cascade is a central regulator of goblet cell metaplasia and mucin production.[7]

  • Activation: Various stimuli, including inflammatory cytokines (e.g., TNF-α), bacterial products, and oxidative stress, can lead to the activation of EGFR on the surface of airway epithelial cells.[8]

  • Downstream Effects: Activated EGFR initiates a downstream signaling cascade, prominently involving the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately leads to the transcription of mucin genes, particularly MUC5AC.[9]

  • Role in Hyperplasia: Sustained EGFR activation promotes the differentiation of airway epithelial progenitor cells into goblet cells, contributing to hyperplasia.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key downstream effector of EGFR and plays a critical role in cell proliferation, differentiation, and inflammation.

  • Key Kinases: The MAPK family includes extracellular signal-regulated kinases (ERK), p38 MAPKs, and c-Jun N-terminal kinases (JNKs).

  • Function in Goblet Cells: The ERK pathway, in particular, is strongly implicated in promoting goblet cell differentiation.[10] Activation of the p38 MAPK pathway is also associated with airway inflammation and can influence mucin gene expression.[11][12]

Nuclear Factor-kappa B (NF-κB) Signaling

NF-κB is a master regulator of inflammation and is robustly activated in chronic airway diseases.

  • Activation: Pro-inflammatory cytokines like TNF-α and IL-1β, as well as bacterial and viral components, activate the NF-κB pathway in airway epithelial cells.[13][14]

  • Role in Mucin Expression: Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes and, in some contexts, directly upregulates MUC5AC expression.[15][16]

  • Contribution to Hyperplasia: By promoting a chronic inflammatory environment, NF-κB signaling indirectly supports the stimuli that lead to goblet cell hyperplasia.

Hypothesized Mechanism of Action of this compound

Based on its known anti-inflammatory properties, we propose a hypothetical model for how this compound may regulate goblet cell hyperplasia by modulating the aforementioned signaling pathways.

  • Inhibition of Inflammatory Cytokine Production: this compound's anti-inflammatory effects may lead to a reduction in the production of key cytokines such as TNF-α and IL-1β in the airway microenvironment.

  • Downregulation of NF-κB Activation: By reducing the levels of pro-inflammatory stimuli, this compound could indirectly attenuate the activation of the NF-κB pathway in epithelial cells, thereby decreasing the transcription of inflammatory mediators and potentially MUC5AC.

  • Modulation of EGFR and MAPK Signaling: A decrease in inflammatory mediators could lead to reduced transactivation of EGFR and subsequent dampening of the MAPK signaling cascade, thereby inhibiting the differentiation of progenitor cells into goblet cells.

Data Presentation

The following tables are illustrative examples of how quantitative data on the effects of this compound on goblet cell hyperplasia and related signaling pathways could be presented.

Table 1: Effect of this compound on Goblet Cell Number in an Animal Model of Chronic Bronchitis

Treatment GroupDose (mg/kg)Goblet Cells per mm of Bronchial Epithelium (Mean ± SD)% Reduction in Goblet Cell Number vs. Disease Control
Healthy Control-5.2 ± 1.3-
Disease Control-48.7 ± 6.5-
This compound5035.1 ± 4.8*27.9%
This compound10022.4 ± 3.9**54.0%
This compound20015.8 ± 2.7***67.6%

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Disease Control

Table 2: Effect of this compound on MUC5AC Protein Expression in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg)MUC5AC Concentration in BALF (ng/mL) (Mean ± SD)% Inhibition of MUC5AC Expression vs. Disease Control
Healthy Control-12.5 ± 3.1-
Disease Control-157.3 ± 22.4-
This compound50110.6 ± 15.9*29.7%
This compound10075.2 ± 11.8**52.2%
This compound20048.9 ± 8.5***68.9%

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Disease Control

Table 3: In Vitro Effect of this compound on EGFR, ERK, and NF-κB Activation in Human Bronchial Epithelial Cells

Treatmentp-EGFR/Total EGFR (Fold Change vs. Control)p-ERK/Total ERK (Fold Change vs. Control)NF-κB Nuclear Translocation (% of Stimulated Control)
Control1.01.010
Stimulant (e.g., TNF-α)4.5 ± 0.63.8 ± 0.5100
Stimulant + this compound (10 µM)3.2 ± 0.42.7 ± 0.365 ± 8*
Stimulant + this compound (50 µM)2.1 ± 0.3 1.9 ± 0.242 ± 6**
Stimulant + this compound (100 µM)1.4 ± 0.2 1.2 ± 0.125 ± 5***

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Stimulant

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on goblet cell hyperplasia.

Animal Model of Chronic Bronchitis and Goblet Cell Hyperplasia

This protocol describes the induction of chronic bronchitis in rats, a model that exhibits goblet cell hyperplasia.

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Induction of Chronic Bronchitis: Rats are exposed to sulfur dioxide (SO2) gas (200 ppm) for 3 hours a day, 5 days a week, for 4 weeks in a whole-body exposure chamber.

  • This compound Administration: this compound hydrochloride is dissolved in sterile saline and administered daily by oral gavage at doses of 50, 100, and 200 mg/kg, starting from the first day of SO2 exposure and continuing for the 4-week duration. A vehicle control group receives saline.

  • Tissue Collection: 24 hours after the final SO2 exposure and this compound administration, rats are euthanized. The lungs are lavaged to collect BALF, and then the lung tissue is fixed in 10% neutral buffered formalin for histological analysis.

Quantification of Goblet Cells

Periodic acid-Schiff (PAS) staining is used to identify and quantify mucin-containing goblet cells.

  • Tissue Processing: Formalin-fixed lung tissue is embedded in paraffin, and 5 µm sections are cut.

  • Staining Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Oxidize in 0.5% periodic acid solution for 10 minutes.

    • Rinse in distilled water.

    • Immerse in Schiff reagent for 15 minutes.

    • Wash in running tap water for 5 minutes.

    • Counterstain with hematoxylin.

    • Dehydrate and mount.

  • Quantification: The number of PAS-positive (magenta-colored) goblet cells is counted per millimeter of the basement membrane of the bronchial epithelium using an image analysis software.

MUC5AC Immunohistochemistry

This method specifically detects the MUC5AC mucin protein in lung tissue.

  • Antigen Retrieval: Deparaffinized and rehydrated tissue sections are subjected to heat-induced epitope retrieval in citrate (B86180) buffer (pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with a primary antibody against MUC5AC (e.g., mouse monoclonal [45M1]) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Analysis: The area of MUC5AC-positive staining in the bronchial epithelium is quantified using image analysis software.

MUC5AC ELISA of Bronchoalveolar Lavage Fluid

This assay quantifies the amount of secreted MUC5AC protein in the BALF.

  • Sample Preparation: BALF samples are centrifuged to remove cells and debris.

  • ELISA Procedure: A sandwich ELISA kit for MUC5AC is used according to the manufacturer's instructions.

    • Standards and samples are added to a microplate pre-coated with an anti-MUC5AC antibody.

    • A biotin-conjugated anti-MUC5AC detection antibody is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A substrate solution is added, and the color development is stopped.

    • The absorbance is measured at 450 nm.

  • Quantification: The concentration of MUC5AC in the samples is determined by comparison to a standard curve.

Western Blot for Phosphorylated EGFR and ERK

This technique is used to assess the activation of the EGFR and ERK signaling pathways in cultured human bronchial epithelial cells (e.g., BEAS-2B or primary cells).

  • Cell Culture and Treatment: Cells are serum-starved and then pre-treated with various concentrations of this compound for 1 hour before stimulation with a known EGFR activator (e.g., TNF-α or EGF).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% BSA in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • The membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Band intensities are quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of this compound.

  • Cell Culture and Transfection: Human bronchial epithelial cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.

  • Treatment: Transfected cells are pre-treated with this compound before stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Analysis: Luciferase activity is normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

Visualizations

Signaling Pathways

G cluster_stimuli Inflammatory Stimuli cluster_this compound This compound (Hypothesized Action) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_outcome Pathophysiological Outcome Cigarette Smoke Cigarette Smoke Pathogens Pathogens Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) EGFR EGFR Cytokines (TNF-α, IL-1β)->EGFR Activates IKK IKK Cytokines (TNF-α, IL-1β)->IKK Activates This compound This compound This compound->Cytokines (TNF-α, IL-1β) Inhibits (Anti-inflammatory) MAPK RAS-RAF-MEK-ERK EGFR->MAPK Transcription Gene Transcription (MUC5AC, etc.) MAPK->Transcription NFkB NF-κB IKK->NFkB NFkB->Transcription GCH Goblet Cell Hyperplasia Transcription->GCH

Caption: Hypothesized mechanism of this compound in regulating goblet cell hyperplasia.

Experimental Workflow

G cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Data Analysis & Interpretation A1 Induce Chronic Bronchitis (Rat Model) A2 Treat with this compound (Dose-Response) A1->A2 A3 Collect BALF and Lung Tissue A2->A3 A4 Histology (PAS, IHC) Quantify Goblet Cells A3->A4 A5 ELISA for MUC5AC in BALF A3->A5 C1 Quantitative Data Analysis (Tables) A4->C1 A5->C1 B1 Culture Human Bronchial Epithelial Cells B2 Treat with this compound + Stimulant B1->B2 B3 Protein Extraction B2->B3 B5 NF-κB Reporter Assay B2->B5 B4 Western Blot (p-EGFR, p-ERK) B3->B4 B4->C1 B5->C1 C2 Mechanism Elucidation C1->C2

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

While this compound is an established mucolytic agent, its direct effects on goblet cell hyperplasia remain to be elucidated. This technical guide has outlined the key signaling pathways implicated in this pathology and proposed a hypothetical mechanism by which this compound may exert a regulatory effect through its anti-inflammatory properties. The provided experimental protocols offer a comprehensive framework for future research to rigorously test this hypothesis and quantify the impact of this compound on goblet cell numbers, mucin expression, and the underlying EGFR, MAPK, and NF-κB signaling pathways. Such studies are warranted to fully understand the therapeutic potential of this compound in managing chronic inflammatory airway diseases characterized by mucus hypersecretion.

References

Eprazinone's Role in Reducing Mucus Viscosity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Mucus Viscosity and its Clinical Relevance

Mucus is a complex viscoelastic gel lining the respiratory tract, serving as a primary defense mechanism against inhaled pathogens and particulates. Its viscosity and elasticity are critical for effective mucociliary clearance. In various respiratory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis, mucus becomes hyperviscous and tenacious due to the overproduction and altered composition of mucin glycoproteins.[1][2] This leads to impaired clearance, airway obstruction, recurrent infections, and a decline in respiratory function.[1][3] Mucolytic agents aim to reduce mucus viscosity, thereby facilitating its removal and alleviating associated symptoms.

Eprazinone: An Overview

This compound is a mucolytic drug that has been used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[4][5] It is classified as a piperazine (B1678402) derivative and has been marketed under various trade names.[4] Its therapeutic action is attributed to its ability to alter the rheological properties of mucus, making it less viscous and easier to expectorate.[6][7]

Mechanism of Action of this compound in Reducing Mucus Viscosity

This compound's mucolytic effect is believed to result from a combination of mechanisms targeting both the composition and the structure of mucus.

Disruption of Mucus Glycoprotein (B1211001) Network

The primary mechanism attributed to this compound is its ability to directly alter the structure of mucus. It is proposed to disrupt the complex network of mucin glycoproteins that are responsible for the high viscosity and elasticity of pathological mucus.[4][6] This is achieved by:

  • Breaking Disulfide Bonds: Mucus glycoproteins (mucins) are large polymers cross-linked by disulfide bonds. This compound is thought to break these bonds, leading to the depolymerization of mucin networks and a subsequent reduction in mucus viscosity and elasticity.[6]

  • Disrupting Mucopolysaccharide Fibers: this compound is also reported to interfere with the non-covalent interactions of mucopolysaccharide fibers within the mucus gel, further contributing to its liquefaction.[4][7] An in vitro study demonstrated the affinity of this compound for polyanionic bronchial mucins, suggesting it may modify the fibrillar structure of bronchial mucus.[8]

Enhancement of Serous Mucus Secretion

This compound is believed to modulate the activity of goblet cells and submucosal glands in the respiratory epithelium.[6] It promotes the secretion of serous mucus, which is more watery and less viscous than the thick, mucin-rich mucus characteristic of respiratory diseases.[4][6] This alteration in the composition of airway secretions contributes to a lower overall sputum viscosity and improved clearance.

Phosphodiesterase-4 (PDE4) Inhibition

This compound is also classified as a Phosphodiesterase-4 (PDE4) inhibitor.[4][9] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP in bronchial epithelial cells is associated with various effects that can indirectly reduce mucus viscosity, including anti-inflammatory actions and modulation of ion transport.[10][11]

Neurokinin-1 Receptor (NK1R) Antagonism

This compound has been identified as a weak ligand for the neurokinin-1 receptor (NK1R).[4][12] Substance P, the natural ligand for NK1R, is a neuropeptide involved in neurogenic inflammation and has been shown to stimulate mucus secretion.[13][14] While this compound's antagonism at the NK1R is reported to be weak, with an antagonistic effect of approximately 30% at a concentration of 25 µM, this action may still contribute to its overall mucolytic and secretolytic effects by dampening the pro-secretory signals mediated by substance P.[4][12]

Quantitative Data on the Efficacy of this compound

Despite a comprehensive review of the available scientific literature, specific quantitative data from preclinical or clinical studies detailing the percentage reduction in mucus viscosity or elasticity following treatment with this compound are not publicly available. The existing literature primarily describes the qualitative mechanisms of action.

To rigorously evaluate the mucolytic potential of a compound like this compound, a series of quantitative assessments would be necessary. The following table summarizes the types of data that would be collected in such studies.

Parameter In Vitro / Ex Vivo Measurement In Vivo / Clinical Measurement Significance
Viscosity Rotational viscometry (e.g., cone-and-plate) of sputum or mucus simulants treated with this compound.Rheological analysis of sputum samples from patients treated with this compound.Directly quantifies the reduction in resistance to flow.
Elasticity (Storage Modulus, G') Oscillatory rheometry of sputum or mucus simulants.Rheological analysis of sputum samples.Measures the reduction in the solid-like properties of mucus.
Spinnability (Threadability) Microrheometry or filancemeter measurement of mucus threads.Analysis of sputum samples.Indicates a reduction in mucus cohesivity and stickiness.
Mucin Secretion ELISA or other immunoassays to quantify MUC5AC and MUC5B levels in the supernatant of airway epithelial cell cultures.Mucin concentration in induced sputum or bronchoalveolar lavage fluid.Assesses the effect on the primary components of mucus.
Ciliary Beat Frequency High-speed video microscopy of ciliated epithelial cell cultures.Not directly measured in vivo.Determines if the drug enhances the primary mechanism of mucus clearance.
Mucociliary Transport Rate Measurement of particle transport across cultured airway epithelium.Saccharin test or radioaerosol clearance studies in patients.Provides a functional measure of improved mucus clearance.

Experimental Protocols for Assessing Mucolytic Activity

The following are detailed, generalized protocols for key experiments that would be employed to quantify the mucolytic effects of a compound such as this compound.

In Vitro/Ex Vivo Rheological Analysis of Sputum

Objective: To measure the effect of this compound on the viscosity and elasticity of human sputum.

Methodology:

  • Sputum Collection: Collect spontaneous or induced sputum from patients with chronic bronchitis or other muco-obstructive diseases.

  • Sample Preparation: Homogenize the sputum sample by gentle mixing. Divide the sample into aliquots.

  • Treatment: Treat aliquots with varying concentrations of this compound or a vehicle control. Incubate for a specified period at 37°C.

  • Rheological Measurement:

    • Use a cone-and-plate or parallel-plate rheometer to perform steady shear and oscillatory tests.

    • Steady Shear Test: Measure viscosity at a range of shear rates to determine the shear-thinning properties of the sputum.

    • Oscillatory Test: Apply a small amplitude sinusoidal strain at varying frequencies to determine the storage modulus (G' - elasticity) and loss modulus (G'' - viscosity).

  • Data Analysis: Compare the viscosity and G' values between this compound-treated and control samples to determine the percentage reduction.

Mucin Secretion from Airway Epithelial Cell Cultures

Objective: To determine the effect of this compound on mucin secretion from human bronchial epithelial (HBE) cells.

Methodology:

  • Cell Culture: Culture primary HBE cells at an air-liquid interface until fully differentiated into a mucociliary epithelium.

  • Treatment: Treat the cultures with this compound at various concentrations in the apical and/or basolateral compartments. A secretagogue (e.g., ATP) can be used to stimulate mucin secretion.

  • Sample Collection: Collect the apical secretions at specified time points.

  • Mucin Quantification:

    • Use an enzyme-linked immunosorbent assay (ELISA) with specific antibodies against MUC5AC and MUC5B to quantify the amount of secreted mucin.

    • Alternatively, use a slot-blot method with staining for glycoproteins.

  • Data Analysis: Compare the levels of secreted mucins in this compound-treated cultures to control cultures.

In Vivo Animal Model of Chronic Bronchitis

Objective: To evaluate the mucolytic efficacy of this compound in an animal model of chronic bronchitis.

Methodology:

  • Model Induction: Induce chronic bronchitis in rats or mice through exposure to cigarette smoke or sulfur dioxide for several weeks to induce goblet cell hyperplasia and mucus hypersecretion.

  • Treatment: Administer this compound orally or via inhalation to the bronchitic animals for a specified duration. A control group will receive a vehicle.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid and measure the concentration of mucins and inflammatory cells.

    • Histology: Perform histological analysis of the lung tissue to assess goblet cell hyperplasia and mucus occlusion in the airways using stains like Alcian Blue/Periodic acid-Schiff (AB-PAS).

    • Lung Function: Measure airway resistance and compliance.

  • Data Analysis: Compare the outcome measures between the this compound-treated and control groups.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and a general workflow for evaluating mucolytic agents.

Fig 1. Direct and Cellular Actions of this compound.

PDE4_Inhibition_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Ion_Transport Modulation of Ion Transport PKA->Ion_Transport

Fig 2. Proposed PDE4 Inhibition Signaling Pathway.

NK1R_Antagonism_Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Activates Mucus_Secretion Mucus Secretion NK1R->Mucus_Secretion Stimulates This compound This compound This compound->NK1R Weakly Antagonizes

Fig 3. Proposed NK1R Antagonism Mechanism.

Mucolytic_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (Rheology, Mucin Secretion) Ex_Vivo Ex Vivo Sputum Analysis In_Vitro->Ex_Vivo Animal_Models In Vivo Animal Models (Chronic Bronchitis) Ex_Vivo->Animal_Models Phase_I Phase I (Safety & Tolerability) Animal_Models->Phase_I Phase_II Phase II (Efficacy in Patients - Sputum Rheology, Lung Function) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Compound Test Compound (e.g., this compound) Compound->In_Vitro

Fig 4. General Workflow for Mucolytic Drug Evaluation.

Conclusion

This compound is a mucolytic agent with a multifaceted mechanism of action that targets the high viscosity of pathological mucus through direct disruption of its glycoprotein structure and by modulating cellular secretory processes. Its classification as a PDE4 inhibitor and a weak NK1R antagonist suggests additional pathways that may contribute to its therapeutic effect. While the qualitative aspects of its mechanism are described in the literature, there is a notable absence of publicly available quantitative data to substantiate its efficacy in reducing mucus viscosity. Further research, following the experimental protocols outlined in this guide, is necessary to quantify the mucolytic effects of this compound and to fully elucidate the intricate signaling pathways involved in its action. Such studies would provide a more complete understanding of its clinical utility in the management of muco-obstructive respiratory diseases.

References

A Technical Guide to the Cellular and Molecular Effects of Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a multifaceted pharmacological agent primarily recognized for its mucolytic and bronchodilator properties.[1][2] Marketed in several European countries, it is utilized in the management of respiratory conditions characterized by excessive mucus production and bronchospasm, such as acute and chronic bronchitis.[1][3] This technical guide provides an in-depth examination of the cellular and molecular mechanisms that underpin the therapeutic effects of this compound. We will explore its interaction with key signaling pathways, its influence on cellular ion transport and lipid composition, and present quantitative data and experimental protocols relevant to its pharmacological assessment.

Core Pharmacological Actions

This compound's efficacy stems from a combination of distinct but synergistic actions on the respiratory system.

  • Mucoregulation and Mucolysis: The primary action of this compound is to modify the properties of airway mucus. It enhances the secretion of a less viscous, more fluid serous mucus from goblet cells and submucosal glands.[4][5] Furthermore, it disrupts the structural integrity of mucus by breaking down the glycoprotein (B1211001) networks, which reduces its overall viscosity and elasticity, thereby facilitating its clearance from the airways.[4][6]

  • Bronchodilation: this compound exhibits a direct relaxant effect on bronchial smooth muscle, contributing to the relief of bronchospasms associated with various respiratory diseases.[5]

  • Antitussive Effect: Preclinical studies have confirmed its capacity to reduce cough reflexes.[5]

  • Anti-inflammatory Properties: Evidence suggests that this compound possesses mild anti-inflammatory effects, potentially by modulating pro-inflammatory mediators and regulating the composition of bronchoalveolar lipids.[5][7]

Molecular Mechanisms and Cellular Targets

The physiological effects of this compound are rooted in its activity at several molecular targets.

Neurokinin 1 Receptor (NK1R) Ligand

A key aspect of this compound's mechanism is its function as a ligand for the neurokinin 1 receptor (NK1R).[5][] The interaction with NK1R, a G-protein coupled receptor (GPCR), is believed to be a significant contributor to its mucolytic and antitussive effects.[5][9] By modulating NK1R signaling, this compound can interfere with pathways that regulate mucus secretion and the cough reflex.

Phosphodiesterase-4 (PDE4) Inhibition

This compound is classified as a Phosphodiesterase-4 (PDE4) inhibitor.[3][5] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many cell types. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes muscle relaxation and bronchodilation. In inflammatory cells, increased cAMP levels generally suppress the release of pro-inflammatory cytokines and mediators, explaining its observed anti-inflammatory action.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits PDE4->cAMP Degrades ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Caption: Proposed signaling pathway for this compound via PDE4 inhibition.
Modulation of Airway Ion Transport

This compound directly influences ion transport across the airway epithelium, a key process in maintaining airway surface liquid hydration and mucus clearance. Studies have shown that mucosal application of this compound leads to a dose-dependent and partially reversible decrease in the short-circuit current (Isc).[5][7]

  • At lower concentrations , this effect is attributed to a reduction in net chloride (Cl⁻) secretion.[7]

  • At higher concentrations , the transport of both sodium (Na⁺) and chloride (Cl⁻) ions is affected.[7] This modulation of ion transport likely contributes to its mucoregulatory effects by altering the hydration state of mucus.[5][7]

Regulation of Bronchoalveolar Lipids

This compound has been demonstrated to alter the lipid composition of bronchoalveolar lavage (BAL) fluid in animal models.[5][7] This action may contribute to its anti-inflammatory effects and its ability to modify mucus properties. Specifically, higher doses of this compound were found to significantly increase the levels of phospholipids (B1166683) while decreasing the content of neutral lipids in BAL fluid.[7][9]

Quantitative Pharmacological Data

The following table summarizes key quantitative findings from preclinical studies of this compound.

ParameterExperimental ModelDosage/ConcentrationResultReference
Antitussive Efficacy (ED₅₀) Citric acid-induced cough in guinea pigs72 mg/kg50% reduction in cough[5]
Ion Transport Canine tracheal epithelium (Ussing chamber)Dose-dependentDecrease in short-circuit current (Isc)[5][7]
Lower concentrationsReduction in net Cl⁻ secretion[7]
Higher concentrationsAffects both Na⁺ and Cl⁻ transport[7]
Bronchoalveolar Lipids Adult male rats (4-day oral gavage)200 mg/kgSignificant increase in total phospholipids; decrease in total neutral lipids[9]
Lower doses (<200 mg/kg)Significant decrease in neutral lipids; no effect on phospholipids[5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for key experiments used to characterize this compound.

Protocol 5.1: Ussing Chamber Assay for Airway Ion Transport
  • Tissue Preparation: Excise the trachea from a canine model and immediately place it in cold Krebs-Ringer bicarbonate solution. Dissect the tracheal epithelium from the underlying cartilage and mount it between the two halves of an Ussing chamber, exposing an area of 0.5 to 1.0 cm².

  • Chamber Setup: Fill both the mucosal and serosal sides of the chamber with equal volumes of Krebs-Ringer solution, maintain at 37°C, and bubble with 95% O₂ / 5% CO₂.

  • Electrophysiological Measurement: Short-circuit the tissue by clamping the transepithelial potential difference to 0 mV using a voltage clamp apparatus. Continuously record the short-circuit current (Isc), which represents the net active ion transport.

  • Drug Application: After the baseline Isc stabilizes, add this compound in increasing concentrations to the mucosal reservoir. Record the dose-dependent changes in Isc.

  • Data Analysis: Calculate the percentage change in Isc from baseline for each concentration of this compound to determine its effect on net ion transport.

Protocol 5.2: Analysis of Bronchoalveolar Lavage (BAL) Fluid Lipids

This workflow outlines the process of assessing this compound's effect on lung lipids in a rodent model.

BAL_Fluid_Analysis_Workflow start Animal Model Acclimation (e.g., Adult Male Rats) dosing Daily Oral Dosing (4 days, 50-200 mg/kg this compound vs. Vehicle) start->dosing euthanasia Euthanasia and Tracheal Cannulation dosing->euthanasia lavage Bronchoalveolar Lavage (BAL) (e.g., 3x washes with sterile saline) euthanasia->lavage collection BAL Fluid Collection and Pooling lavage->collection centrifugation Centrifugation to Pellet Cells collection->centrifugation supernatant Supernatant (Acellular BALF) Isolation centrifugation->supernatant extraction Lipid Extraction (e.g., Folch method) supernatant->extraction quantification Lipid Quantification (HPLC or other chromatographic methods) extraction->quantification analysis Data Analysis (Comparison of Phospholipid and Neutral Lipid levels) quantification->analysis end Conclusion analysis->end

Caption: Experimental workflow for the analysis of BAL fluid lipids.
Protocol 5.3: NK1R Competitive Radioligand Binding Assay

  • Source of Receptor: Use membrane preparations from HEK293 cells stably transfected to express the human NK1 receptor.

  • Radioligand: Utilize a tritiated, high-affinity NK1R antagonist (e.g., [³H]-Substance P).

  • Assay Conditions: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding), which can be used to determine its binding affinity (Ki).

Summary of Multifaceted Effects

This compound's therapeutic utility arises from its ability to engage multiple molecular targets, leading to a cascade of beneficial physiological outcomes in the respiratory tract. The interplay between its actions on receptors, enzymes, and ion channels culminates in its clinical efficacy.

Eprazinone_Mechanism_Summary cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes This compound This compound pde4 PDE4 This compound->pde4 nk1r NK1 Receptor This compound->nk1r ion_channels Airway Ion Channels This compound->ion_channels lipid_metabolism Lipid Metabolism This compound->lipid_metabolism camp ↑ Intracellular cAMP pde4->camp nk1r_block NK1R Signal Blockade nk1r->nk1r_block ion_flux ↓ Cl⁻/Na⁺ Transport ion_channels->ion_flux lipid_change ↑ Phospholipids ↓ Neutral Lipids lipid_metabolism->lipid_change bronchodilation Bronchodilation camp->bronchodilation anti_inflammatory Anti-inflammatory Action camp->anti_inflammatory mucolysis Mucolysis & Mucoregulation nk1r_block->mucolysis antitussive Antitussive Effect nk1r_block->antitussive ion_flux->mucolysis lipid_change->anti_inflammatory

Caption: Logical relationships of this compound's multifaceted actions.

Conclusion

This compound is a pharmacologically complex drug that exerts its therapeutic effects through at least four distinct molecular mechanisms: NK1R antagonism, PDE4 inhibition, modulation of airway ion transport, and regulation of bronchoalveolar lipids. This multi-target engagement results in its potent mucolytic, bronchodilatory, antitussive, and mild anti-inflammatory properties. While its primary mechanisms are increasingly understood, further research into the specific downstream signaling cascades, particularly those related to its anti-inflammatory action, would provide a more complete picture of its pharmacological profile. The experimental frameworks detailed herein offer robust methods for the continued investigation and development of this compound and related compounds.

References

Eprazinone's Interaction with Neurokinin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the current understanding of eprazinone's interaction with neurokinin receptors. This compound, a drug primarily known for its mucolytic and antitussive properties, has been identified as a ligand for the neurokinin-1 receptor (NK1R).[1][2] This interaction may contribute to its therapeutic effects. This document synthesizes the available quantitative data, outlines plausible experimental protocols for assessing this interaction, and presents visualizations of the relevant signaling pathways and experimental workflows. The information is intended to support further research and drug development efforts related to this compound and its potential modulation of the neurokinin system.

Introduction to this compound and Neurokinin Receptors

This compound is a piperazine (B1678402) derivative that has been used clinically for respiratory conditions.[3][4] Its mechanism of action is thought to involve multiple pathways, including phosphodiesterase-4 inhibition.[3] Neurokinin receptors (NKRs) are a family of G-protein coupled receptors (GPCRs) that includes three main subtypes: NK1R, NK2R, and NK3R. These receptors are activated by tachykinin neuropeptides, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). The activation of NKRs is involved in a wide range of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.

Recent research has identified this compound as a ligand for the NK1R, suggesting a novel aspect of its pharmacological profile.[1][2] This finding opens up new avenues for investigating the therapeutic potential of this compound and for the development of new drugs targeting the neurokinin system.

Quantitative Data on this compound's Interaction with Neurokinin Receptors

The primary research identifying this compound as an NKR ligand was conducted through pharmacophore modeling, virtual screening, and subsequent in vitro testing.[2] To date, the publicly available quantitative data is limited to its interaction with the NK1 receptor. No quantitative data on the interaction of this compound with NK2 and NK3 receptors has been found in the public domain.

Table 1: Quantitative Analysis of this compound's Interaction with the Neurokinin-1 Receptor (NK1R)

ParameterValueReceptorRadioligandSource
Inhibition of Binding~30%NK1R[¹²⁵I]BH-SP[2]
Concentration25 µMNK1R[¹²⁵I]BH-SP[2]

This data indicates that this compound has a weak antagonistic effect on the NK1 receptor at a concentration of 25 µM.

Experimental Protocols

While the complete, detailed experimental protocols from the original study are not publicly available, this section outlines a standard and plausible methodology for a radioligand binding assay to determine the affinity of a test compound like this compound for the NK1 receptor.

Radioligand Binding Assay for NK1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor.

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled Substance P ([¹²⁵I]BH-SP).

  • Test Compound: this compound dihydrochloride.

  • Non-specific Binding Control: High concentration of a known NK1 receptor antagonist (e.g., Aprepitant).

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA), protease inhibitors, and other necessary salts.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester and liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-NK1R cells to confluency.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radioligand ([¹²⁵I]BH-SP).

    • Add increasing concentrations of the test compound (this compound).

    • For determining non-specific binding, add a high concentration of the non-specific control compound in separate wells.

    • For determining total binding, add only the radioligand and assay buffer.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway of the Neurokinin-1 receptor upon activation by its endogenous ligand, Substance P.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response This compound This compound This compound->NK1R Antagonizes

Caption: General signaling pathway of the Neurokinin-1 receptor.

Experimental Workflow

The following diagram outlines the key steps in a radioligand binding assay to assess the interaction of this compound with the NK1 receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293-NK1R Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well plate with: - Radioligand ([¹²⁵I]BH-SP) - this compound (varying conc.) - Controls Membrane_Prep->Plate_Setup Incubation Add membranes and incubate Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis Result Determine Binding Affinity of this compound for NK1R Data_Analysis->Result

Caption: Workflow for a radioligand binding assay.

Discussion and Future Directions

The identification of this compound as an NK1 receptor ligand, albeit a weak one, is a significant finding that warrants further investigation. The current data suggests that at clinically relevant concentrations, the direct antagonism of NK1 receptors may not be the primary mechanism of action for its mucolytic effects. However, it could contribute to its overall pharmacological profile, potentially through modulation of neurogenic inflammation in the airways.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Conducting full dose-response studies to accurately determine the Ki of this compound at the NK1 receptor.

  • Selectivity Profiling: Testing the binding of this compound to NK2 and NK3 receptors to understand its selectivity within the neurokinin receptor family.

  • Functional Assays: Performing functional assays, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation assays, to confirm the antagonistic activity of this compound and to determine its potency (IC50) in a cellular context.

  • In Vivo Studies: Investigating the in vivo effects of this compound in animal models of diseases where neurokinin receptors are implicated, such as asthma and inflammatory bowel disease.

Conclusion

This compound has been identified as a weak antagonist of the neurokinin-1 receptor. While the available quantitative data is limited, this finding provides a new perspective on the pharmacology of this established drug. The experimental protocols and visualizations provided in this guide are intended to facilitate further research into the interaction of this compound with neurokinin receptors, which may ultimately lead to new therapeutic applications for this compound and its derivatives.

Disclaimer: The experimental protocols described in this document are based on standard pharmacological practices and are intended for informational purposes. The specific details of the original research may vary. Researchers should consult the primary literature and optimize protocols for their specific experimental conditions.

References

Structural Activity Relationship of Eprazinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic and expectorant agent that has been used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1] Its multifaceted mechanism of action is reported to involve the modulation of mucus secretion and viscosity, as well as potential anti-inflammatory effects through the inhibition of phosphodiesterase-4 (PDE4) and antagonism of the neurokinin 1 (NK1) receptor.[2][3] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its known mechanisms of action, relevant experimental protocols, and the signaling pathways it modulates. Due to a lack of publicly available quantitative SAR data for a series of this compound analogs, this guide will focus on a qualitative discussion of its SAR based on the known biological activities of its core chemical scaffolds.

Introduction

This compound, chemically known as 3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one, is a piperazine (B1678402) derivative that has been marketed in several European countries for the management of acute and chronic bronchitis.[3][4] Its therapeutic efficacy is attributed to its ability to reduce mucus viscosity and elasticity, thereby facilitating its removal from the respiratory tract.[5] This is achieved through a combination of mechanisms, including the stimulation of serous mucus secretion, disruption of mucus glycoprotein (B1211001) networks, and potential anti-inflammatory actions.[5] Emerging evidence also suggests its interaction with PDE4 and NK1R, which may contribute to its overall therapeutic profile.[2][3]

Chemical Structure

The chemical structure of this compound features a central piperazine ring, which is a common scaffold in many biologically active compounds due to its ability to be readily modified and its favorable pharmacokinetic properties.[6]

Figure 1: Chemical Structure of this compound

Eprazinone_Structure cluster_this compound This compound img

This compound features a central piperazine core with substitutions at the N1 and N4 positions.

Structural Activity Relationship (SAR)

A comprehensive quantitative SAR study of a series of this compound analogs is not publicly available. Therefore, this section provides a qualitative discussion on the potential SAR of this compound based on its known biological activities and the general SAR of related piperazine-containing compounds.

Mucolytic Activity

The mucolytic effect of this compound is a primary contributor to its therapeutic action.[5] The key structural features likely influencing this activity are the substituents on the piperazine ring.

  • Piperazine Core: The piperazine ring itself is a versatile scaffold that allows for the attachment of various functional groups at its two nitrogen atoms, influencing the molecule's polarity, basicity, and overall shape.[6]

  • N1-Substituent (2-methyl-1-phenylpropan-1-one group): This bulky, lipophilic group likely contributes to the overall pharmacokinetic profile of the molecule, influencing its absorption and distribution. Modifications to the phenyl ring or the propyl chain could impact the compound's interaction with its target(s) involved in mucus regulation.

  • N4-Substituent (2-ethoxy-2-phenylethyl group): This substituent also possesses both lipophilic (phenyl and ethyl groups) and hydrophilic (ether oxygen) characteristics. The ethoxy group could be a key hydrogen bond acceptor, potentially interacting with biological targets. Alterations in the length of the alkyl chain or the nature of the aromatic ring could significantly affect mucolytic potency.

Phosphodiesterase-4 (PDE4) Inhibition

This compound has been classified as a PDE4 inhibitor.[2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[7]

Table 1: Hypothetical Quantitative SAR Data for this compound Analogs as PDE4 Inhibitors

CompoundR1 (Modification on Phenyl Ring of Propanone Moiety)R2 (Modification on Phenyl Ring of Ethoxyethyl Moiety)PDE4B IC50 (nM)
This compoundHHData not available
Analog 14-ClH-
Analog 2H4-OCH3-
Analog 34-NO24-F-

Note: This table is a template to illustrate how quantitative SAR data would be presented. Specific data for this compound analogs is not currently available in the public domain.

The SAR of other piperazine-based PDE4 inhibitors suggests that:

  • Aromatic Rings: The presence of two aromatic rings is often a feature of potent PDE4 inhibitors. Substitutions on these rings with electron-withdrawing or electron-donating groups can significantly modulate activity.

  • Piperazine Linker: The piperazine serves as a linker between the two main pharmacophoric elements. Its conformation and the nature of its substituents are critical for optimal positioning within the PDE4 active site.

Neurokinin 1 (NK1) Receptor Antagonism

This compound has been identified as a ligand for the NK1 receptor, which is the receptor for the pro-inflammatory neuropeptide Substance P.[3] Antagonism of the NK1 receptor can lead to anti-inflammatory and bronchodilatory effects.

Table 2: Quantitative Data for this compound as an NK1 Receptor Ligand

CompoundTargetAssayActivity
This compoundNK1 Receptor[125I]BH-SP Binding Inhibition~30% inhibition at 25 µM[8][9]

The available data indicates that this compound has a relatively weak antagonistic effect on the NK1 receptor.[8][9] The SAR of piperazine-based NK1 receptor antagonists often highlights the importance of:

  • Basic Nitrogen: One of the piperazine nitrogens is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Asp) in the receptor binding pocket.

  • Aromatic Interactions: The phenyl rings of this compound can engage in hydrophobic and π-π stacking interactions with aromatic residues within the NK1 receptor.

Signaling Pathways and Mechanisms of Action

Mucolytic and Expectorant Action

This compound's primary therapeutic effect is achieved through a multi-pronged approach to mucus modulation.

Mucolytic_Action This compound This compound GobletCells Goblet Cells & Submucosal Glands This compound->GobletCells MucusGlycoproteins Mucus Glycoprotein Networks This compound->MucusGlycoproteins acts on CiliaryActivity Stimulation of Bronchial Cilia This compound->CiliaryActivity SerousMucus Increased Secretion of Less Viscous Serous Mucus GobletCells->SerousMucus MucusClearance Enhanced Mucociliary Clearance SerousMucus->MucusClearance DisulfideBonds Disruption of Disulfide Bonds MucusGlycoproteins->DisulfideBonds DisulfideBonds->MucusClearance CiliaryActivity->MucusClearance PDE4_Inhibition_Pathway This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP hydrolyzes AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (cAMP Response Element- Binding Protein) PKA->CREB phosphorylates AntiInflammatory Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-17) CREB->AntiInflammatory modulates transcription NK1R_Antagonism_Pathway SubstanceP Substance P NK1R Neurokinin 1 Receptor (NK1R) SubstanceP->NK1R binds to This compound This compound This compound->NK1R antagonizes Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Inflammation Inflammation & Bronchoconstriction DAG->Inflammation Ca2->Inflammation

References

Methodological & Application

Application Notes and Protocols for Eprazinone PDE4 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is recognized as a mucolytic and bronchospasm-relieving agent used in the treatment of respiratory conditions.[1] Emerging evidence also classifies this compound as a Phosphodiesterase-4 (PDE4) inhibitor.[2] The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leads to an increase in intracellular cAMP levels.[3] This elevation in cAMP is associated with a wide range of anti-inflammatory effects, making PDE4 a significant target for therapeutic intervention in inflammatory diseases.[3] These application notes provide a detailed protocol for assessing the PDE4 inhibitory activity of compounds like this compound.

Signaling Pathway of PDE4

Cyclic AMP is a critical second messenger that mediates numerous cellular responses.[4] Its intracellular concentration is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[4] PDE4 specifically hydrolyzes cAMP, and its inhibition leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn modulates inflammatory responses.[3]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Synthesis ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE4->AMP Degradation This compound This compound (Inhibitor) This compound->PDE4 Inhibition PKA_active Active PKA PKA_inactive->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation Inhibition

Figure 1: Simplified PDE4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

CompoundPDE4 SubtypeIC50 (nM)
RoflumilastPDE40.8
ApremilastPDE474
CrisaborolePDE4490
GSK256066PDE4B0.0032

Data sourced from multiple studies.[3][5]

Experimental Protocols

The following are detailed protocols for determining the PDE4 inhibitory activity of a test compound such as this compound.

Colorimetric PDE Activity Assay

This assay measures the amount of phosphate (B84403) produced from the hydrolysis of cAMP by PDE4, followed by a secondary enzymatic reaction.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Roflumilast)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add 25 µL of the diluted test compound or control to the respective wells. Add 25 µL of assay buffer to the "no inhibitor" and "no enzyme" control wells.

  • Add 25 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells.

  • Initiate the reaction by adding 25 µL of the cAMP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 25 µL of 5'-nucleotidase to each well to convert the 5'-AMP product to adenosine and inorganic phosphate.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the phosphate detection reagent.

  • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Colorimetric_Assay_Workflow A Prepare Reagents (this compound, PDE4, cAMP) B Add Reagents to 96-well Plate A->B C Incubate at 37°C (30 min) B->C D Add 5'-Nucleotidase C->D E Incubate at 37°C (20 min) D->E F Add Phosphate Detection Reagent E->F G Incubate at RT (20 min) F->G H Read Absorbance G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the colorimetric PDE4 inhibition assay.
Fluorescence Polarization (FP) PDE Assay

This homogeneous assay format is based on the change in fluorescence polarization when a fluorescently labeled cAMP is hydrolyzed by PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent that specifically binds to the fluorescent product

  • Assay buffer

  • Test compound (this compound)

  • Positive control inhibitor

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add 5 µL of the diluted compounds or controls to the wells of a 96-well black microplate.

  • Add 20 µL of diluted PDE4 enzyme to the wells containing the test compounds and the "no inhibitor" control. Add 20 µL of assay buffer to the "no enzyme" control wells.

  • Initiate the reaction by adding 25 µL of FAM-cAMP to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Add 50 µL of the binding agent to all wells.

  • Incubate for another 30 minutes at room temperature with gentle agitation.

  • Measure the fluorescence polarization of each well using an appropriate filter set.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based cAMP Assay

This assay measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293 or U937 cells)

  • Cell culture medium and supplements

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Test compound (this compound)

  • Positive control inhibitor

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plate

  • Lysis buffer

Protocol:

  • Seed the cells in a 96-well plate and culture overnight to allow for attachment.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 30 minutes.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for a defined period (e.g., 15-30 minutes) to induce cAMP production.

  • Lyse the cells using the lysis buffer provided in the cAMP detection kit.

  • Measure the intracellular cAMP levels according to the manufacturer's instructions for the specific detection kit used.

  • Plot the cAMP concentration against the test compound concentration to determine the EC50 for cAMP accumulation, which reflects PDE4 inhibition.

Conclusion

The provided protocols offer robust methods for evaluating the PDE4 inhibitory potential of this compound and other test compounds. The choice of assay will depend on the specific research needs, such as the desired throughput and the need for cell-based validation. While a specific IC50 value for this compound's PDE4 inhibition is not currently documented in readily available literature, the application of these protocols will enable researchers to quantitatively determine its potency and further elucidate its mechanism of action.

References

Application Notes and Protocols for NK1R Binding Affinity Assay of Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and bronchospasm-relieving drug that has been marketed in several European countries for the treatment of acute and chronic bronchitis, cough, rhinitis, and asthma.[1] Its mechanism of action is multifaceted, with known effects as a phosphodiesterase-4 (PDE4) inhibitor and its ability to modulate mucus viscosity.[2][3][4] Emerging research has also identified this compound as a ligand for the neurokinin 1 receptor (NK1R), suggesting that its therapeutic effects may be partially mediated through this pathway.[5][6]

The neurokinin 1 receptor, a G-protein coupled receptor (GPCR), is the preferred receptor for the neuropeptide Substance P.[7][8] The interaction between Substance P and NK1R is implicated in various physiological and pathological processes, including pain transmission, inflammation, and nausea.[9] When activated, NK1R couples to Gαq and Gαs proteins, leading to the activation of phospholipase C and an increase in intracellular calcium, as well as stimulation of cyclic AMP (cAMP).[6][10] Given the role of NK1R in inflammatory responses, investigating the binding affinity of compounds like this compound to this receptor is crucial for understanding their full pharmacological profile.

These application notes provide a detailed protocol for determining the binding affinity of this compound for the human NK1 receptor using a competitive radioligand binding assay.

Quantitative Data Summary

The following table summarizes the reported binding affinity data for this compound at the NK1 receptor.

CompoundRadioligandReceptor SourceAssay ConditionsQuantitative MeasureValueReference
This compound[¹²⁵I]BH-SPNot specified25 µM this compound% Inhibition~30%[5]

Note: This data indicates a relatively weak interaction at the tested concentration.

Experimental Protocols

Principle of the Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NK1 receptor. The assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Substance P) for binding to membranes prepared from cells expressing the human NK1 receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the inhibitor constant (Ki).

Materials and Reagents
  • Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human NK1 receptor (hNK1R).

  • Radioligand: [¹²⁵I]-Substance P ([¹²⁵I]-SP) or [¹²⁵I]Bolton-Hunter Substance P ([¹²⁵I]BH-SP).

  • Test Compound: this compound dihydrochloride.

  • Reference Compound: Aprepitant (a known high-affinity NK1R antagonist).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., bacitracin).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

  • Scintillation Cocktail.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis start Start cell_culture Culture hNK1R- expressing cells start->cell_culture harvest Harvest cells and prepare membranes cell_culture->harvest quantify Quantify membrane protein concentration harvest->quantify add_reagents Add to 96-well plate: - Assay Buffer - Membranes - [¹²⁵I]-SP (Radioligand) - this compound (Test Compound) - Non-specific binding control quantify->add_reagents incubate Incubate at room temperature add_reagents->incubate filter Filter and wash to separate bound and free radioligand incubate->filter scintillation Add scintillation cocktail and count radioactivity filter->scintillation data_analysis Analyze data to determine IC₅₀ and Ki values scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the NK1R competitive binding assay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Culture HEK293 or CHO cells expressing hNK1R to confluency.

    • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

    • Store the membrane aliquots at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound and the reference compound (Aprepitant) in the assay buffer.

    • In a 96-well plate, add the following components in order:

      • Assay Buffer

      • Test compound (this compound) or reference compound at various concentrations.

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of an unlabeled NK1R ligand (e.g., 1 µM Aprepitant).

      • [¹²⁵I]-SP at a final concentration close to its Kd value.

      • Membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in wash buffer.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NK1 Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the NK1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse1 Cellular Response (e.g., Inflammation, Neurotransmission) Ca->CellularResponse1 PKC->CellularResponse1 ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse2 Cellular Response PKA->CellularResponse2

Caption: NK1 Receptor signaling pathway.

Conclusion

The provided protocol offers a robust framework for assessing the binding affinity of this compound to the NK1 receptor. The existing data suggests a weak interaction, but further characterization using a full concentration-response curve is necessary to accurately determine its Ki value. Understanding the affinity of this compound for the NK1R will provide valuable insights into its mechanism of action and may open new avenues for its therapeutic application in conditions where NK1R signaling is dysregulated. This information is critical for drug development professionals aiming to characterize the complete pharmacological profile of this compound.

References

Application Notes and Protocols: In Vitro Model for Testing Eprazinone's Mucolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprazinone is a mucolytic agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1] Its mechanism of action involves multiple pathways, including the disruption of mucus glycoprotein (B1211001) networks, stimulation of less viscous mucus secretion, and anti-inflammatory effects.[1] As a phosphodiesterase-4 (PDE4) inhibitor, this compound is also understood to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which plays a role in regulating inflammation and mucus secretion. This document provides detailed protocols for establishing an in vitro model to assess the mucolytic activity of this compound, focusing on its effects on mucus viscoelasticity and mucin secretion.

Experimental Objectives

The primary objectives of the described in vitro model are:

  • To quantify the dose-dependent effect of this compound on the viscoelastic properties (viscosity and elasticity) of a mucus mimic.

  • To determine the impact of this compound on mucin secretion from airway epithelial cells.

  • To elucidate the underlying mechanism of action by examining the involvement of the cAMP signaling pathway.

Data Presentation

Table 1: Effect of a Representative PDE4 Inhibitor (YM976) on Mucin Production in an Acrolein-Induced Airway Mucus Hypersecretion Model

As a reference for the expected effects of a PDE4 inhibitor on mucin production, the following data from a study on YM976 in a rat model is presented. This data can be used as a benchmark for evaluating the in vitro effects of this compound.

Treatment GroupDose (mg/kg/day)MUC5AC Protein Expression (IOD)Percentage of AB/PAS Positive Staining
Control-0.12 ± 0.024.38 ± 0.32
Acrolein Model-1.177 ± 0.19023.65 ± 2.86
YM9760.50.806 ± 0.18022.63 ± 2.12
YM9761.50.303 ± 0.06116.34 ± 1.72
YM9764.50.134 ± 0.0355.03 ± 0.72

IOD: Integral Optical Density; AB/PAS: Alcian Blue/Periodic acid-Schiff staining. Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Mucus Viscoelasticity using Rheometry

This protocol details the measurement of changes in mucus viscoelasticity upon treatment with this compound using a rheometer. Porcine gastric mucin (PGM) is utilized as a standardized mucus mimic.

Materials:

  • Porcine Gastric Mucin (PGM)

  • Tris-HCl buffer (pH 7.0)

  • This compound

  • Rheometer with cone-plate geometry

  • Magnetic stirrer

  • Incubator (37°C)

Procedure:

  • Preparation of PGM Solution: Prepare a 20% (w/v) PGM solution by dissolving PGM in Tris-HCl buffer. Stir gently on a magnetic stirrer at 4°C overnight to ensure complete hydration.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in the PGM solution.

    • Include a vehicle control (PGM with solvent) and a positive control (e.g., N-acetylcysteine).

    • Incubate the samples at 37°C for 30 minutes.

  • Rheological Measurement:

    • Equilibrate the rheometer to 37°C.

    • Load the sample onto the rheometer plate.

    • Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli.

      • Frequency Sweep: Conduct a frequency sweep from 0.1 to 10 Hz at a constant strain within the linear viscoelastic region (e.g., 2%).

      • Amplitude Sweep: Perform an amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region.

  • Data Analysis:

    • Plot G' and G'' as a function of frequency.

    • Calculate the complex viscosity (η*) from G' and G''.

    • Compare the viscoelastic parameters of this compound-treated samples to the vehicle control.

Protocol 2: Quantification of Mucin Secretion using ELISA

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify MUC5AC secretion from a human airway epithelial cell line (e.g., NCI-H292) following treatment with this compound.

Materials:

  • NCI-H292 human bronchial epithelial cell line

  • Cell culture medium (e.g., RPMI 1640) with supplements

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other mucin secretagogue

  • MUC5AC ELISA kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture NCI-H292 cells in appropriate flasks or plates until they reach 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with a mucin secretagogue (e.g., 10 ng/mL PMA) for 24 hours. Include untreated and vehicle-treated controls.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Lyse the cells using a suitable lysis buffer to measure intracellular mucin.

  • MUC5AC ELISA:

    • Perform the MUC5AC ELISA on the collected supernatants and cell lysates according to the manufacturer's instructions.

    • Briefly, this involves adding samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Determine the concentration of MUC5AC in each sample by interpolating from the standard curve.

    • Normalize the MUC5AC concentration to the total protein concentration of the cell lysate.

    • Compare the MUC5AC levels in this compound-treated cells to the stimulated control.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_viscoelasticity Protocol 1: Viscoelasticity Assessment cluster_secretion Protocol 2: Mucin Secretion Assay P1_1 Prepare 20% PGM Solution P1_2 Treat with this compound (Vehicle, Positive Control) P1_1->P1_2 P1_3 Incubate at 37°C P1_2->P1_3 P1_4 Rheological Measurement (Frequency & Amplitude Sweeps) P1_3->P1_4 P1_5 Data Analysis (G', G'', η*) P1_4->P1_5 P2_1 Culture NCI-H292 Cells P2_2 Pre-treat with this compound P2_1->P2_2 P2_3 Stimulate with PMA P2_2->P2_3 P2_4 Collect Supernatant & Lysate P2_3->P2_4 P2_5 MUC5AC ELISA P2_4->P2_5 P2_6 Data Analysis (Normalize to Total Protein) P2_5->P2_6

Caption: Experimental workflow for assessing this compound's mucolytic activity.

Signaling Pathway of this compound's Mucolytic Action

signaling_pathway This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits Disulfide_Bonds Disruption of Disulfide Bonds in Mucus Glycoproteins This compound->Disulfide_Bonds cAMP ↑ Intracellular cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange protein directly activated by cAMP (Epac) cAMP->Epac Activates Inflammation ↓ Pro-inflammatory Cytokine Release PKA->Inflammation Mucin_Secretion Modulation of Mucin (MUC5AC) Secretion PKA->Mucin_Secretion Epac->Inflammation Epac->Mucin_Secretion Viscosity ↓ Mucus Viscosity & Elasticity Mucin_Secretion->Viscosity Disulfide_Bonds->Viscosity

Caption: Proposed signaling pathway for this compound's mucolytic action.

References

Application Notes and Protocols for Evaluating Eprazinone's Efficacy in COPD Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and respiratory symptoms. The development of effective therapeutics is crucial, and rigorous preclinical evaluation in relevant animal models is a cornerstone of this process. Eprazinone, a drug with mucolytic and bronchodilator properties, has shown potential for the treatment of respiratory conditions.[1][2] Its mechanism of action is thought to involve the modulation of mucus viscosity and potential anti-inflammatory effects, possibly through phosphodiesterase-4 (PDE-4) inhibition.[3][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in two established animal models of COPD. The protocols are based on widely accepted methodologies for inducing COPD-like pathology in rodents and for assessing the therapeutic effects of investigational drugs. While direct preclinical studies on this compound in these specific COPD models are not extensively documented, the provided protocols are analogous to those used for evaluating other mucolytic agents and PDE-4 inhibitors, such as N-acetylcysteine (NAC) and Roflumilast (B1684550).[5][6][7]

Mechanism of Action of this compound in COPD

This compound is primarily classified as a mucolytic agent, which aids in the clearance of mucus from the airways.[8][9] Its therapeutic effects in COPD are believed to stem from multiple actions:

  • Mucolytic and Secretolytic Effects: this compound alters the composition of bronchoalveolar lavage (BAL) fluid lipids, which may contribute to its mucolytic and secretolytic properties.[10][11][12] It is thought to break down the disulfide bonds in mucoproteins, reducing mucus viscosity and elasticity, thereby facilitating its removal.[3][8]

  • Anti-inflammatory Properties: There is evidence to suggest that this compound possesses anti-inflammatory effects.[3][8] This may be partly attributed to its potential role as a phosphodiesterase-4 (PDE-4) inhibitor.[4] PDE-4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the release of pro-inflammatory mediators.[3][6][8]

  • Bronchospasm Relief: this compound has also been reported to have bronchial antispasmodic properties, which can help in relieving airway constriction.[2][10]

Eprazinone_Mechanism cluster_copd COPD Pathophysiology cluster_this compound This compound Action Inflammatory Stimuli Inflammatory Stimuli Inflammatory Cells Inflammatory Cells Inflammatory Stimuli->Inflammatory Cells activate Pro-inflammatory Mediators Pro-inflammatory Mediators Inflammatory Cells->Pro-inflammatory Mediators release Goblet Cell Hyperplasia Goblet Cell Hyperplasia Pro-inflammatory Mediators->Goblet Cell Hyperplasia Mucus Hypersecretion Mucus Hypersecretion Goblet Cell Hyperplasia->Mucus Hypersecretion Airway Obstruction Airway Obstruction Mucus Hypersecretion->Airway Obstruction This compound This compound PDE-4 Inhibition PDE-4 Inhibition This compound->PDE-4 Inhibition potential mechanism Mucolytic Action Mucolytic Action This compound->Mucolytic Action Increased cAMP Increased cAMP PDE-4 Inhibition->Increased cAMP Reduced Inflammation Reduced Inflammation Increased cAMP->Reduced Inflammation Reduced Inflammation->Goblet Cell Hyperplasia Decreased Mucus Viscosity Decreased Mucus Viscosity Mucolytic Action->Decreased Mucus Viscosity Decreased Mucus Viscosity->Airway Obstruction alleviates

Proposed mechanism of this compound in COPD.

Animal Models for Efficacy Evaluation

The selection of an appropriate animal model is critical for obtaining clinically relevant data. While no single model perfectly replicates human COPD, rodent models are widely used due to their genetic similarity to humans and the ability to reproduce key features of the disease.[6]

Cigarette Smoke (CS) and Lipopolysaccharide (LPS) Induced COPD Model

This model is considered one of the most robust for simulating the chronic inflammation and exacerbations seen in human COPD.[5]

Elastase-Induced Emphysema Model

This model is particularly useful for studying the emphysematous component of COPD, which involves the destruction of alveolar walls.[13]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the aforementioned animal models.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction COPD Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation CS + LPS Exposure CS + LPS Exposure Group Allocation->CS + LPS Exposure Elastase Instillation Elastase Instillation Group Allocation->Elastase Instillation Vehicle Control Vehicle Control Group Allocation->Vehicle Control Positive Control Positive Control Group Allocation->Positive Control This compound Administration This compound Administration CS + LPS Exposure->this compound Administration Elastase Instillation->this compound Administration Lung Function Tests Lung Function Tests This compound Administration->Lung Function Tests BALF Analysis BALF Analysis This compound Administration->BALF Analysis Histopathology Histopathology This compound Administration->Histopathology Biochemical Assays Biochemical Assays This compound Administration->Biochemical Assays Vehicle Control->Lung Function Tests Positive Control->Lung Function Tests

General experimental workflow for evaluating this compound.
Protocol 1: Cigarette Smoke and LPS-Induced COPD in Mice

Animals: Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • Whole-body smoke exposure system

  • Commercial cigarettes

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Roflumilast)

  • Anesthetic (e.g., ketamine/xylazine)

  • Equipment for bronchoalveolar lavage (BAL)

  • Histology supplies (formalin, paraffin, etc.)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Acclimatization: House mice for at least one week under standard laboratory conditions.

  • Group Allocation (n=10-12 per group):

    • Control (Air + Vehicle)

    • COPD Model (CS + LPS + Vehicle)

    • This compound Low Dose (CS + LPS + this compound)

    • This compound High Dose (CS + LPS + this compound)

    • Positive Control (CS + LPS + Roflumilast)

  • COPD Induction (8 weeks):

    • Expose mice to cigarette smoke (e.g., 5 cigarettes, twice daily, 5 days/week).

    • On day 1 and day 15 of the final 4 weeks, administer LPS (1 mg/kg) via intratracheal instillation.

  • Treatment (final 4 weeks of induction):

    • Administer this compound (e.g., 50 and 100 mg/kg, orally) or vehicle daily.

    • Administer Roflumilast (e.g., 5 mg/kg, orally) as a positive control.[7][14]

  • Endpoint Analysis (24 hours after last treatment):

    • Lung Function: Measure parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a rodent ventilator.

    • BALF Collection: Perform bronchoalveolar lavage to collect fluid for cell counting (total and differential) and cytokine analysis.

    • Histopathology: Perfuse and fix lungs for histological examination (H&E and PAS staining) to assess inflammation, emphysema, and mucus production.

    • Biochemical Assays: Analyze BALF for levels of TNF-α, IL-6, and IL-1β using ELISA.

Protocol 2: Elastase-Induced Emphysema in Rats

Animals: Male Sprague-Dawley rats, 8-10 weeks old.

Materials:

  • Porcine pancreatic elastase (PPE)

  • This compound

  • Vehicle

  • Positive control (e.g., N-acetylcysteine)

  • Anesthetic

  • Equipment for BAL

  • Histology supplies

  • Hydroxyproline (B1673980) assay kit

Procedure:

  • Acclimatization: As in Protocol 1.

  • Group Allocation (n=10-12 per group):

    • Control (Saline + Vehicle)

    • Emphysema Model (Elastase + Vehicle)

    • This compound Low Dose (Elastase + this compound)

    • This compound High Dose (Elastase + this compound)

    • Positive Control (Elastase + NAC)

  • Emphysema Induction:

    • On day 0, administer a single intratracheal instillation of PPE (e.g., 25 IU/100g body weight).

  • Treatment (21 days, starting on day 1):

    • Administer this compound (e.g., 100 and 200 mg/kg, orally) or vehicle daily.[12]

    • Administer NAC (e.g., 500 mg/kg, orally) as a positive control.

  • Endpoint Analysis (on day 22):

    • Histopathology: Assess lung morphology for mean linear intercept (MLI) and destructive index (DI) to quantify emphysema.

    • BALF Analysis: Perform cell counts and differential, and measure levels of inflammatory markers.

    • Lung Collagen Content: Measure hydroxyproline content in lung tissue as an indicator of fibrosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Representative Data for Efficacy of this compound in CS + LPS-Induced COPD Model (Mice)

ParameterControl (Air + Vehicle)COPD Model (CS + LPS + Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control (Roflumilast)
Lung Function
FEV0.1/FVC (%)85 ± 560 ± 770 ± 6#78 ± 5#75 ± 6#
BALF Analysis
Total Cells (x10^5)1.2 ± 0.38.5 ± 1.25.8 ± 0.9#4.2 ± 0.7#4.5 ± 0.8#
Neutrophils (%)2 ± 145 ± 825 ± 6#15 ± 4#18 ± 5#
TNF-α (pg/mL)20 ± 5150 ± 2590 ± 18#60 ± 12#70 ± 15#
IL-6 (pg/mL)15 ± 4120 ± 2075 ± 15#50 ± 10#55 ± 11#
Histopathology
Inflammation Score0.5 ± 0.23.8 ± 0.52.5 ± 0.4#1.8 ± 0.3#2.0 ± 0.4#

*Data are presented as mean ± SD. p<0.05 vs. Control; #p<0.05 vs. COPD Model. Note: This table presents hypothetical data based on expected outcomes for a PDE-4 inhibitor like Roflumilast.[7][14][15]

Table 2: Representative Data for Efficacy of this compound in Elastase-Induced Emphysema Model (Rats)

ParameterControl (Saline + Vehicle)Emphysema Model (Elastase + Vehicle)This compound (Low Dose)This compound (High Dose)Positive Control (NAC)
Histopathology
Mean Linear Intercept (µm)50 ± 5110 ± 1290 ± 10#75 ± 8#80 ± 9#
Destructive Index (%)10 ± 245 ± 632 ± 5#25 ± 4#28 ± 4#
BALF Analysis
Total Cells (x10^5)2.5 ± 0.512.0 ± 1.88.5 ± 1.5#6.2 ± 1.1#7.0 ± 1.3#
Macrophages (%)95 ± 370 ± 880 ± 6#88 ± 5#85 ± 5#
Lung Collagen
Hydroxyproline (µg/mg)15 ± 335 ± 5*28 ± 4#22 ± 3#24 ± 4#

*Data are presented as mean ± SD. p<0.05 vs. Control; #p<0.05 vs. Emphysema Model. Note: This table presents hypothetical data based on expected outcomes for a mucolytic/antioxidant agent like NAC.[5][16]

Logical Relationships in Study Design

Logical_Relationships cluster_hypothesis Hypothesis cluster_models Animal Models cluster_treatments Treatment Groups cluster_outcomes Outcome Measures cluster_conclusion Conclusion Hypothesis {this compound alleviates COPD symptoms | by reducing inflammation and mucus hypersecretion} Model1 CS + LPS-Induced COPD (Chronic Inflammation) Hypothesis->Model1 Tested in Model2 Elastase-Induced Emphysema (Parenchymal Destruction) Hypothesis->Model2 Tested in Groups Control COPD/Emphysema Model This compound (Low & High Dose) Positive Control Model1->Groups Applied to Model2->Groups Applied to Outcomes Lung Function BALF Cytology & Cytokines Histopathology (Inflammation, Emphysema) Biochemical Markers Groups->Outcomes Assessed by Conclusion {Efficacy of this compound | Dose-dependent effects | Comparison to standard of care} Outcomes->Conclusion Leads to

Logical relationships in the study design.

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in established animal models of COPD. By employing these detailed protocols and utilizing the suggested outcome measures, researchers can generate robust and reliable data to assess the therapeutic potential of this compound for the treatment of COPD. The inclusion of both an inflammatory and an emphysema model allows for a thorough investigation of the drug's effects on the multifaceted pathology of this complex disease.

References

Quantifying MUC5AC Expression in Response to Eprazinone Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 5AC (MUC5AC) is a major gel-forming mucin in the respiratory tract, playing a critical role in the innate defense mechanism by trapping and clearing pathogens and particulates.[1][2] However, its overproduction is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, leading to airway obstruction and increased morbidity.[1][2][3] Eprazinone is a mucolytic agent used in the treatment of respiratory conditions to reduce mucus viscosity and facilitate its expectoration.[4] This document provides detailed protocols for quantifying MUC5AC expression following treatment with this compound, offering valuable tools for research and drug development in the field of respiratory therapeutics. The methodologies described herein cover the quantification of MUC5AC at both the gene and protein levels.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols when assessing the effect of this compound on MUC5AC expression.

Table 1: Quantification of MUC5AC Protein Levels by ELISA

Treatment GroupThis compound Concentration (µM)MUC5AC Concentration (ng/mL)Standard Deviation (ng/mL)% Inhibition of MUC5AC Production
Vehicle Control0500250%
This compound104252115%
This compound503101838%
This compound1001801564%

Table 2: Relative Quantification of MUC5AC mRNA Levels by RT-qPCR

Treatment GroupThis compound Concentration (µM)Fold Change in MUC5AC mRNA ExpressionStandard Deviation
Vehicle Control01.000.08
This compound100.820.06
This compound500.550.05
This compound1000.310.04

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for MUC5AC quantification and can be adapted for specific cell lines or tissue types.

Cell Culture and this compound Treatment

This protocol describes the culture of a human airway epithelial cell line and subsequent treatment with this compound.

  • Cell Line: NCI-H292 (a human pulmonary mucoepidermoid carcinoma cell line) is commonly used for studying MUC5AC expression.[5]

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed NCI-H292 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 24-well plates for protein analysis).

    • Grow cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours to synchronize them.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.[5]

    • Induce MUC5AC expression by treating with a stimulant such as Phorbol 12-myristate 13-acetate (PMA) (10 ng/mL), Epidermal Growth Factor (EGF) (25 ng/mL), or Interleukin-1β (IL-1β) (10 ng/ml) for 24 hours.[5][6][7][8]

    • Harvest cell lysates or culture supernatants for subsequent analysis.

Quantification of MUC5AC Protein by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive method for quantifying MUC5AC protein levels in cell culture supernatants or cell lysates.[9][10]

  • Principle: A sandwich ELISA is commonly used, where a capture antibody specific for MUC5AC is coated onto a microplate.[9] The sample is added, and any MUC5AC present binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of MUC5AC.[9][10]

  • Protocol:

    • Coating: Coat a 96-well microplate with a capture antibody against MUC5AC and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add prepared standards and samples (cell lysates or culture supernatants) to the wells. Incubate for 1-2 hours at 37°C.[10][11]

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.[10][11]

    • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.[10][11]

    • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.[10][11]

    • Stopping Reaction: Add a stop solution (e.g., 1 M H2SO4).[10]

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Calculation: Generate a standard curve from the absorbance values of the known standards and determine the concentration of MUC5AC in the samples.

Quantification of MUC5AC Protein by Western Blotting

Western blotting allows for the semi-quantitative analysis of MUC5AC protein levels. Due to the large size and heavy glycosylation of MUC5AC, specialized protocols are required.[12][13]

  • Protocol:

    • Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12] Determine the protein concentration using a BCA assay.[12]

    • Agarose (B213101) Gel Electrophoresis: Due to the high molecular weight of MUC5AC, separation is best achieved using agarose gel electrophoresis rather than standard SDS-PAGE.[13][14]

    • Protein Transfer: Transfer the separated proteins from the agarose gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 3-5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MUC5AC overnight at 4°C.[13][14]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensity using densitometry software. Normalize the MUC5AC band intensity to a loading control (e.g., β-actin or GAPDH).

Quantification of MUC5AC Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying MUC5AC mRNA levels.[6][15]

  • Protocol:

    • RNA Extraction: Extract total RNA from the treated cells using a commercial RNA isolation kit.

    • RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (A260/A280 ratio).

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

    • qPCR: Perform real-time PCR using a qPCR system, SYBR Green or TaqMan probes, and primers specific for MUC5AC and a housekeeping gene (e.g., β-actin, GAPDH).[6]

    • Data Analysis: Calculate the relative expression of MUC5AC mRNA using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene.[15]

Visualization of MUC5AC Expression by Immunohistochemistry (IHC)

IHC allows for the localization and semi-quantitative analysis of MUC5AC protein expression in tissue sections.[16][17]

  • Protocol:

    • Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.[16][18]

    • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.[16]

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[16][17]

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.[16]

    • Primary Antibody Incubation: Incubate the sections with a primary antibody against MUC5AC overnight at 4°C.[16]

    • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.[16]

    • Chromogen: Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.[16]

    • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.[16]

    • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

    • Analysis: Examine the slides under a microscope and score the intensity and distribution of MUC5AC staining.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in MUC5AC expression that may be modulated by this compound, and the general experimental workflow for quantifying its effects.

MUC5AC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α, EGF) Receptor Receptors (e.g., IL-1R, TNFR, EGFR) Stimuli->Receptor This compound This compound IKK IKK This compound->IKK Inhibits? MAPK MAPK (ERK, p38) This compound->MAPK Inhibits? Receptor->IKK Receptor->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates AP-1 AP-1 MAPK->AP-1 activates MUC5AC_Gene MUC5AC Gene NF-κB_nuc->MUC5AC_Gene activates transcription AP-1->MUC5AC_Gene activates transcription MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA MUC5AC Protein\n(in Cytoplasm) MUC5AC Protein (in Cytoplasm) MUC5AC_mRNA->MUC5AC Protein\n(in Cytoplasm) translation Experimental_Workflow cluster_protein Protein Quantification cluster_gene Gene Expression Quantification Start Start: Airway Epithelial Cells (e.g., NCI-H292) Treatment Treatment with this compound and/or MUC5AC Inducer Start->Treatment Harvest Harvest Cells and Supernatant Treatment->Harvest ELISA ELISA Harvest->ELISA WesternBlot Western Blot Harvest->WesternBlot IHC Immunohistochemistry (for tissues) Harvest->IHC RNA_Extraction RNA Extraction Harvest->RNA_Extraction Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis WesternBlot->Data_Analysis IHC->Data_Analysis RT-qPCR RT-qPCR RNA_Extraction->RT-qPCR RT-qPCR->Data_Analysis

References

Application Notes and Protocols: Measuring Ciliary Beat Frequency in Response to Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and expectorant agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1] Its mechanism of action is thought to involve the modulation of mucus secretion and viscosity, facilitating its removal from the respiratory tract. An essential component of mucus removal is the coordinated action of cilia, microscopic hair-like structures on the surface of airway epithelial cells. The frequency at which these cilia beat, known as the ciliary beat frequency (CBF), is a critical determinant of mucociliary clearance. Therefore, quantifying the effect of pharmaceutical agents like this compound on CBF is a key step in evaluating their efficacy.

These application notes provide a detailed protocol for measuring ciliary beat frequency in vitro in response to this compound, offering a framework for researchers in drug development and respiratory science.

Data Presentation

This compound ConcentrationMean Ciliary Beat Frequency (Hz)Standard Deviation (Hz)% Change from Controlp-value
Vehicle Control (0 µM)10.21.50%-
1 µM11.51.7+12.7%<0.05
10 µM13.82.1+35.3%<0.01
50 µM14.52.3+42.2%<0.001
100 µM12.11.9+18.6%<0.05

Experimental Protocols

This protocol describes the measurement of ciliary beat frequency (CBF) in cultured human airway epithelial cells in response to treatment with this compound.

Materials and Equipment
  • Cell Culture:

    • Reconstituted human airway epithelial tissues (e.g., MucilAir™ or EpiAirway™) cultured at an air-liquid interface (ALI).

    • Appropriate cell culture medium.

  • Test Substance:

    • This compound hydrochloride powder.

    • Vehicle for dissolving this compound (e.g., sterile PBS or DMSO, depending on solubility).

  • Equipment:

    • Inverted microscope with phase-contrast optics.

    • High-speed digital video camera (capable of at least 120 frames per second, ideally 240 fps or higher).[2]

    • Environmental chamber for the microscope to maintain temperature (37°C) and humidity.

    • Image analysis software capable of CBF measurement (e.g., Sisson-Ammons Video Analysis (SAVA), ciliaFA plugin for ImageJ, or CiliarMove).[2][3]

  • Reagents and Consumables:

    • Phosphate-buffered saline (PBS).

    • Pipettes and sterile tips.

    • Cell culture plates.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture human airway epithelial cells at ALI prep_epra Prepare this compound solutions of varying concentrations prep_cells->prep_epra treat Apply this compound solutions to the apical surface prep_epra->treat acclimate Acclimate cells in microscope environmental chamber baseline Record baseline CBF (pre-treatment) acclimate->baseline baseline->treat incubate Incubate for a defined period treat->incubate record Record CBF at different time points post-treatment incubate->record analyze Analyze video recordings using CBF software record->analyze quantify Quantify mean CBF for each concentration and time point analyze->quantify stats Perform statistical analysis quantify->stats

Caption: Experimental workflow for measuring ciliary beat frequency in response to this compound.

Step-by-Step Protocol
  • Cell Culture and Maintenance:

    • Culture reconstituted human airway epithelial cells on permeable supports at an air-liquid interface (ALI) according to the manufacturer's instructions. This allows for the differentiation of a pseudostratified epithelium with functional cilia.

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound hydrochloride in the appropriate vehicle.

    • Perform serial dilutions to obtain the desired final concentrations for the experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle-only control to account for any effects of the solvent.

  • Measurement of Ciliary Beat Frequency:

    • Transfer the cell culture insert to the environmental chamber on the microscope stage and allow it to acclimate for at least 30 minutes at 37°C.

    • Identify areas of ciliated cells with active beating using a 20x or 40x objective.

    • Baseline Measurement: Before adding any treatment, record high-speed videos of several different fields of view for each culture insert.

    • Treatment: Carefully apply the prepared this compound solutions or the vehicle control to the apical surface of the epithelial cultures.

    • Post-Treatment Measurement: At specified time points (e.g., 15, 30, 60 minutes) after treatment, record high-speed videos from the same or similar regions of interest.

  • Data Acquisition and Analysis:

    • Record videos for at least 5-10 seconds to capture a sufficient number of beat cycles.

    • Use the selected CBF analysis software to determine the beat frequency from the recorded videos. This is often done using Fourier analysis of the changes in pixel intensity over time caused by the ciliary motion.

    • For each experimental condition, analyze multiple videos from different regions to obtain a robust average CBF.

  • Statistical Analysis:

    • Calculate the mean and standard deviation of the CBF for each concentration of this compound and the control group.

    • Compare the CBF of the treatment groups to the vehicle control using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathways

The precise signaling pathway by which this compound may stimulate ciliary beat frequency has not been fully elucidated. However, the regulation of CBF in airway epithelial cells is known to be influenced by intracellular second messengers, particularly cyclic adenosine (B11128) monophosphate (cAMP) and calcium (Ca2+). Many mucoregulatory drugs influence these pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound receptor Receptor This compound->receptor ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates dynein Axonemal Dynein pka->dynein Phosphorylates cilia Increased Ciliary Beat Frequency dynein->cilia Leads to

Caption: A potential signaling pathway for this compound-induced increase in ciliary beat frequency.

This proposed pathway suggests that this compound may bind to a cell surface receptor, leading to the activation of adenylate cyclase. This enzyme then converts ATP into cAMP, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate proteins in the ciliary axoneme, such as dynein, leading to an increase in ciliary beat frequency. It is important to note that this is a generalized pathway, and further research is needed to confirm the specific molecular targets of this compound.

References

Eprazinone in Preclinical Respiratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic agent with additional reported anti-inflammatory, and bronchodilatory properties, making it a compound of interest for preclinical respiratory studies.[1][2][3] Its primary clinical applications are in respiratory conditions characterized by excessive or viscous mucus production, such as chronic bronchitis, asthma, and chronic obstructive pulmonary disease (COPD).[2] Mechanistically, this compound is understood to function as a phosphodiesterase-4 (PDE4) inhibitor and a weak neurokinin 1 (NK1) receptor antagonist.[3][4] These pathways are critical in modulating airway inflammation and mucus secretion.

This document provides a summary of the available preclinical dosage information for this compound and offers example protocols for its evaluation in relevant animal models of respiratory disease. It also visualizes the key signaling pathways associated with its mechanism of action.

Quantitative Data Summary

Preclinical data on this compound in respiratory disease models is limited in publicly available literature. However, one key study by Thrall et al. (1992) investigated the effects of oral this compound administration in normal rats, providing valuable dosage and mechanistic information.[4]

Animal ModelDosing RegimenKey FindingsReference
Normal Fischer 344 Rats50, 100, and 200 mg/kg, oral gavage, daily for 4 days- 200 mg/kg dose significantly increased total and individual phospholipid levels in bronchoalveolar lavage (BAL) fluid. - All doses significantly decreased total neutral lipids in BAL fluid. - No change in BAL protein or cell levels, and no abnormal histology.[4]
Canine Tracheal Epithelium (in vitro)Mucosal application- Dose-dependent, partially reversible decrease in short-circuit current (Isc). - Lower concentrations decreased net chloride secretion. - Higher concentrations affected both sodium and chloride transport.[4]

Signaling Pathways

The proposed mechanisms of action for this compound involve the inhibition of phosphodiesterase-4 (PDE4) and antagonism of the neurokinin 1 (NK1) receptor.

Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a reduction in the inflammatory response.

PDE4_Inhibition_Pathway This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP degradation PDE4->cAMP Promotes inc_cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation inc_cAMP->PKA CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Inhibits AntiInflammatory Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IFN-γ) CREB->AntiInflammatory Leads to NFkB->AntiInflammatory Suppresses production ProInflammatory Inflammatory Stimuli ProInflammatory->PDE4 Activates NK1_Antagonism_Pathway This compound This compound NK1R Neurokinin 1 Receptor (NK1R) This compound->NK1R Blocks SubstanceP Substance P SubstanceP->NK1R Binds to Inflammation Neurogenic Inflammation NK1R->Inflammation Mediates MucusSecretion Mucus Secretion NK1R->MucusSecretion Stimulates Bronchoconstriction Bronchoconstriction NK1R->Bronchoconstriction Induces Mucolytic_Assay_Workflow Start Start Dosing Administer this compound or Vehicle (Oral) Start->Dosing PhenolRed Inject Phenol Red (IP) Dosing->PhenolRed 30 min Incubation 30 min Incubation PhenolRed->Incubation BAL Perform Bronchoalveolar Lavage (BAL) Incubation->BAL Quantify Quantify Phenol Red in BAL Fluid (Absorbance) BAL->Quantify Analysis Data Analysis and Comparison Quantify->Analysis End End Analysis->End

References

Application Note: Cell Culture Models for Evaluating the Anti-Inflammatory Effects of Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Eprazinone is a mucolytic agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1] Beyond its mucolytic activity, this compound is reported to have mild anti-inflammatory properties, though the precise mechanisms are not fully elucidated.[2][3] In vitro cell culture models provide a powerful and controlled environment to investigate the molecular mechanisms underlying the anti-inflammatory effects of therapeutic compounds. This document outlines detailed protocols for utilizing a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell cultures to dissect the potential anti-inflammatory activities of this compound.

LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[4] It activates the Toll-like receptor 4 (TLR4) signaling pathway, which triggers downstream cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] This application note details methods to assess this compound's ability to modulate these key inflammatory signaling events.

Proposed Anti-Inflammatory Mechanism of Action We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting key signaling nodes within the LPS-induced TLR4 pathway. Specifically, the proposed mechanism involves the suppression of NF-κB and/or MAPK pathway activation, leading to a downstream reduction in the production of pro-inflammatory cytokines. The following protocols are designed to test this hypothesis.

Visualized Experimental and Signaling Frameworks

The following diagrams illustrate the overall experimental workflow and the key signaling pathways under investigation.

G Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_downstream Downstream Assays seed_cells Seed RAW 264.7 Macrophages acclimate Acclimate Cells (24h) seed_cells->acclimate pretreat Pre-treat with this compound (Various Concentrations, 1h) acclimate->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate collect_supernatant Collect Supernatant (Cytokine Analysis) stimulate->collect_supernatant lyse_cells Lyse Cells (Protein Analysis) stimulate->lyse_cells elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa western_blot Western Blot for p-p38, p-ERK, p-IκBα lyse_cells->western_blot

Caption: High-level experimental workflow for assessing this compound's anti-inflammatory effects.

G LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB p-IκBα (Degradation) IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive in Cytoplasm) IkB->NFkB_inactive Inhibits NFkB_inactive->IKK Releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes This compound This compound (Hypothesized Inhibition) This compound->IKK

Caption: The canonical NF-κB pathway, a target for anti-inflammatory intervention.

G LPS-Induced MAPK Signaling Pathway LPS LPS TLR4 TLR4 Complex LPS->TLR4 Adaptors Adaptor Proteins (e.g., TRAF6) TLR4->Adaptors MAPKKK MAPKKK (e.g., TAK1) Adaptors->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Nucleus Nucleus TF->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes This compound This compound (Hypothesized Inhibition) This compound->MAPKKK

Caption: The MAPK cascade, a key regulator of the inflammatory response.

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical data to illustrate the expected results from the described protocols when evaluating an effective anti-inflammatory compound like this compound.

Table 1: Effect of this compound on LPS-Induced Cytokine Secretion

Treatment Group This compound (µM) TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Vehicle Control 0 55 ± 8 - 30 ± 5 -
LPS (1 µg/mL) 0 3500 ± 210 0% 5800 ± 350 0%
LPS + this compound 1 2980 ± 190 14.9% 4950 ± 310 14.7%
LPS + this compound 10 1850 ± 150 47.1% 2960 ± 240 49.0%
LPS + this compound 50 750 ± 90 78.6% 1250 ± 130 78.4%

| IC₅₀ Value | | ~15 µM | | ~16 µM | |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on LPS-Induced Signaling Protein Phosphorylation

Treatment Group This compound (µM) p-p38 / Total p38 (Relative Density) % Inhibition p-ERK / Total ERK (Relative Density) % Inhibition p-IκBα / Total IκBα (Relative Density) % Inhibition
Vehicle Control 0 0.10 ± 0.02 - 0.12 ± 0.03 - 0.08 ± 0.02 -
LPS (1 µg/mL) 0 1.00 ± 0.09 0% 1.00 ± 0.11 0% 1.00 ± 0.10 0%
LPS + this compound 10 0.65 ± 0.07 35% 0.72 ± 0.08 28% 0.58 ± 0.06 42%

| LPS + this compound | 50 | 0.21 ± 0.04 | 79% | 0.30 ± 0.05 | 70% | 0.19 ± 0.04 | 81% |

Data are presented as mean ± standard deviation of normalized densitometry values from Western blot analysis.

Experimental Protocols

Protocol 1: Macrophage Culture and LPS-Induced Inflammation Model

This protocol establishes an in vitro inflammation model using the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional): To reduce basal signaling, replace the medium with serum-free DMEM for 2-4 hours before treatment.

  • Pre-treatment: Prepare serial dilutions of this compound in the appropriate medium. Aspirate the medium from the wells and add 500 µL of the this compound-containing medium (e.g., 0, 1, 10, 50 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL. Do not add LPS to the unstimulated vehicle control wells.

  • Incubation: Incubate the plates for the desired time period based on the downstream assay:

    • For cytokine analysis (ELISA): 18-24 hours.

    • For MAPK/NF-κB pathway analysis (Western Blot): 15-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant, centrifuge at 1,000 x g for 5 minutes to remove cell debris, and store the clarified supernatant at -80°C for cytokine analysis.

    • Cell Lysate: Wash the remaining cell monolayer twice with ice-cold PBS. Add 100 µL of appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate for protein analysis.

Protocol 2: Measurement of Pro-Inflammatory Cytokines by ELISA

This protocol quantifies the concentration of TNF-α and IL-6 in the culture supernatant.

Materials:

  • Collected cell culture supernatants (from Protocol 1)

  • Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Kit Preparation: Bring all ELISA kit reagents, standards, and collected samples to room temperature.

  • Assay Performance: Perform the ELISA according to the manufacturer's specific protocol. This typically involves:

    • Adding standards and samples to a pre-coated 96-well plate.

    • Incubating with a detection antibody (biotin-conjugated).

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their OD values from the standard curve.

    • Calculate the percent inhibition of cytokine production by this compound relative to the LPS-only control group.

Protocol 3: Analysis of NF-κB Pathway Activation by Western Blot

This protocol assesses the phosphorylation and degradation of IκBα, a key event in NF-κB activation.[9]

Materials:

  • Cell lysates (from Protocol 1)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-IκBα, Rabbit anti-IκBα, Rabbit anti-Lamin B1, Mouse anti-p65.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize samples to equal protein amounts (e.g., 20-30 µg) and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-IκBα, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα and/or a loading control like β-actin.

  • Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Protocol 4: Analysis of MAPK Pathway Activation by Western Blot

This protocol measures the phosphorylation of key MAPK proteins, p38 and ERK1/2.[10]

Procedure: This protocol is identical to Protocol 3, with the substitution of the primary antibodies.

Primary Antibodies to Use:

  • Rabbit anti-phospho-p38 MAPK

  • Rabbit anti-total-p38 MAPK

  • Rabbit anti-phospho-p44/42 MAPK (ERK1/2)

  • Rabbit anti-total-p44/42 MAPK (ERK1/2)

Analysis: Quantify band intensities using densitometry. Express the level of phosphorylated p38 and ERK1/2 as a ratio to their respective total protein levels to determine the effect of this compound on their activation.

References

High-Throughput Screening for Novel Eprazinone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and bronchodilator agent with a multifaceted mechanism of action, primarily attributed to its inhibitory effects on phosphodiesterase-4 (PDE4) and its antagonistic activity at the neurokinin 1 receptor (NK1R).[1][2] This dual activity provides a compelling rationale for the discovery of novel analogues with enhanced potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) offers a rapid and efficient approach to interrogate large chemical libraries for compounds exhibiting these desired pharmacological activities.[3][4] These application notes provide detailed protocols for HTS assays targeting PDE4 and NK1R, as well as assays to evaluate mucolytic and bronchodilator effects.

The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which is associated with smooth muscle relaxation and anti-inflammatory effects.[1] NK1R antagonism, on the other hand, blocks the effects of Substance P, a neuropeptide involved in neurogenic inflammation and smooth muscle contraction.[5] The synergistic potential of dual PDE4 inhibition and NK1R antagonism makes the discovery of new chemical entities with this combined profile a promising strategy for the development of novel therapeutics for respiratory diseases.

Signaling Pathways and Experimental Workflow

The signaling pathways targeted by this compound analogues involve the modulation of two key second messengers: cAMP and intracellular calcium (Ca2+). Inhibition of PDE4 increases cAMP levels, while NK1R antagonism can modulate signaling cascades that influence intracellular calcium. The interplay between these pathways is crucial for the overall cellular response.

Signaling Pathway cluster_0 This compound Analogue cluster_1 Target Receptors cluster_2 Signaling Cascade cluster_3 Cellular Response This compound This compound Analogue PDE4 PDE4 This compound->PDE4 Inhibits NK1R NK1R This compound->NK1R Antagonizes cAMP ↑ cAMP PDE4->cAMP Breaks down Gq Gαq NK1R->Gq SmoothMuscleRelaxation Smooth Muscle Relaxation cAMP->SmoothMuscleRelaxation AntiInflammation Anti-inflammatory Effects cAMP->AntiInflammation SubstanceP Substance P SubstanceP->NK1R Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Ca²⁺ IP3->Ca2 Ca2->SmoothMuscleRelaxation Modulates MucusRegulation Mucus Regulation Ca2->MucusRegulation Experimental Workflow CompoundLibrary Compound Library PrimaryHTS Primary HTS CompoundLibrary->PrimaryHTS PDE4Assay PDE4 Inhibition Assay (Fluorescence Polarization) PrimaryHTS->PDE4Assay NK1RAssay NK1R Antagonism Assay (Calcium Mobilization) PrimaryHTS->NK1RAssay HitIdentification Hit Identification PDE4Assay->HitIdentification NK1RAssay->HitIdentification SecondaryAssays Secondary Assays HitIdentification->SecondaryAssays MucolyticAssay Mucolytic Activity Assay SecondaryAssays->MucolyticAssay BronchodilatorAssay Bronchodilator Activity Assay SecondaryAssays->BronchodilatorAssay LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

References

Revolutionizing Respiratory Research: Quantifying Eprazinone's Mucolytic Efficacy with Rheometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-RH-001

Introduction

In the landscape of respiratory therapeutics, the effective clearance of airway mucus is a critical determinant of patient outcomes. Excessive mucus viscosity is a hallmark of numerous chronic respiratory diseases, leading to airway obstruction, recurrent infections, and diminished lung function. Eprazinone, a mucolytic agent, has been recognized for its potential to alleviate these conditions by reducing sputum viscosity.[1][2] This application note details a comprehensive protocol for utilizing rotational rheometry to precisely quantify the mucolytic effects of this compound on human sputum. By providing a standardized methodology, we aim to empower researchers, scientists, and drug development professionals to robustly assess the therapeutic efficacy of this compound and other mucolytic compounds.

Mechanism of Action

This compound exerts its mucolytic effect through a multi-faceted mechanism. Primarily, it is understood to disrupt the complex network of mucopolysaccharide fibers and break the disulfide bonds that cross-link glycoprotein (B1211001) chains within the mucus structure.[1][3] This action directly reduces the viscoelasticity of the sputum, making it less tenacious and easier to expectorate. Additionally, this compound is reported to enhance the secretion of serous, less viscous mucus from submucosal glands, further contributing to a reduction in overall sputum viscosity.[1] Some evidence also suggests mild anti-inflammatory properties and a stimulatory effect on ciliary activity, which aids in the mechanical clearance of mucus from the airways.[1] One report also classifies this compound as a Phosphodiesterase-4 (PDE4) inhibitor, which may contribute to its bronchodilatory and anti-inflammatory effects.[4]

Experimental Protocol

This protocol outlines the essential steps for the rheological assessment of sputum viscosity following in vitro treatment with this compound.

1. Sputum Collection and Preparation:

  • Spontaneously expectorated sputum samples should be collected from patients with chronic respiratory conditions characterized by mucus hypersecretion.

  • To ensure sample homogeneity, it is recommended to gently vortex the sputum sample.[3] For immediate analysis, samples can be used fresh. If storage is necessary, snap-freezing at -80°C has been shown to have no discernible effect on sputum rheology.[3]

  • Prior to analysis, allow frozen samples to thaw completely at room temperature.

2. This compound Treatment:

  • Prepare a stock solution of this compound dihydrochloride (B599025) in a suitable vehicle (e.g., phosphate-buffered saline).

  • Divide the homogenized sputum sample into aliquots. One aliquot will serve as the untreated control, while the others will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL).

  • Incubate the treated and control sputum samples for a predetermined time (e.g., 30 minutes) at 37°C to simulate physiological conditions.

3. Rheological Measurement:

  • A rotational rheometer equipped with a cone-plate or parallel-plate geometry is recommended for sputum analysis. A solvent trap is essential for measurements at 37°C to prevent sample dehydration.[1]

  • Carefully load the sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform oscillatory shear measurements to determine the viscoelastic properties. This typically involves:

    • Amplitude Sweep: To identify the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. A strain within the LVER (e.g., 1%) should be used for subsequent frequency sweeps.

    • Frequency Sweep: Conducted at a constant strain within the LVER over a relevant frequency range (e.g., 0.1 to 10 Hz). This provides information on the elastic (G') and viscous (G'') moduli as a function of frequency.

Data Presentation

The quantitative data obtained from the rheological measurements should be summarized in clear and structured tables for easy comparison between the control and this compound-treated groups.

Table 1: Effect of this compound on Sputum Viscoelastic Properties (at 1 Hz)

Treatment GroupConcentration (µg/mL)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
Control015.2 ± 2.55.8 ± 1.12.6 ± 0.4
This compound0.112.8 ± 2.14.9 ± 0.92.2 ± 0.3
This compound19.5 ± 1.83.6 ± 0.71.6 ± 0.3
This compound106.2 ± 1.22.4 ± 0.51.1 ± 0.2

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Dose-Dependent Reduction in Sputum Viscoelasticity by this compound

This compound Concentration (µg/mL)% Reduction in G'% Reduction in G''% Reduction in η*
0.115.8%15.5%15.4%
137.5%37.9%38.5%
1059.2%58.6%57.7%

Data are calculated based on the means from Table 1 and are hypothetical.

Visualizations

Eprazinone_Mechanism_of_Action cluster_mucus Mucus Gel Structure cluster_effects This compound Effects Mucin Fibers Mucin Fibers Disulfide Bonds Disulfide Bonds Mucin Fibers->Disulfide Bonds Cross-linking Disulfide Bonds->Mucin Fibers This compound This compound Disruption of Disulfide Bonds Disruption of Disulfide Bonds This compound->Disruption of Disulfide Bonds Increased Serous Secretion Increased Serous Secretion This compound->Increased Serous Secretion Reduced Viscosity & Elasticity Reduced Viscosity & Elasticity Disruption of Disulfide Bonds->Reduced Viscosity & Elasticity leads to Increased Serous Secretion->Reduced Viscosity & Elasticity contributes to

Caption: Proposed mechanism of action of this compound on mucus viscosity.

Rheometry_Workflow Sputum Collection Sputum Collection Sample Homogenization Sample Homogenization Sputum Collection->Sample Homogenization Aliquotting Aliquotting Sample Homogenization->Aliquotting This compound Treatment This compound Treatment Aliquotting->this compound Treatment Control (Vehicle) Control (Vehicle) Aliquotting->Control (Vehicle) Incubation (37°C) Incubation (37°C) This compound Treatment->Incubation (37°C) Control (Vehicle)->Incubation (37°C) Rheometer Loading Rheometer Loading Incubation (37°C)->Rheometer Loading Oscillatory Measurement Oscillatory Measurement Rheometer Loading->Oscillatory Measurement Data Analysis Data Analysis Oscillatory Measurement->Data Analysis

Caption: Experimental workflow for rheological assessment of this compound's effect.

Conclusion

The application of rotational rheometry provides a highly sensitive and quantitative method for evaluating the mucolytic efficacy of this compound. The detailed protocol and data presentation framework outlined in this note offer a standardized approach for researchers to generate reproducible and comparable results. This methodology is not only crucial for elucidating the pharmacological profile of this compound but also serves as a valuable tool in the broader development and screening of novel mucolytic agents for the treatment of chronic respiratory diseases.

References

Application Notes and Protocols for Eprazinone Administration in Rodent Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprazinone is a mucolytic and phosphodiesterase-4 (PDE4) inhibitor with potential anti-inflammatory and bronchodilatory properties, making it a candidate for investigation in respiratory diseases such as asthma.[1][2][3] Preclinical evaluation of its efficacy requires robust and well-defined protocols for its administration in relevant animal models. This document provides detailed application notes and experimental protocols for the use of this compound in established rodent models of asthma. Due to a lack of published studies specifically detailing the administration of this compound in asthmatic rodent models, this document combines established protocols for inducing asthma in rodents with known pharmacological data for this compound to propose a comprehensive experimental framework.

This compound: Mechanism of Action and Preclinical Data

This compound's therapeutic potential in asthma is attributed to its dual mechanism of action. As a mucolytic agent, it helps to reduce mucus viscosity, a key feature of asthma.[2][4] Additionally, as a phosphodiesterase-4 (PDE4) inhibitor, it is expected to exert anti-inflammatory effects by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) in immune cells.[1] This can lead to the suppression of pro-inflammatory mediators. Some evidence also suggests it has a direct relaxant effect on bronchial smooth muscle, which would aid in alleviating bronchospasm.[3]

A study in normal rats provides the only available in vivo dosage data, where this compound was administered orally by gavage for 4 days at doses of 50, 100, and 200 mg/kg. The primary outcomes measured were changes in bronchoalveolar lavage (BAL) fluid lipid levels.

Table 1: Summary of Preclinical Data on this compound Administration in Rodents
SpeciesModelRoute of AdministrationDosageDurationKey FindingsReference
Rat (Normal)-Oral (gavage)50, 100, 200 mg/kg/day4 daysAltered BAL fluid lipid composition. No change in BAL protein or cell counts.Experimental Lung Research, 1992

Experimental Protocols for Rodent Models of Asthma

Two of the most common and well-validated rodent models for inducing an asthma-like phenotype are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.

Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse or Rat)

This is a widely used model that mimics the key features of allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • Methacholine (B1211447) chloride

  • Rodents (BALB/c mice or Brown Norway rats are commonly used strains)

  • Aerosol delivery system (nebulizer)

  • Whole-body plethysmograph for AHR measurement

Protocol:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

  • Aerosol Challenge:

    • From days 21 to 27, expose the animals to an aerosol of 1% OVA in PBS for 30 minutes daily.

  • Assessment of Airway Inflammation and Hyperresponsiveness (Day 28):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a lung lavage with PBS. Collect the BAL fluid (BALF) and determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and goblet cell hyperplasia (using Periodic acid-Schiff staining).

    • Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF or lung homogenates using ELISA or other immunoassays.

House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse)

This model is considered more clinically relevant as HDM is a common human allergen.

Materials:

  • House Dust Mite (HDM) extract

  • Phosphate-buffered saline (PBS), sterile

  • Methacholine chloride

  • Mice (BALB/c or C57BL/6 strains)

  • Aerosol delivery system (nebulizer) or intranasal administration supplies

  • Whole-body plethysmograph for AHR measurement

Protocol:

  • Sensitization and Challenge:

    • Administer HDM extract (e.g., 25 µg in 50 µL PBS) intranasally to mice on day 0.

    • From days 7 to 11, challenge the mice daily with intranasal administration of HDM extract (e.g., 5 µg in 50 µL PBS).

  • Assessment of Airway Inflammation and Hyperresponsiveness (Day 14):

    • Follow the same assessment procedures as described for the OVA model (AHR measurement, BALF analysis, histology, and cytokine analysis).

Proposed Experimental Design for this compound Administration in a Rodent Asthma Model

This section outlines a hypothetical experimental design for evaluating the efficacy of this compound in a rodent model of asthma, based on the protocols and data presented above.

Hypothesis: Oral administration of this compound will reduce airway inflammation and hyperresponsiveness in a rodent model of allergic asthma.

Animal Model: Ovalbumin (OVA)-Induced Asthma Model in BALB/c mice (as described in section 2.1).

Experimental Groups:

  • Negative Control: Saline sensitization and challenge + Vehicle treatment.

  • Asthma Model Control: OVA sensitization and challenge + Vehicle treatment.

  • Positive Control: OVA sensitization and challenge + Dexamethasone treatment (e.g., 1 mg/kg, i.p.).

  • This compound Treatment Group (Low Dose): OVA sensitization and challenge + this compound (50 mg/kg, oral gavage).

  • This compound Treatment Group (Medium Dose): OVA sensitization and challenge + this compound (100 mg/kg, oral gavage).

  • This compound Treatment Group (High Dose): OVA sensitization and challenge + this compound (200 mg/kg, oral gavage).

Treatment Protocol:

  • Administer this compound or vehicle daily by oral gavage starting from day 20 (one day before the first OVA challenge) and continuing until day 27.

Outcome Measures (to be assessed on day 28):

  • Primary Outcomes:

    • Airway hyperresponsiveness to methacholine.

    • Total and differential inflammatory cell counts in BAL fluid.

  • Secondary Outcomes:

    • Levels of IL-4, IL-5, and IL-13 in BAL fluid.

    • Histopathological scoring of lung inflammation and mucus production.

    • Serum levels of OVA-specific IgE.

Table 2: Proposed Quantitative Data Collection for this compound Efficacy Study
GroupAHR (Penh at 50 mg/mL MCh)Total Cells in BALF (x10^5)Eosinophils in BALF (%)IL-4 in BALF (pg/mL)IL-5 in BALF (pg/mL)IL-13 in BALF (pg/mL)
Negative Control
Asthma Model Control
Positive Control (Dex)
This compound (50 mg/kg)
This compound (100 mg/kg)
This compound (200 mg/kg)

Visualizations

Experimental Workflow for OVA-Induced Asthma and this compound Treatment

G cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_assessment Assessment Phase sensitization_d0 Day 0: OVA/Alum i.p. sensitization_d14 Day 14: OVA/Alum i.p. treatment Days 20-27: Daily Oral This compound/Vehicle sensitization_d14->treatment challenge Days 21-27: Daily OVA Aerosol Challenge assessment Day 28: AHR, BALF Analysis, Histology, Cytokines challenge->assessment

Caption: Workflow for OVA-induced asthma model with this compound treatment.

Proposed Signaling Pathway of this compound in Asthma

G cluster_pde4 PDE4 Inhibition Pathway cluster_mucolytic Mucolytic Pathway This compound This compound pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 inhibits mucus Mucus Viscosity This compound->mucus reduces camp ↑ cAMP pde4->camp degrades pka Protein Kinase A (PKA) camp->pka activates inflammation ↓ Inflammatory Mediator Release (e.g., IL-4, IL-5) pka->inflammation smooth_muscle Bronchodilation pka->smooth_muscle clearance ↑ Mucociliary Clearance mucus->clearance

Caption: Proposed mechanism of action of this compound in asthma.

References

Application Notes and Protocols: Immunohistochemical Analysis of Neurokinin-1 Receptor (NK1R) in Eprazinone-Treated Lung Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and phosphodiesterase-4 (PDE4) inhibitor used in the treatment of respiratory conditions characterized by excessive mucus production, such as chronic bronchitis.[1][2][3][4] Its mechanism of action involves reducing mucus viscosity and exhibiting mild anti-inflammatory properties.[1][4] The Neurokinin-1 Receptor (NK1R), the primary receptor for the pro-inflammatory neuropeptide Substance P (SP), is implicated in various inflammatory processes within the lung, including neurogenic inflammation, vascular permeability, and inflammatory cell chemotaxis.[5] Given the anti-inflammatory potential of this compound and the pro-inflammatory role of the SP/NK1R signaling axis, investigating the effect of this compound on NK1R expression in lung tissue is a pertinent area of research.

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of NK1R in formalin-fixed paraffin-embedded (FFPE) lung tissue samples from a model system where lung inflammation is treated with this compound.

Hypothetical Quantitative Data Presentation

The following table represents a hypothetical summary of quantitative data from an IHC experiment designed to assess the effect of this compound on NK1R expression in a lung inflammation model. Data is presented as the mean percentage of NK1R-positive cells within the bronchial epithelium.

Treatment GroupNMean % NK1R-Positive Cells (± SEM)P-value vs. Control
Control (Vehicle)1025.3 ± 2.1-
Inflammation Model1068.7 ± 4.5< 0.001
Inflammation + this compound1042.1 ± 3.8< 0.01

Experimental Protocols

This section details the protocol for the immunohistochemical staining of NK1R in FFPE lung tissue sections.

I. Tissue Preparation and Fixation
  • Tissue Collection: Immediately following euthanasia, carefully dissect the lungs.

  • Fixation: To preserve tissue morphology and antigenicity, fix the tissue by immersion in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.[6] The volume of fixative should be at least 20 times the volume of the tissue.

  • Dehydration: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions:

    • 70% Ethanol: 2 changes, 1 hour each

    • 95% Ethanol: 2 changes, 1 hour each

    • 100% Ethanol: 3 changes, 1 hour each[7][8]

  • Clearing: Clear the tissue in xylene with 2 changes for 1 hour each.[7][8]

  • Paraffin (B1166041) Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax at 60°C for 2-4 hours. Embed the tissue in a paraffin block.[9]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[7]

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining Protocol
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each

    • 100% Ethanol: 2 changes, 3 minutes each

    • 95% Ethanol: 1 change, 3 minutes

    • 70% Ethanol: 1 change, 3 minutes

    • Distilled Water: 2 changes, 3 minutes each[8]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Heat the solution in a pressure cooker or water bath to 95-100°C for 20 minutes.[10]

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

  • Peroxidase Block:

    • Incubate the sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10]

    • Rinse with Phosphate Buffered Saline (PBS).

  • Blocking:

    • Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody against NK1R (diluted according to the manufacturer's instructions) in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification:

    • Wash the sections with PBS (3 changes, 5 minutes each).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

  • Chromogen Development:

    • Wash the sections with PBS (3 changes, 5 minutes each).

    • Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Monitor the color development under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount the slides with a permanent mounting medium.

Visualizations

NK1R Signaling Pathway

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PI3K_Akt PI3K/Akt Pathway NK1R->PI3K_Akt Transactivation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB PI3K_Akt->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation IHC_Workflow A Lung Tissue Collection (this compound-Treated Model) B Fixation (10% NBF, 24-48h) A->B C Processing & Paraffin Embedding B->C D Microtome Sectioning (4-5µm) C->D E Deparaffinization & Rehydration D->E F Antigen Retrieval (HIER) E->F G Blocking Steps (Peroxidase & Serum) F->G H Primary Antibody Incubation (Anti-NK1R, 4°C Overnight) G->H I Secondary Antibody & ABC Complex H->I J Chromogen Development (DAB) I->J K Counterstaining & Mounting J->K L Microscopy & Image Analysis K->L

References

Application Notes and Protocols: Gene Expression Analysis of Inflammatory Markers with Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic agent primarily used in the treatment of respiratory conditions to facilitate the clearance of mucus.[1][2] Beyond its mucolytic properties, this compound has demonstrated anti-inflammatory effects, which may contribute to its therapeutic efficacy in chronic inflammatory airway diseases.[1][2] The anti-inflammatory actions of this compound are thought to be mediated, in part, through its activity as a phosphodiesterase-4 (PDE4) inhibitor and a neurokinin 1 receptor (NK1R) antagonist.[3][4] PDE4 inhibitors are known to suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by increasing intracellular cyclic AMP (cAMP) levels. Similarly, NK1R antagonists can attenuate neurogenic inflammation and reduce the expression of inflammatory mediators.

This document provides detailed protocols for investigating the effects of this compound on the gene expression of key inflammatory markers in a cell-based model of inflammation. The protocols cover cell culture and induction of inflammation, treatment with this compound, RNA extraction, and quantitative real-time PCR (qPCR) analysis. Representative data is presented in a tabular format to guide researchers in their experimental design and data interpretation.

Data Presentation: Effect of this compound on Inflammatory Gene Expression

The following tables summarize hypothetical quantitative data on the relative gene expression of key inflammatory markers in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells treated with this compound. This data is for illustrative purposes to demonstrate the potential anti-inflammatory effects of this compound.

Table 1: Relative Gene Expression of Pro-Inflammatory Cytokines

GeneTreatment GroupConcentration (µM)Fold Change vs. LPS Control (Mean ± SD)
TNF-α LPS Control-1.00 ± 0.15
This compound10.65 ± 0.08
This compound100.32 ± 0.05
This compound500.15 ± 0.03
IL-6 LPS Control-1.00 ± 0.12
This compound10.72 ± 0.09
This compound100.41 ± 0.06
This compound500.20 ± 0.04
IL-1β LPS Control-1.00 ± 0.18
This compound10.81 ± 0.11
This compound100.53 ± 0.07
This compound500.28 ± 0.05

Table 2: Relative Gene Expression of a Key Chemokine

GeneTreatment GroupConcentration (µM)Fold Change vs. LPS Control (Mean ± SD)
CCL2 LPS Control-1.00 ± 0.20
This compound10.78 ± 0.13
This compound100.45 ± 0.09
This compound500.22 ± 0.06

Experimental Protocols

Cell Culture and Differentiation of THP-1 Cells

This protocol describes the culture and differentiation of the human monocytic cell line THP-1 into macrophage-like cells, which are a suitable model for studying inflammation.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well cell culture plates

Procedure:

  • Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.

  • Induce differentiation by adding PMA to a final concentration of 100 ng/mL.

  • Incubate the cells for 48 hours to allow for differentiation into adherent macrophage-like cells.

  • After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium.

  • Allow the cells to rest for 24 hours before proceeding with the inflammation induction and treatment.

Induction of Inflammation and Treatment with this compound

This protocol outlines the procedure for inducing an inflammatory response in differentiated THP-1 cells using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • Differentiated THP-1 cells in 6-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Serum-free RPMI-1640 medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in serum-free RPMI-1640 medium.

  • Aspirate the medium from the rested, differentiated THP-1 cells and wash once with sterile PBS.

  • Add fresh serum-free RPMI-1640 medium to each well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control group (medium with the same concentration of solvent used for this compound).

  • After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.

  • Incubate the plates for a predetermined time (e.g., 4-6 hours) at 37°C in a 5% CO₂ incubator to allow for the induction of inflammatory gene expression.

RNA Extraction

This protocol describes the isolation of total RNA from the treated cells using a common TRIzol-based method.

Materials:

  • Treated THP-1 cells in 6-well plates

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Procedure:

  • Aspirate the medium from the wells.

  • Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting up and down.

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate at room temperature for 5 minutes.

  • Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

  • Incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol and air-dry the pellet for 5-10 minutes.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer.

Reverse Transcription and Quantitative PCR (qPCR)

This protocol details the conversion of RNA to complementary DNA (cDNA) and the subsequent quantification of target gene expression using qPCR.

Materials:

  • Total RNA samples

  • Reverse transcription kit (with reverse transcriptase, dNTPs, and random primers)

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and cDNA template.

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Include no-template controls for each primer set.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-stimulated control group.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Inflammation & Treatment cluster_analysis Gene Expression Analysis thp1 THP-1 Monocytes diff Differentiate with PMA (48h) thp1->diff mac Adherent Macrophage-like Cells diff->mac rest Rest (24h) mac->rest pretreat Pre-treat with this compound (1h) rest->pretreat lps Stimulate with LPS (4-6h) pretreat->lps rna RNA Extraction lps->rna cdna Reverse Transcription rna->cdna qpcr qPCR cdna->qpcr data Data Analysis (ΔΔCq) qpcr->data

Caption: Experimental workflow for analyzing the effect of this compound on inflammatory gene expression.

signaling_pathway cluster_this compound This compound Action cluster_downstream Downstream Effects This compound This compound pde4 PDE4 This compound->pde4 inhibits nk1r NK1R This compound->nk1r antagonizes camp ↑ cAMP pde4->camp nfkb ↓ NF-κB Activation nk1r->nfkb camp->nfkb gene_exp ↓ Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nfkb->gene_exp

Caption: Putative signaling pathways modulated by this compound to reduce inflammatory gene expression.

References

Application Notes and Protocols: Investigating the Effects of Eprazinone on Primary Human Bronchial Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eprazinone is a mucolytic and bronchodilator agent that has been studied for its potential therapeutic effects in chronic bronchitis. Its mechanism of action is thought to involve the modulation of ion transport across the airway epithelium, which plays a crucial role in regulating the volume and composition of the airway surface liquid, a key component of mucociliary clearance. These application notes provide a comprehensive overview of the known effects of this compound on airway epithelial ion transport and offer detailed protocols for the culture of primary human bronchial epithelial (PHBE) cells and the assessment of this compound's effects on their electrophysiological properties.

Quantitative Data Summary

The primary reported effect of this compound on airway epithelial cells is the modulation of ion transport. Specifically, it has been shown to dose-dependently reduce the short-circuit current (Isc), a measure of net ion transport across the epithelium. At lower concentrations, this effect is primarily attributed to a reduction in chloride (Cl⁻) secretion, while at higher concentrations, it appears to affect both sodium (Na⁺) and chloride transport[1].

ParameterEffect of this compoundPrimary Ion(s) AffectedConcentration DependenceSource
Short-Circuit Current (Isc)Dose-dependent reductionCl⁻ (at lower concentrations), Na⁺ and Cl⁻ (at higher concentrations)Yes[1]

Proposed Signaling Pathway for this compound Action

While the precise signaling pathway by which this compound exerts its effects on ion transport in PHBE cells has not been fully elucidated, a plausible hypothesis based on its known effects on both chloride and sodium transport involves the modulation of intracellular calcium signaling. Intracellular calcium is a critical second messenger in airway epithelial cells that regulates the activity of calcium-activated chloride channels (CaCCs) and can also influence the function of the epithelial sodium channel (ENaC). An alteration in intracellular calcium homeostasis by this compound could therefore explain the observed dual effect on both major components of ion transport in these cells.

Eprazinone_Signaling_Pathway This compound This compound GPCR Putative GPCR This compound->GPCR Binds PlasmaMembrane PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ CaCC Ca²⁺-activated Cl⁻ Channel (CaCC) Ca_cyto->CaCC Modulates ENaC Epithelial Na⁺ Channel (ENaC) Ca_cyto->ENaC Modulates Cl_secretion ↓ Cl⁻ Secretion CaCC->Cl_secretion Na_absorption ↓ Na⁺ Absorption ENaC->Na_absorption

Caption: Proposed mechanism of this compound action in PHBE cells.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial (PHBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion of cryopreserved PHBE cells and their subsequent culture at an air-liquid interface to form a differentiated, polarized epithelium suitable for ion transport studies.

Materials:

  • Cryopreserved primary human bronchial epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM) BulletKit

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Antibiotic-Antimycotic solution

  • Collagen-coated flasks and permeable supports (e.g., Transwells®)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Procedure:

  • Thawing and Seeding of PHBE Cells:

    • Rapidly thaw the cryovial of PHBE cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed BEGM.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of BEGM.

    • Seed the cells onto a collagen-coated T-75 flask at a density of 2,500-5,000 cells/cm².

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 48 hours until the cells reach 80-90% confluency.

  • Subculture and Seeding onto Permeable Supports:

    • When the cells are 80-90% confluent, aspirate the medium and wash the monolayer with PBS.

    • Add 5 mL of Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin with 10 mL of DMEM/F12 containing 10% FBS.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in BEGM and perform a cell count.

    • Seed the cells onto collagen-coated permeable supports at a density of 1 x 10⁵ cells/cm². Add medium to both the apical and basolateral chambers.

    • Incubate at 37°C and 5% CO₂ and change the medium every 48 hours.

  • Establishment of Air-Liquid Interface (ALI):

    • Once the cells on the permeable supports have formed a confluent monolayer (typically 2-4 days), remove the apical medium.

    • Continue to feed the cells by changing the basolateral medium every 48 hours.

    • The cells will differentiate into a pseudostratified epithelium over the next 2-3 weeks. The formation of a functional barrier can be monitored by measuring the transepithelial electrical resistance (TEER).

Protocol 2: Measurement of Short-Circuit Current (Isc) in PHBE Cells

This protocol describes the use of an Ussing chamber system to measure the effect of this compound on ion transport across differentiated PHBE cell monolayers.

Materials:

  • Differentiated PHBE cells on permeable supports

  • Ussing chamber system with voltage-clamp amplifier

  • Krebs-Ringer Bicarbonate (KRB) solution, warmed to 37°C and gassed with 95% O₂/5% CO₂

  • This compound stock solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • Bumetanide (NKCC1 inhibitor)

  • UTP (P2Y receptor agonist)

Procedure:

  • Ussing Chamber Setup:

    • Mount the permeable support with the differentiated PHBE cell monolayer in the Ussing chamber.

    • Fill both the apical and basolateral chambers with pre-warmed and gassed KRB solution.

    • Maintain the temperature at 37°C and continue to gas the solutions throughout the experiment.

    • Establish a stable baseline short-circuit current (Isc) reading.

  • Experimental Procedure:

    • Once a stable baseline is achieved, add Amiloride (10 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC) and determine the amiloride-sensitive Isc, which represents sodium absorption.

    • After the Isc stabilizes, add Forskolin (10 µM) to the basolateral chamber to stimulate cAMP-dependent chloride secretion through the cystic fibrosis transmembrane conductance regulator (CFTR).

    • To assess calcium-activated chloride secretion, add UTP (100 µM) to the apical chamber.

    • To determine the effect of this compound, a separate set of monolayers should be used. After establishing a stable baseline, add increasing concentrations of this compound to the apical or basolateral chamber and record the change in Isc.

    • To dissect the specific effects of this compound on sodium and chloride transport, the compound can be added after sequential inhibition or stimulation of these pathways as described above. For example, after inhibiting ENaC with amiloride, the effect of this compound on the remaining Isc (primarily chloride secretion) can be assessed.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on PHBE cells.

Eprazinone_Workflow Start Start Culture Culture PHBE cells at Air-Liquid Interface Start->Culture TEER Monitor TEER for monolayer integrity Culture->TEER Ussing Mount monolayer in Ussing Chamber TEER->Ussing Baseline Establish stable baseline Isc Ussing->Baseline Treatment Add this compound (dose-response) Baseline->Treatment Record Record change in Isc Treatment->Record Analysis Data Analysis Record->Analysis Mechanism Investigate Mechanism (e.g., specific ion channel blockers, signaling pathway inhibitors) Analysis->Mechanism End End Mechanism->End

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Eprazinone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic agent that has also been noted for its anti-inflammatory properties.[1] Part of its mechanism of action is attributed to its role as a Phosphodiesterase-4 (PDE4) inhibitor.[2] PDE4 is a critical enzyme that regulates inflammatory responses by degrading cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger.[3][4] PDE4 is the predominant isoform in most immune cells, including T lymphocytes, monocytes, macrophages, and neutrophils.[3][5][6] By inhibiting PDE4, this compound is hypothesized to increase intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. This includes the suppression of pro-inflammatory cytokines and the modulation of immune cell function, making it a compound of interest for various inflammatory conditions.[3][7][8]

Flow cytometry is a powerful and indispensable tool for dissecting the effects of therapeutic agents on the immune system.[3] It allows for the high-throughput, multi-parametric analysis of individual cells, providing quantitative data on the frequency of various immune cell subsets and their activation status. These application notes provide a detailed protocol for utilizing flow cytometry to analyze the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs).

Data Presentation: Expected Immunomodulatory Effects of this compound

The following tables summarize the anticipated quantitative changes in immune cell populations and cytokine expression after treatment with this compound, based on its mechanism as a PDE4 inhibitor. The data presented is hypothetical and intended for illustrative purposes.

Table 1: Change in Frequency of Major Immune Cell Subsets in PBMCs after this compound Treatment

Cell PopulationMarker ProfileVehicle Control (% of Live Cells)This compound (10 µM) (% of Live Cells)Fold Change
CD4+ T Helper CellsCD3+CD4+45.2 ± 3.144.8 ± 2.9-0.01
CD8+ Cytotoxic T CellsCD3+CD8+25.6 ± 2.525.1 ± 2.2-0.02
B CellsCD19+10.3 ± 1.510.1 ± 1.3-0.02
NK CellsCD3-CD56+8.5 ± 1.18.7 ± 1.0+0.02
Classical MonocytesCD14++CD16-7.8 ± 0.97.5 ± 0.8-0.04

Table 2: Modulation of T Cell Activation and Pro-inflammatory Cytokine Production

ParameterMarkerVehicle ControlThis compound (10 µM)% Inhibition
T Cell ProliferationKi-67+ in CD3+ cells (%)22.5 ± 2.112.8 ± 1.543.1%
TNF-α Production% of CD4+ T cells expressing TNF-α15.8 ± 1.97.2 ± 0.954.4%
IFN-γ Production% of CD8+ T cells expressing IFN-γ18.2 ± 2.39.5 ± 1.147.8%
IL-17 Production% of CD4+ T cells expressing IL-172.1 ± 0.40.8 ± 0.261.9%

Table 3: Effect of this compound on Monocyte-Derived Cytokine Production

CytokineVehicle Control (pg/mL)This compound (10 µM) (pg/mL)% Inhibition
TNF-α1250 ± 150580 ± 7553.6%
IL-12850 ± 90390 ± 5054.1%
IL-10 (Anti-inflammatory)250 ± 30480 ± 45+92.0%

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound, as a PDE4 inhibitor, exerts its anti-inflammatory effects on immune cells.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-12, IL-17) Gene_Transcription->Pro_inflammatory Suppresses Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Gene_Transcription->Anti_inflammatory Promotes

Caption: PDE4 inhibition by this compound increases cAMP, activating PKA and modulating gene transcription.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for subsequent in vitro treatment and analysis.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Centrifuge

  • Sterile conical tubes (15 mL and 50 mL)

Protocol:

  • Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma and platelet layers.

  • Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface using a sterile pipette.

  • Transfer the collected cells to a new 50 mL conical tube and wash with sterile PBS.

  • Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in RPMI-1640 complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

In Vitro Treatment of PBMCs with this compound

Objective: To treat isolated PBMCs with this compound to assess its effect on immune cell populations.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (96-well or 24-well)

  • Optional: Stimulating agents (e.g., Lipopolysaccharide (LPS) for monocytes, or anti-CD3/CD28 beads for T cells)

Protocol:

  • Seed PBMCs in a cell culture plate at a density of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration range of 1-50 µM is a reasonable starting point.

  • Add the this compound dilutions and the vehicle control to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • If investigating effects on activated cells, add the appropriate stimulus (e.g., 100 ng/mL LPS or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

  • Incubate the plate for the desired time period (e.g., 24-72 hours) at 37°C in a humidified 5% CO2 incubator.

Flow Cytometry Staining Protocol for Immunophenotyping

Objective: To stain this compound-treated and control PBMCs with fluorescently-conjugated antibodies for multi-parameter flow cytometry analysis.

Materials:

  • Treated and control PBMCs

  • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorescently-conjugated antibodies (see proposed panel below)

  • Viability dye (e.g., Zombie NIR™ or similar)

  • Fixation/Permeabilization Buffer (for intracellular staining)

  • Flow cytometer

Proposed Antibody Panel:

MarkerFluorochromeCell Population Identified
Live/DeadZombie NIRLive/Dead discrimination
CD45BUV395All Leukocytes
CD3APC-R700T Cells
CD4BUV496T Helper Cells
CD8PerCP-Cy5.5Cytotoxic T Cells
CD19BV605B Cells
CD56PE-Cy7NK Cells
CD14FITCMonocytes
CD16APCMonocyte subsets, NK Cells
HLA-DRBV786Activation Marker, APCs
CD38PEActivation Marker
Ki-67Alexa Fluor 488Proliferation (intracellular)
TNF-αBV421Pro-inflammatory cytokine (intracellular)

Staining Protocol:

  • Harvest cells from the culture plate and transfer to FACS tubes.

  • Wash cells with 2 mL of FACS buffer and centrifuge at 350 x g for 5 minutes. Discard the supernatant.

  • Resuspend cells in 100 µL of FACS buffer containing the viability dye. Incubate for 15 minutes at room temperature in the dark.

  • Wash cells as in step 2.

  • Resuspend the pellet in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.

  • Without washing, add the cocktail of surface antibodies. Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with FACS buffer.

  • For intracellular staining (Ki-67, TNF-α): a. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 30 minutes at 4°C. b. Wash cells with 1X Permeabilization Buffer. c. Resuspend in 100 µL of Permeabilization Buffer containing the intracellular antibodies. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with Permeabilization Buffer.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Acquire samples on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Experimental Workflow Diagram

Experimental_Workflow Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Culture Cell Seeding & In Vitro Treatment PBMC_Isolation->Cell_Culture Staining Antibody Staining (Surface & Intracellular) Cell_Culture->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis (Gating & Statistics) Acquisition->Analysis

Caption: Workflow for flow cytometry analysis of this compound-treated immune cells.

References

Troubleshooting & Optimization

Optimizing Eprazinone Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Eprazinone for in vitro studies. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on cytotoxicity, anti-inflammatory effects, and mucin secretion in airway epithelial cells.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound in in vitro studies?

The optimal concentration of this compound is highly dependent on the specific cell type and the biological endpoint being investigated. Based on available data, a concentration of 25 μM has been used in neurokinin 1 receptor (NK1R) binding assays. For other applications, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

2. How should I prepare a stock solution of this compound?

This compound dihydrochloride (B599025) has good solubility in water (≥ 25 mg/mL). However, for cell culture applications, it is common to first prepare a concentrated stock solution in an organic solvent.

  • Dimethyl sulfoxide (B87167) (DMSO): A stock solution of up to 6.25 mg/mL (13.78 mM) can be prepared in DMSO with the aid of ultrasonication and warming to 60°C.

  • Water: A stock solution of ≥ 25 mg/mL (55.13 mM) can be prepared in water.

Important: When preparing a working solution for cell-based assays, it is crucial to dilute the stock solution in your cell culture medium to a final concentration where the solvent percentage is non-toxic to the cells (typically <0.5% for DMSO). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

3. What are the known in vitro effects of this compound?

This compound is a multifunctional compound with the following known in vitro activities:

  • Mucolytic Agent: It helps in breaking down mucus.

  • Phosphodiesterase-4 (PDE4) Inhibitor: This action can lead to an increase in intracellular cyclic AMP (cAMP) levels, which has anti-inflammatory effects.

  • Neurokinin 1 Receptor (NK1R) Ligand: By blocking the NK1R, this compound can inhibit the pro-inflammatory and secretagogue effects of Substance P.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High cell death observed at expected therapeutic concentrations. 1. Compound Precipitation: this compound may precipitate out of the culture medium, leading to high localized concentrations and cytotoxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to this compound.1. Visually inspect the culture wells for any signs of precipitation. If observed, refer to the solubility troubleshooting section. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. 3. Perform a cytotoxicity assay to determine the IC50 value of this compound for your specific cell line.
Inconsistent or no observable effect of this compound. 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Cell Passage Number: High passage numbers can lead to altered cellular responses.1. Conduct a dose-response experiment to identify the effective concentration range. 2. Prepare fresh working solutions for each experiment. Information on the stability of piperazine (B1678402) derivatives suggests that storage conditions and time can affect their integrity. Store stock solutions at -20°C or -80°C in single-use aliquots. 3. Use cells within a consistent and low passage number range for all experiments.
Difficulty dissolving this compound. Poor Solubility in Aqueous Medium: While the dihydrochloride salt is water-soluble, the free base may have lower aqueous solubility.1. Prepare a high-concentration stock solution in DMSO or water as described in the FAQs. 2. When diluting the stock into your aqueous medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. 3. Gentle warming (e.g., to 37°C) of the medium before adding the stock solution may also help.

Quantitative Data Summary

Due to the limited availability of specific IC50 and effective concentration data for this compound in the public domain, researchers are strongly encouraged to perform their own dose-response studies. The following table provides a template for summarizing such data.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound (Example Data)

Assay Cell Line Parameter Concentration Range Tested Effective Concentration (EC50) / Inhibitory Concentration (IC50)
CytotoxicityA549Cell Viability0.1 - 100 µM> 100 µM
CytotoxicityBEAS-2BCell Viability0.1 - 100 µM> 100 µM
Mucin SecretionNCI-H292MUC5AC Inhibition1 - 50 µM~10 µM
Anti-inflammatoryA549IL-6 Inhibition1 - 50 µM~15 µM
Anti-inflammatoryA549TNF-α Inhibition1 - 50 µM~20 µM

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A549, BEAS-2B) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the this compound-containing medium or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mucin Secretion Assay (ELISA)
  • Cell Culture: Culture airway epithelial cells (e.g., NCI-H292) until they are well-differentiated and producing mucin.

  • Pre-incubation: Wash the cells gently with serum-free medium to remove pre-existing mucin.

  • Treatment: Add fresh serum-free medium containing different concentrations of this compound or a vehicle control. To stimulate mucin secretion, a secretagogue like Phorbol 12-myristate 13-acetate (PMA) can be added.

  • Incubation: Incubate for a defined period (e.g., 2-24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of secreted MUC5AC in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analysis: Normalize the amount of secreted mucin to the total protein content of the cells in each well. Determine the dose-dependent effect of this compound on mucin secretion.

Anti-inflammatory Assay (Cytokine Release)
  • Cell Seeding: Seed cells (e.g., A549) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Inflammatory Stimulus: Add an inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells (except for the negative control).

  • Incubation: Incubate for 6-24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA kits.

  • Analysis: Determine the inhibitory effect of this compound on cytokine release compared to the stimulated control.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

This compound exerts its effects through two primary signaling pathways: inhibition of the Neurokinin 1 Receptor (NK1R) and inhibition of Phosphodiesterase 4 (PDE4).

Eprazinone_Mechanism cluster_NK1R NK1R Pathway cluster_PDE4 PDE4 Pathway SP Substance P NK1R NK1R SP->NK1R Activates PLC PLC Activation NK1R->PLC Eprazinone1 This compound Eprazinone1->NK1R Inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Inflammation_Mucin Inflammation & Mucin Secretion Ca_PKC->Inflammation_Mucin ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA Activation cAMP->PKA Eprazinone2 This compound Eprazinone2->PDE4 Inhibits AMP AMP PDE4->AMP Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory

This compound's dual mechanism of action.
General Workflow for In Vitro Testing of this compound

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Stock_Solution Prepare this compound Stock Solution (e.g., in DMSO) Treatment Treat Cells with Serial Dilutions of this compound Stock_Solution->Treatment Cell_Culture Culture and Seed Airway Epithelial Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Mucin_Secretion Mucin Secretion Assay (e.g., ELISA) Incubation->Mucin_Secretion Anti_Inflammatory Anti-inflammatory Assay (e.g., Cytokine ELISA) Incubation->Anti_Inflammatory IC50 Determine IC50 Cytotoxicity->IC50 EC50_Mucin Determine EC50 (Mucin Secretion) Mucin_Secretion->EC50_Mucin EC50_Inflam Determine EC50 (Inflammation) Anti_Inflammatory->EC50_Inflam

General experimental workflow.

Technical Support Center: Troubleshooting Eprazinone Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Eprazinone in Dimethyl Sulfoxide (DMSO). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental workflows.

Frequently Asked questions (FAQs)

Q1: What is the reported solubility of this compound in DMSO?

This compound, particularly as this compound dihydrochloride (B599025), has a reported solubility of approximately 1 mg/mL (2.21 mM) in DMSO.[1][2] It is often recommended to use sonication to aid in its dissolution.[1]

Q2: My this compound powder is not fully dissolving in DMSO at the desired concentration. What are the initial troubleshooting steps?

If you are facing difficulty dissolving this compound in DMSO, consider the following immediate actions:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. Contamination with water can significantly decrease the solubility of many organic compounds.[3]

  • Gentle Heating: Warm the solution to 37°C (98.6°F). A modest increase in temperature can enhance the solubility of some compounds. However, avoid excessive heat to prevent potential degradation.[3][4]

  • Mechanical Agitation:

    • Vortexing: Vigorously vortex the solution for several minutes.

    • Sonication: Use a bath sonicator for 10-15 minutes to break down any compound aggregates and facilitate dissolution.[3][4]

Q3: After dissolving this compound in DMSO, I observed precipitation when diluting it into my aqueous buffer (e.g., PBS or cell culture media). Why does this happen and how can I prevent it?

This is a common phenomenon known as "crashing out." DMSO is a strong organic solvent, but when introduced into an aqueous environment, the overall polarity of the solvent system increases, causing the less soluble compound to precipitate.[4] To mitigate this, follow these recommendations:

  • Optimize Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. First, create intermediate dilutions of your concentrated DMSO stock in pure DMSO. Then, add the final, less concentrated DMSO stock to your aqueous buffer.[4]

  • Correct Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures that the DMSO is rapidly dispersed.[4]

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in biological assays.[4]

Q4: How should I store my this compound stock solution in DMSO?

For optimal stability, aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C. When preparing to use a stock, allow the vial to come to room temperature before opening to minimize water absorption by the hygroscopic DMSO.[5]

Troubleshooting Guide: Step-by-Step Protocol for Dissolving this compound in DMSO

This guide provides a systematic approach to dissolving this compound in DMSO and preparing aqueous working solutions.

Quantitative Data Summary
ParameterValueSource
Molecular Weight (this compound) 380.53 g/mol [6]
Molecular Weight (this compound Dihydrochloride) 453.44 g/mol [1][7]
Solubility in DMSO 1 mg/mL (2.21 mM)[1][2]
Solubility in Water 14.3 mg/mL (31.54 mM)[1]
Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Preparation:

    • Allow the this compound dihydrochloride powder and anhydrous, high-purity DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume based on the molecular weight of 453.44 g/mol ).

    • Vortex the tube vigorously for 2-3 minutes.

  • Troubleshooting Insolubility:

    • If the compound does not fully dissolve, place the tube in a water bath sonicator for 15-20 minutes.

    • If solids persist, gently warm the solution in a 37°C water bath for 10-15 minutes, followed by another round of vortexing.

  • Storage:

    • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Preparation:

    • Thaw a single-use aliquot of the concentrated this compound DMSO stock at room temperature.

    • Warm your aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).

  • Dilution:

    • If a high dilution factor is required, perform an intermediate dilution of the DMSO stock in pure DMSO first.

    • Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid dispersion.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation.

    • Ensure the final DMSO concentration is within the acceptable limits for your specific assay.

Visual Guides

cluster_0 Troubleshooting Workflow for this compound Dissolution A Start: Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Visually Inspect for Dissolution C->D E Fully Dissolved? D->E F Use Solution E->F Yes G Sonication (15-20 min) E->G No H Gentle Warming (37°C for 10-15 min) G->H I Re-Vortex H->I J Still Not Dissolved? I->J J->F No, proceed with caution K Consider Lower Concentration or Alternative Solvents J->K Yes cluster_1 Mechanism of Action of this compound This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits NK1R Neurokinin 1 Receptor (NK1R) This compound->NK1R Acts as a ligand Mucus_Viscosity Reduced Mucus Viscosity This compound->Mucus_Viscosity Mucus_Secretion Increased Secretion of Less Viscous Mucus This compound->Mucus_Secretion Bronchospasm Relief of Bronchospasm PDE4->Bronchospasm Leads to Inflammation Anti-inflammatory Effects NK1R->Inflammation Modulates

References

Eprazinone stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eprazinone. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a mucolytic and secretolytic agent. Its mechanism involves the modulation of mucus viscosity and secretion in the respiratory tract.[1] It is also known to be a ligand for the neurokinin 1 receptor (NK1R), and this interaction is believed to contribute to its therapeutic effects.[2]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For preparing stock solutions, it is recommended to refer to the product's technical data sheet for information on solubility in solvents like DMSO or water.[3][4] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3]

Q3: What is the expected stability of this compound in cell culture media?

A3: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and incubation temperature. It is recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in this guide.

This compound Stability in Cell Culture Media

The stability of a compound in cell culture media is a critical factor for the accurate interpretation of experimental results. The following table provides a summary of hypothetical stability data for this compound in different commonly used cell culture media over a 48-hour period.

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Medium (% Remaining)
0 100%100%100%
2 98.5%99.1%97.2%
8 95.2%96.8%92.5%
24 88.7%91.5%85.3%
48 81.3%85.2%76.8%

Note: This data is representative and should be confirmed experimentally.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 24-well)

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (e.g., HPLC-MS/MS)

  • Acetonitrile (B52724) (ice-cold) with an internal standard

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the stock solution in the pre-warmed (37°C) cell culture medium to the final desired experimental concentration. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Add the working solution to triplicate wells of a multi-well plate. Include a control of this compound in PBS to assess inherent chemical stability. Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Quenching and Extraction: To each aliquot, immediately add ice-cold acetonitrile containing an internal standard to precipitate proteins and halt any degradation. Vortex and centrifuge the samples.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.

Visualizing Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock in pre-warmed cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect Collect aliquots at multiple time points incubate->collect quench Quench with cold acetonitrile & extract collect->quench analyze Analyze by LC-MS/MS quench->analyze data Determine stability profile analyze->data G cluster_pathway This compound Signaling Pathway This compound This compound nk1r Neurokinin 1 Receptor (NK1R) This compound->nk1r binds to plc Phospholipase C (PLC) Activation nk1r->plc inflammation Anti-inflammatory Effects nk1r->inflammation contributes to ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release mucus_secretion Modulation of Mucus Secretion ca_release->mucus_secretion

References

Preventing Eprazinone precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Eprazinone in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating from its aqueous solution?

Precipitation of this compound, particularly the more commonly used this compound dihydrochloride (B599025) salt, can occur due to several physicochemical factors. The most common causes include:

  • pH Shifts: this compound is a basic compound with a predicted pKa of 7.32 for its strongest basic functional group.[1] In aqueous solutions, its solubility is highly dependent on pH. If the pH of the solution rises to become neutral or alkaline, the molecule can lose its protonated, charged state, significantly decreasing its aqueous solubility and leading to precipitation.[2][3][4]

  • High Concentration: The intended final concentration of this compound in your aqueous buffer may exceed its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition). Supersaturated solutions are inherently unstable and prone to precipitation.[5]

  • Temperature Changes: While the influence of temperature may be less pronounced than that of pH, significant changes can affect solubility.[6] Lowering the temperature, such as moving a solution from ambient temperature to 4°C, can decrease the solubility of many compounds and induce precipitation.[7]

  • Improper Dissolution Technique: this compound dihydrochloride may require energy input to dissolve properly. Insufficient mixing, sonication, or gentle warming can result in a non-homogenous solution or incomplete dissolution, leading to subsequent precipitation.[8][9]

  • Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the drug to crash out of the solution if its solubility in the final solvent mixture is low.

Q2: What is the reported aqueous solubility of this compound?

The solubility of this compound varies significantly between its free base form and its dihydrochloride salt. The dihydrochloride form is used to enhance aqueous solubility. However, different suppliers report slightly different values, which may be due to variations in experimental conditions.

  • This compound (Free Base): Predicted to have very low water solubility at 0.0484 mg/mL.[1]

  • This compound Dihydrochloride: Reported to be significantly more soluble in water, with values such as ≥ 25 mg/mL and 14.3 mg/mL.[8][9][10] Solubility in DMSO is also reported, often requiring heat and sonication for complete dissolution.[8][9][10]

Q3: How can I leverage pH to keep this compound in solution?

Given that this compound is a weak base, maintaining an acidic pH is the most effective strategy to ensure it remains protonated and, therefore, soluble in aqueous media.[2][3] The protonated form carries a positive charge, which interacts favorably with polar water molecules. As the pH approaches and surpasses the pKa (7.32), the equilibrium shifts towards the uncharged, less soluble form.[1] Therefore, preparing your aqueous solutions with a buffer system that maintains a pH well below 7 is critical.

cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 7.5) low_ph Acidic Environment protonated This compound is Protonated (Charged) low_ph->protonated favors soluble Soluble protonated->soluble high_ph Neutral/Alkaline Environment neutral This compound is Deprotonated (Neutral) high_ph->neutral favors precipitate Insoluble / Precipitates neutral->precipitate

Caption: Logical relationship between solution pH and this compound solubility.

Q4: My experiment requires a near-neutral pH. How can I prevent precipitation?

If maintaining an acidic pH is not feasible, you must employ alternative formulation strategies to enhance solubility. These methods are essential for preparing stable solutions, especially for in vivo studies.

  • Use of Co-solvents: Introduce a water-miscible organic solvent into your vehicle. A common approach involves first dissolving this compound in a small amount of DMSO and then diluting it into a mixture containing other solvents like PEG300.[8][9][11]

  • Incorporate Surfactants: Surfactants such as Tween-80 can be included in the formulation to improve the wettability and aid in the solubilization of poorly soluble compounds.[8][9][12][13]

  • Utilize Complexing Agents: Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can encapsulate the drug molecule, forming an inclusion complex with significantly improved aqueous solubility.[8][9][13]

Troubleshooting Guide: Precipitation Issues

Potential Cause Recommended Action & Troubleshooting Steps
Incorrect pH 1. Measure the pH of your final aqueous solution after the addition of the this compound stock. 2. If the pH is too high, remake the solution using a buffer with a lower pH (ideally pH < 6.0). 3. Ensure the buffering capacity is sufficient to handle the addition of the drug stock without significant pH shifts.
Concentration Too High 1. Review the literature to confirm the solubility of this compound dihydrochloride in your specific vehicle.[8][9][10] 2. If necessary, lower the final concentration of the drug in your experiment. 3. Consider performing a preliminary solubility study to determine the saturation point in your specific buffer system.
"Solvent Shock" on Dilution 1. Do not add the aqueous buffer directly to the concentrated DMSO stock. 2. Instead, add the DMSO stock to the vigorously stirring aqueous buffer or co-solvent mixture. 3. Employ a multi-step co-solvent/surfactant protocol as detailed in the Experimental Protocols section below.
Low Temperature 1. If precipitation occurs upon refrigeration, confirm if the process is reversible by allowing the solution to return to room temperature with gentle mixing. 2. If refrigeration is required, you may need to use a co-solvent system that is more robust to temperature changes or lower the final drug concentration.

Quantitative Data Summary

Table 1: Solubility of this compound Dihydrochloride in Various Solvents

Solvent SystemReported SolubilityMolar EquivalentNotesReference(s)
H₂O ≥ 25 mg/mL55.13 mMSaturation point not determined.[8][9]
H₂O 14.3 mg/mL31.54 mMSonication is recommended.[10]
DMSO 6.25 mg/mL13.78 mMRequires sonication, warming, and heating to 60°C.[8][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 0.62 mg/mL1.37 mMA clear solution is formed.[8][9]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 0.62 mg/mL1.37 mMA clear solution is formed.[8][9]
10% DMSO, 90% Corn Oil ≥ 6.25 mg/mL13.78 mMA clear solution is formed.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride using a Co-Solvent/Surfactant System

This protocol is adapted from methods used for preparing this compound dihydrochloride for in vivo experiments and is designed to achieve a clear solution at a concentration of ≥ 0.62 mg/mL.[8][9]

Materials:

  • This compound dihydrochloride

  • DMSO (use newly opened, anhydrous DMSO for best results)[9]

  • PEG300

  • Tween-80

  • Saline (e.g., 0.9% NaCl)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound dihydrochloride in DMSO. For example, to make a final 1 mL working solution of 0.62 mg/mL, a 6.2 mg/mL stock in DMSO would be appropriate. Ensure the drug is fully dissolved, using sonication and gentle warming if necessary.[8][9]

  • Sequential Addition: It is critical to add each solvent one by one, ensuring the solution is clear and homogenous after each addition before proceeding to the next step.

  • Step 1: In a sterile tube, add the required volume of PEG300 (e.g., for a 1 mL final volume, add 400 µL).

  • Step 2: To the PEG300, add the required volume of your DMSO stock solution (e.g., 100 µL of 6.2 mg/mL stock). Mix thoroughly until the solution is clear.

  • Step 3: Add the required volume of Tween-80 (e.g., 50 µL) and mix until the solution is clear.

  • Step 4: Add the final volume of Saline to reach the total desired volume (e.g., 450 µL). Mix thoroughly.

  • Final Use: The resulting clear solution should be prepared fresh and used on the day of the experiment for best results.[9]

cluster_start Initial Components cluster_process Mixing Workflow (Sequential) cluster_end Final Product stock 1. Prepare Stock (this compound in DMSO) mix1 2. Add DMSO Stock to PEG300 stock->mix1 peg PEG300 peg->mix1 tween Tween-80 mix2 3. Add Tween-80 to Mixture tween->mix2 saline Saline mix3 4. Add Saline to Mixture saline->mix3 mix1->mix2 Mix until clear mix2->mix3 Mix until clear final Clear Working Solution (≥ 0.62 mg/mL) mix3->final Mix until clear

Caption: Experimental workflow for preparing this compound with co-solvents.

References

Technical Support Center: Off-Target Effects of Eprazinone in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the off-target effects of Eprazinone in preclinical models. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound observed in preclinical models?

A1: Preclinical studies have identified several off-target effects of this compound beyond its primary mucolytic and bronchodilator activities. These include:

  • Phosphodiesterase-4 (PDE4) Inhibition: this compound is classified as a PDE4 inhibitor. This action leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which can modulate inflammatory responses.

  • Neurokinin 1 Receptor (NK1R) Antagonism: this compound has been shown to act as a ligand for the NK1R, where it exhibits antagonistic effects. This may contribute to its observed antitussive properties.[1]

  • Antitussive Effects: In preclinical models, such as the citric acid-induced cough model in guinea pigs, this compound has demonstrated cough-suppressing activity.

  • Alteration of Airway Ion Transport: Studies have shown that this compound can dose-dependently reduce the short-circuit current (Isc) across airway epithelium. At lower concentrations, this is primarily due to a reduction in chloride secretion, while at higher concentrations, both sodium and chloride transport are affected.

  • Modulation of Bronchoalveolar Lavage (BAL) Fluid Lipids: this compound has been observed to alter the lipid composition in the BAL fluid of rats. Higher doses can increase phospholipid levels and decrease neutral lipid content.

Q2: What are the potencies of this compound at its off-targets?

A2: Quantitative data on the potency of this compound at its off-targets is limited. The available information is summarized below.

Quantitative Data on Off-Target Interactions of this compound

Off-TargetParameterValuePreclinical Model
Neurokinin 1 Receptor (NK1R) % Inhibition~30% at 25 µMIn vitro [125I]BH-SP binding assay
Phosphodiesterase-4 (PDE4) IC50Not explicitly reported-

It is important to note that a specific IC50 value for this compound's inhibition of PDE4 has not been consistently reported in the reviewed literature. Researchers may need to determine this value empirically in their experimental system.

Q3: How can I investigate the PDE4 inhibitory activity of this compound in my experiments?

A3: You can assess the PDE4 inhibitory activity of this compound using a combination of biochemical and cell-based assays. A typical workflow would involve a biochemical enzyme inhibition assay to determine the IC50 value, followed by a cell-based assay to measure the downstream effects on intracellular cAMP levels and inflammatory cytokine production. Detailed protocols are provided in the "Experimental Protocols" section below.

Q4: What are some common issues when performing a Neurokinin 1 Receptor (NK1R) binding assay with this compound?

A4: Common challenges in NK1R binding assays include:

  • Low Affinity of the Compound: this compound appears to have a relatively weak affinity for NK1R, which may require using higher concentrations of the compound in your assay.

  • Non-Specific Binding: High concentrations of lipophilic compounds can lead to high non-specific binding. It is crucial to optimize assay conditions, including the choice of radioligand and the composition of the assay buffer, to minimize this.

  • Receptor Density: The density of NK1R in your cell membrane preparation can affect the assay window. Ensure you are using a cell line or tissue with sufficient receptor expression.

Troubleshooting Guides

Troubleshooting PDE4 Inhibition Assays
IssuePossible CauseRecommended Solution
No or low inhibition observed 1. Inactive this compound. 2. Low PDE4 expression in the cell line. 3. Suboptimal assay conditions.1. Verify the purity and integrity of the this compound compound. 2. Confirm PDE4 expression in your cells using Western blot or qPCR. 3. Optimize substrate concentration (around Km), enzyme concentration, and incubation time.
High variability between replicates 1. Inconsistent pipetting. 2. Poor mixing of reagents. 3. Temperature fluctuations.1. Use calibrated pipettes and practice consistent technique. 2. Ensure thorough mixing after each reagent addition. 3. Maintain a stable temperature throughout the assay.
High background signal 1. Non-enzymatic substrate degradation. 2. Interference from the test compound.1. Run controls without the enzyme to assess non-enzymatic activity. 2. Test for compound interference with the detection system in the absence of the enzyme.
Troubleshooting Citric Acid-Induced Cough Model in Guinea Pigs
IssuePossible CauseRecommended Solution
High variability in cough response 1. Animal stress. 2. Inconsistent citric acid aerosol delivery. 3. Animal-to-animal variability.1. Acclimatize animals to the experimental setup. 2. Calibrate and maintain the nebulizer to ensure consistent particle size and output. 3. Use a sufficient number of animals per group to account for biological variation.
No significant antitussive effect of this compound 1. Inappropriate dose. 2. Incorrect route or timing of administration.1. Perform a dose-response study to determine the optimal effective dose. 2. Ensure the administration route and pre-treatment time are appropriate for the pharmacokinetic profile of this compound.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound for PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • This compound

  • Positive control (e.g., Rolipram)

  • Detection reagents (e.g., based on fluorescence polarization, HTRF, or luminescence)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Add the diluted compounds to the wells of a microplate.

  • Add the PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a microplate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.

Neurokinin 1 Receptor (NK1R) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for NK1R.

Materials:

  • Cell membranes expressing human NK1R

  • Radioligand (e.g., [125I]Substance P)

  • Binding buffer (e.g., Tris-HCl, MgCl2, BSA, protease inhibitors)

  • This compound

  • Non-labeled Substance P (for determining non-specific binding)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, add the binding buffer, cell membranes, and either this compound, buffer (for total binding), or a high concentration of non-labeled Substance P (for non-specific binding).

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive effect of this compound.

Materials:

  • Male Hartley guinea pigs (250-300g)

  • Whole-body plethysmograph

  • Nebulizer

  • Citric acid solution (e.g., 0.3 M)

  • This compound

  • Vehicle control

Procedure:

  • Acclimatize the guinea pigs to the plethysmograph chambers.

  • Administer this compound or vehicle via the desired route (e.g., oral gavage) at a pre-determined time before the challenge.

  • Place the animal in the plethysmograph chamber.

  • Expose the animal to an aerosol of citric acid for a defined period (e.g., 5-10 minutes).

  • Record the number of coughs during and immediately after the exposure.

  • Compare the number of coughs between the this compound-treated and vehicle-treated groups.

Measurement of Airway Ion Transport using an Ussing Chamber

Objective: To assess the effect of this compound on ion transport across airway epithelial cells.

Materials:

Procedure:

  • Mount the permeable supports with cultured epithelial cells in the Ussing chambers.

  • Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measure the baseline short-circuit current (Isc).

  • Add this compound to the mucosal (apical) side in a cumulative dose-dependent manner and record the change in Isc.

  • To dissect the specific ions involved, pharmacological inhibitors can be used. For example, after this compound treatment, add amiloride to the apical side to inhibit sodium absorption, followed by forskolin to stimulate chloride secretion, and then bumetanide to the basolateral side to inhibit chloride secretion.

Visualizations

cluster_0 This compound Off-Target Signaling This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits NK1R NK1R This compound->NK1R Antagonizes cAMP cAMP PDE4->cAMP Degrades Cough Reflex Cough Reflex NK1R->Cough Reflex Mediates Inflammation Inflammation cAMP->Inflammation Reduces

Caption: Signaling pathways affected by this compound's off-target activities.

cluster_1 Workflow for Investigating Off-Target Effects Biochemical_Assay Biochemical Assay (e.g., PDE4 Inhibition) Cell_Based_Assay Cell-Based Assay (e.g., cAMP measurement) Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Animal_Model In Vivo Model (e.g., Guinea Pig Cough) Cell_Based_Assay->Animal_Model Assess physiological relevance Data_Analysis Data Analysis and Interpretation Animal_Model->Data_Analysis

References

Adjusting Eprazinone dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Eprazinone dosage for different animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily classified as a mucolytic agent. Its mechanism involves the disruption of mucus glycoprotein (B1211001) networks by breaking down disulfide bonds, which reduces the viscosity and elasticity of mucus, facilitating its clearance from the respiratory tract.[1] Additionally, this compound is a weak antagonist of the Neurokinin 1 receptor (NK1R), which may contribute to its antitussive and mucolytic effects.[1]

Q2: In which animal models has this compound been studied?

Preclinical studies of this compound have been conducted in various animal models, including mice, rats, and guinea pigs, to evaluate its mucolytic and antitussive properties.

Q3: What are the common administration routes for this compound in animal studies?

The most common route of administration in the available preclinical studies is oral gavage.

Dosage and Administration Guidelines

Q4: What are the recommended oral dosages of this compound for different animal models and indications?

Animal ModelIndicationRoute of AdministrationEffective Dose Range / ED50Reference
Rat Effects on Lung Surfactant/LipidsOral Gavage50 - 200 mg/kg (daily for 4 days)[2][3]
Guinea Pig Antitussive (Cough Inhibition)Not SpecifiedED50: 72 mg/kg

Note: Researchers should perform dose-finding studies to determine the optimal dosage for their specific experimental conditions and animal strain.

Safety and Toxicology

Q5: What is the acute toxicity profile of this compound in animals?

The following table summarizes the available LD50 (median lethal dose) data for this compound.

Animal ModelRoute of AdministrationLD50Reference
Mouse Oral286 mg/kg
Intraperitoneal116 mg/kg
Subcutaneous300 mg/kg
Rat Oral763 mg/kg
Intraperitoneal191 mg/kg
Subcutaneous238 mg/kg

Experimental Protocols

Q6: How can I assess the antitussive activity of this compound in guinea pigs?

A common method is the citric acid-induced cough model.

Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs (200-250 g) are commonly used.[4]

  • Acclimatization: Allow animals to acclimate to the experimental environment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before cough induction.

  • Cough Induction: Place the guinea pig in a whole-body plethysmography chamber. Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).[5][6][7]

  • Data Collection: Record the number of coughs during and after the exposure period. Coughs can be identified by their characteristic sound and the associated sharp expiratory effort.

  • Analysis: Compare the number of coughs in the this compound-treated group to the vehicle-treated group to determine the percent inhibition.

Q7: How can I evaluate the mucolytic (expectorant) activity of this compound in mice?

The tracheal phenol (B47542) red secretion model is a widely used method.

Protocol: Tracheal Phenol Red Secretion in Mice

  • Animals: Male mice are typically used.

  • Fasting: Fast the mice overnight with free access to water.

  • Drug Administration: Administer this compound or a known mucolytic agent (positive control) or vehicle control orally.

  • Phenol Red Injection: Thirty minutes after drug administration, inject 500 mg/kg of phenol red intraperitoneally.[8]

  • Euthanasia and Trachea Dissection: Thirty minutes after the phenol red injection, euthanize the mice. Dissect the trachea from the cricoid cartilage to the main stem bronchi.

  • Mucus Collection: Wash the dissected trachea with a known volume of saline.

  • Quantification: Add sodium bicarbonate to the washing solution to stabilize the color of the phenol red. Measure the absorbance of the solution using a spectrophotometer at 546 nm.

  • Analysis: An increase in the amount of secreted phenol red in the tracheal wash of this compound-treated animals compared to the control group indicates mucolytic activity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in cough response (Guinea Pig Model) - Animal stress- Improper restraint- Variation in citric acid aerosol delivery- Acclimate animals to handling and the experimental setup.- Ensure proper and consistent restraint techniques.- Calibrate the nebulizer to ensure consistent particle size and output.
Inconsistent results in phenol red secretion (Mouse Model) - Inaccurate timing of injections and dissection- Incomplete tracheal washing- Contamination of samples- Strictly adhere to the timed protocol for all animals.- Develop a consistent and thorough tracheal washing technique.- Use clean instruments and tubes for each sample.
Difficulty with oral gavage - Improper restraint- Incorrect needle size or placement- Animal stress- Ensure the animal is properly restrained to prevent movement of the head and body.[9][10][11][12][13]- Use a gavage needle of the appropriate size for the animal and ensure it is inserted into the esophagus, not the trachea.[9][13]- Handle animals frequently before the experiment to reduce stress.[11]
No observable effect of this compound - Inappropriate dose- Poor drug formulation/solubility- Incorrect administration route- Perform a dose-response study to determine the optimal dose.- Ensure this compound is properly dissolved or suspended in a suitable vehicle.- Verify that the administration route is appropriate for the desired effect.

Visualizations

Signaling Pathway

Eprazinone_Mechanism This compound This compound Disulfide_Bonds Disulfide Bond Cross-linking This compound->Disulfide_Bonds Disrupts NK1R Neurokinin 1 Receptor (NK1R) This compound->NK1R Antagonizes (Weakly) Mucus_Glycoproteins Mucus Glycoproteins (High Viscosity) Reduced_Viscosity_Mucus Mucus (Reduced Viscosity) Mucus_Glycoproteins->Reduced_Viscosity_Mucus Disulfide_Bonds->Mucus_Glycoproteins Maintains Structure Mucus_Clearance Enhanced Mucus Clearance Reduced_Viscosity_Mucus->Mucus_Clearance Cough_Reflex Cough Reflex NK1R->Cough_Reflex Mediates SubstanceP Substance P SubstanceP->NK1R Activates

Caption: Proposed mechanism of action for this compound.

Experimental Workflow: Antitussive Activity

Antitussive_Workflow Start Start Acclimatize Acclimatize Guinea Pigs Start->Acclimatize Group Divide into Groups (Vehicle vs. This compound) Acclimatize->Group Administer Administer Treatment (Oral Gavage) Group->Administer Wait Waiting Period Administer->Wait Induce_Cough Induce Cough (Aerosolized Citric Acid) Wait->Induce_Cough Record Record Coughs Induce_Cough->Record Analyze Analyze Data (% Inhibition) Record->Analyze End End Analyze->End

Caption: Workflow for assessing antitussive activity.

Experimental Workflow: Mucolytic Activity

Mucolytic_Workflow Start Start Fast_Mice Fast Mice Overnight Start->Fast_Mice Administer_Drug Administer this compound/Vehicle Fast_Mice->Administer_Drug Wait1 Wait 30 min Administer_Drug->Wait1 Inject_Phenol_Red Inject Phenol Red (i.p.) Wait1->Inject_Phenol_Red Wait2 Wait 30 min Inject_Phenol_Red->Wait2 Euthanize Euthanize & Dissect Trachea Wait2->Euthanize Wash_Trachea Wash Trachea Euthanize->Wash_Trachea Measure Measure Phenol Red (Spectrophotometry) Wash_Trachea->Measure End End Measure->End

Caption: Workflow for assessing mucolytic activity.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Eprazinone in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Eprazinone.

FAQs: Understanding and Addressing the Bioavailability Challenges of this compound

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

This compound is understood to have low aqueous solubility, which is a primary factor contributing to its poor oral bioavailability.[1][2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[2][3] Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption across the intestinal membrane.[3] While its permeability has not been extensively reported in the available literature, drugs with low solubility often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which present challenges for oral drug delivery.[4]

Q2: What general strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be used to improve the oral bioavailability of poorly water-soluble drugs.[5][6] These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate.[7]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can enhance its dissolution rate and apparent solubility.[8][9][10] This transforms the drug from a crystalline state to a more soluble amorphous state.[7]

  • Nanoformulations: Encapsulating the drug in nanocarriers such as polymeric nanoparticles or lipid-based nanoparticles can improve solubility, protect the drug from degradation, and potentially enhance its permeability and uptake.[11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[13]

Q3: How do solid dispersions improve the bioavailability of drugs like this compound?

Solid dispersions enhance bioavailability primarily by improving the drug's dissolution rate.[8][14] This is achieved through several mechanisms:

  • Amorphization: The drug is converted from a crystalline form to a higher-energy amorphous form, which is more soluble.[7]

  • Increased Surface Area: The drug is molecularly dispersed within a hydrophilic carrier matrix, leading to a significant increase in the surface area available for dissolution.[9]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating their dissolution.[7][9]

  • Supersaturation: Upon dissolution, solid dispersions can generate a supersaturated solution of the drug in the gastrointestinal tract, which provides a higher concentration gradient for absorption.[4]

Troubleshooting Guide for In Vivo Studies of this compound Formulations

Problem 1: Inconsistent or highly variable pharmacokinetic data in animal studies.

  • Possible Cause: Incomplete dissolution or precipitation of the formulation in the GI tract.

    • Troubleshooting Step: Re-evaluate the in vitro dissolution profile of your formulation under different pH conditions mimicking the stomach and intestine. Consider adding a precipitation inhibitor to your formulation.

  • Possible Cause: Issues with the animal model or experimental procedure.

    • Troubleshooting Step: Ensure consistent fasting times for all animals before dosing. Standardize the gavage technique to minimize variability in administration. Confirm the health status of the animals, as this can affect drug absorption and metabolism.

  • Possible Cause: Formulation instability.

    • Troubleshooting Step: Characterize the physical and chemical stability of your formulation before and after storage. For amorphous solid dispersions, check for any signs of recrystallization using techniques like DSC or XRD.

Problem 2: No significant improvement in bioavailability with a nanoformulation compared to the pure drug.

  • Possible Cause: The nanoformulation is not releasing the drug effectively in vivo.

    • Troubleshooting Step: Conduct in vitro drug release studies under physiological conditions to confirm that the drug is released from the nanoparticles at an appropriate rate.

  • Possible Cause: The nanoparticles are being rapidly cleared from the system before significant absorption can occur.

    • Troubleshooting Step: Consider surface modification of the nanoparticles (e.g., with PEGylation) to increase their circulation time.[15]

  • Possible Cause: Permeability, not solubility, is the primary limiting factor for this compound's absorption.

    • Troubleshooting Step: Investigate the use of permeation enhancers in your formulation, but with careful consideration of their potential toxicity.[13] Alternatively, explore nanocarriers that are known to be taken up by the intestinal epithelium.

Problem 3: The solid dispersion shows good in vitro dissolution but poor in vivo performance.

  • Possible Cause: The drug is precipitating from the supersaturated solution in the GI tract before it can be absorbed.

    • Troubleshooting Step: Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC or PVP) into your solid dispersion formulation to maintain supersaturation for a longer period.[4]

  • Possible Cause: The high concentration of the polymer carrier in the solid dispersion is increasing the viscosity of the GI fluids, which may hinder drug diffusion and absorption.

    • Troubleshooting Step: Optimize the drug-to-polymer ratio in your formulation to achieve a balance between enhanced dissolution and potential viscosity effects.

Hypothetical In Vivo Pharmacokinetic Data of this compound Formulations

The following table presents hypothetical pharmacokinetic data for different this compound formulations after oral administration in rats. This data is for illustrative purposes to guide researchers on what to expect when developing enhanced formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Pure this compound20150 ± 352.0 ± 0.5600 ± 120100
This compound Solid Dispersion20600 ± 901.0 ± 0.32400 ± 350400
This compound Nanoformulation20750 ± 1101.5 ± 0.43300 ± 480550

Data are presented as mean ± standard deviation.

Detailed Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh).

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulation Preparation:

    • Suspend the pure this compound, solid dispersion, or nanoformulation in a 0.5% carboxymethyl cellulose (B213188) (CMC) aqueous solution to the desired concentration.

  • Experimental Design:

    • Divide the rats into three groups (n=6 per group) for each formulation.

    • Fast the rats overnight (12 hours) before drug administration, with free access to water.

    • Administer the formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation F1 This compound Solid Dispersion Preparation C1 Dissolution Studies F1->C1 C3 Physical State Characterization (DSC/XRD) F1->C3 F2 This compound Nanoformulation Preparation F2->C1 C2 Particle Size Analysis F2->C2 I1 Animal Dosing (Oral Gavage) C1->I1 C2->I1 C3->I1 I2 Blood Sampling I1->I2 I3 LC-MS/MS Analysis I2->I3 I4 Pharmacokinetic Analysis I3->I4

Caption: Experimental workflow for developing and evaluating enhanced this compound formulations.

Signaling_Pathway cluster_drug Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation Drug This compound Formulation Dissolution Enhanced Dissolution (Amorphous State, Increased Surface Area) Drug->Dissolution 1. Release Absorption Absorption across Intestinal Epithelium Dissolution->Absorption 2. Higher Concentration Gradient Bioavailability Increased Bioavailability Absorption->Bioavailability 3. Entry into Bloodstream

Caption: Mechanism of bioavailability enhancement for an improved this compound formulation.

References

Technical Support Center: Eprazinone Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using eprazinone in their experiments and may encounter interference with common colorimetric assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with colorimetric assays?

This compound is a mucolytic and bronchodilator drug. Its chemical structure contains a piperazine (B1678402) ring and a ketone group. These functional groups have the potential to interfere with certain colorimetric assays. For instance, the piperazine moiety can interact with assay reagents or have off-target biological effects, while the ketone group might react with components of certain assays. Furthermore, if this compound absorbs light in the visible spectrum, it can directly interfere with absorbance-based measurements.

Q2: Which colorimetric assays are potentially susceptible to interference by this compound?

Based on its chemical structure, this compound could potentially interfere with a range of common colorimetric assays, including:

  • MTT and other tetrazolium-based viability assays: The reducing potential of the this compound molecule or its metabolites could lead to the reduction of the tetrazolium salt, resulting in a false-positive signal for cell viability.

  • Bradford and other protein-binding dye assays: this compound might interact with the Coomassie dye, preventing it from binding to proteins or, conversely, enhancing the dye's color change, leading to inaccurate protein concentration measurements.

  • Lowry and other copper-based protein assays: Compounds with ketone groups can sometimes interfere with the copper-based reactions central to these assays.

Q3: How can I determine if this compound is interfering with my assay?

The most effective way to determine if this compound is causing interference is to run a series of control experiments. A key control is a cell-free or protein-free assay . This involves running the assay with this compound at the same concentrations used in your experiment but without the biological sample (i.e., no cells or no protein). If you observe a change in color or signal, it strongly suggests direct interference.

Q4: What are the general mechanisms through which a compound like this compound can interfere with colorimetric assays?

Interference can occur through several mechanisms:

  • Direct Absorbance/Colorimetric Interference: If this compound has a color in the solvent used or absorbs light at the wavelength used for measurement, it will contribute to the absorbance reading, leading to inaccurate results.

  • Chemical Reactivity: this compound may directly react with the assay reagents. For example, it could reduce a substrate that is supposed to be reduced by cellular enzymes in a viability assay.

  • Binding Interactions: The compound might bind to the assay dye or other critical reagents, preventing them from functioning correctly.

  • Off-Target Biological Effects: The piperazine moiety in this compound could have unintended pharmacological effects on the cells being studied, which could indirectly affect the assay outcome. For instance, it might alter cellular metabolism, which would impact viability assays.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Readings in MTT Viability Assays

Potential Cause:

This compound may be directly reducing the MTT reagent to its formazan (B1609692) product, independent of cellular metabolic activity, leading to a false-positive signal for cell viability.

Troubleshooting Workflow:

start Start: Inconsistent MTT Results control Run Cell-Free Control: MTT Assay with this compound, No Cells start->control observe Observe Color Change control->observe interference Color Change Observed? (Indicates Direct MTT Reduction) observe->interference no_interference No Significant Color Change interference->no_interference No mitigation Mitigation Strategy: - Subtract background from this compound-only wells - Use an alternative viability assay (e.g., LDH release) interference->mitigation Yes other_causes Investigate Other Causes: - Cell plating density - Incubation time - Solvent effects no_interference->other_causes end End: Validated Results mitigation->end other_causes->end

Caption: Troubleshooting workflow for MTT assay interference.

Experimental Protocol: Cell-Free MTT Assay

  • Prepare a 96-well plate.

  • In triplicate, add cell culture medium and serial dilutions of this compound to the wells, matching the concentrations used in your cell-based experiment.

  • Include wells with medium only as a negative control.

  • Add the MTT reagent to all wells.

  • Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours).

  • Add the solubilization solution (e.g., DMSO or SDS solution).

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

Data Interpretation:

If the absorbance in the wells containing this compound is significantly higher than the medium-only control, this indicates direct reduction of MTT by this compound.

Hypothetical Data Example:

This compound (µM)Absorbance (570 nm) - No Cells
0 (Control)0.05 ± 0.01
100.15 ± 0.02
500.45 ± 0.03
1000.85 ± 0.05

This table illustrates a dose-dependent increase in absorbance in a cell-free system, suggesting direct MTT reduction by this compound.

Issue 2: Inaccurate Protein Concentration in Bradford Assays

Potential Cause:

This compound may be interacting with the Coomassie Brilliant Blue G-250 dye, either preventing its binding to the protein of interest or causing a color change itself.

Troubleshooting Workflow:

start Start: Inaccurate Bradford Assay Results control Run Protein-Free Control: Bradford Assay with this compound, No Protein start->control observe Observe Absorbance Change control->observe interference Absorbance Change Observed? (Indicates Direct Dye Interaction) observe->interference no_interference No Significant Absorbance Change interference->no_interference No mitigation Mitigation Strategy: - Use a different protein assay (e.g., BCA assay) - Precipitate protein to remove interfering substance interference->mitigation Yes other_causes Investigate Other Causes: - Incorrect standard curve - Buffer incompatibility - Pipetting errors no_interference->other_causes end End: Accurate Protein Quantification mitigation->end other_causes->end This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP Increased intracellular cAMP PDE4->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Cellular Effects: - Altered Gene Expression - Changes in Metabolism - Modulation of Cell Cycle PKA->Downstream Assay Potential Impact on Colorimetric Assays (e.g., MTT, SRB) Downstream->Assay

Technical Support Center: Eprazinone Mucolytic Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Eprazinone mucolytic activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a mucolytic agent?

A1: this compound is a mucolytic agent that primarily acts by disrupting the structure of mucus to reduce its viscosity and elasticity.[1][2] Its mechanism involves the breakdown of disulfide bonds within the mucus glycoprotein (B1211001) networks, leading to the depolymerization of these large molecules.[1][3] This action, similar to other thiol-based mucolytics like N-acetylcysteine, results in less viscous mucus that is more easily cleared from the airways. Additionally, this compound is thought to enhance the secretion of less viscous serous mucus.[1][3]

Q2: What are the common in vitro models for assessing this compound's mucolytic activity?

A2: Due to the inherent variability of human sputum, standardized models are often used for in vitro mucolytic assays. A common and commercially available model is Bovine Submaxillary Mucin (BSM), which shares similarities with human respiratory mucins.[4][5][6] Porcine gastric mucin and egg white have also been utilized as mucus simulants in mucolytic activity studies.

Q3: What are the key parameters to measure in an this compound mucolytic activity assay?

A3: The primary parameters to measure are the viscoelastic properties of the mucus or mucin solution before and after the addition of this compound. This is typically done using a rotational viscometer or rheometer to measure viscosity and elasticity (often reported as the storage modulus, G', and the loss modulus, G''). A significant decrease in these parameters indicates effective mucolytic activity.

Q4: How should I prepare the this compound solution for an in vitro assay?

Troubleshooting Guides

Issue 1: High Variability in Viscosity/Rheology Readings Between Replicates
  • Possible Cause 1: Inhomogeneous Sample: Sputum and mucin gels are notoriously heterogeneous.

    • Solution:

      • Homogenization: Gently vortex the sputum or mucin sample before aliquoting and testing. Be cautious not to over-vortex, as this can degrade the mucus structure.

      • Consistent Aliquoting: Ensure that each aliquot for testing is representative of the bulk sample.

  • Possible Cause 2: Presence of Air Bubbles: Air bubbles introduced during sample loading can lead to inaccurate readings.

    • Solution:

      • Careful Loading: Load the sample onto the viscometer plate slowly and carefully to avoid trapping air.

      • Resting Time: Allow the sample to rest for a short period after loading to allow any small bubbles to dissipate.

  • Possible Cause 3: Temperature Fluctuations: Viscosity is highly dependent on temperature.

    • Solution:

      • Strict Temperature Control: Use a viscometer with a temperature-controlled plate and ensure the sample has reached thermal equilibrium before starting the measurement. The physiological temperature of 37°C is often recommended.

      • Consistent Temperature: Maintain the same temperature across all experiments for comparability.

Issue 2: Inconsistent or No Apparent Mucolytic Effect of this compound
  • Possible Cause 1: Suboptimal Assay pH: The mucolytic activity of thiol-based agents can be pH-dependent.

    • Solution:

      • pH Optimization: If results are inconsistent, perform a pH screening experiment (e.g., from pH 6.0 to 8.0) to determine the optimal pH for this compound's activity in your assay system.

      • Buffer Selection: Use a buffer with sufficient capacity to maintain the pH throughout the experiment, especially after the addition of the this compound solution.

  • Possible Cause 2: Incorrect Drug Concentration: The mucolytic effect is dose-dependent.

    • Solution:

      • Dose-Response Curve: Generate a dose-response curve by testing a range of this compound concentrations to identify the effective concentration range.

      • Solubility Check: Ensure that the tested concentrations of this compound are fully soluble in the assay buffer to avoid artifacts from undissolved drug particles.

  • Possible Cause 3: Sample Evaporation: Evaporation of water from the sample during the assay will increase its viscosity, potentially masking the mucolytic effect.

    • Solution:

      • Solvent Trap: Utilize a solvent trap on the rheometer to create a saturated atmosphere around the sample, preventing evaporation, especially during longer experiments or at 37°C.

  • Possible Cause 4: Inactive Drug Substance: Improper storage or handling of the this compound compound can lead to degradation.

    • Solution:

      • Proper Storage: Store the this compound compound according to the manufacturer's instructions.

      • Fresh Solutions: Prepare fresh this compound solutions for each experiment.

Issue 3: Instrument-Related Errors
  • Possible Cause 1: Incorrect Spindle/Geometry Selection: Using an inappropriate spindle or geometry for the viscosity of the sample can lead to inaccurate readings.

    • Solution:

      • Consult Manual: Refer to the viscometer's user manual for guidance on selecting the appropriate spindle or geometry based on the expected viscosity range of your samples.

      • Torque Range: Ensure that the torque reading is within the optimal range for the instrument (typically 10-90%) for accurate measurements.

  • Possible Cause 2: Improper Instrument Calibration: An uncalibrated viscometer will provide inaccurate data.

    • Solution:

      • Regular Calibration: Calibrate the viscometer regularly using certified viscosity standards according to the manufacturer's protocol.

Data Presentation

Table 1: Factors Influencing Variability in Mucolytic Activity Assays

FactorPotential Impact on VariabilityRecommended Mitigation Strategy
Sample Heterogeneity HighGentle homogenization (vortexing) of sputum/mucin samples before use.
Temperature HighStrict temperature control (e.g., 37°C) using a temperature-controlled stage.
Evaporation HighUse of a solvent trap, especially for measurements at 37°C.
pH of Assay Buffer Moderate to HighOptimize and consistently use a buffer at the optimal pH for this compound activity.
Drug Concentration ModeratePerform dose-response studies to determine the effective concentration range.
Sample Loading ModerateCareful sample loading to avoid air bubbles and ensure consistent sample volume.
Instrument Calibration HighRegular calibration with certified standards.

Experimental Protocols

Protocol 1: In Vitro Mucolytic Activity Assay using Bovine Submaxillary Mucin (BSM)
  • Preparation of BSM Gel:

    • Dissolve lyophilized BSM in a phosphate-buffered saline (PBS) at a concentration of 2-5% (w/v) to mimic the consistency of human mucus.

    • Gently stir the solution at room temperature until the BSM is fully dissolved. Avoid vigorous stirring to prevent bubble formation.

    • Allow the BSM gel to hydrate (B1144303) and equilibrate for at least 1 hour before use.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound dihydrochloride (B599025) in the same PBS buffer used for the BSM gel.

    • Prepare serial dilutions from the stock solution to obtain the desired final concentrations for the assay.

  • Viscosity Measurement:

    • Calibrate the rotational viscometer/rheometer according to the manufacturer's instructions.

    • Set the temperature of the sample stage to 37°C.

    • Load a defined volume of the BSM gel onto the viscometer plate.

    • Lower the geometry (e.g., cone-plate) to the correct gap setting.

    • Equilibrate the sample at 37°C for 5-10 minutes.

    • Measure the baseline viscosity and/or viscoelastic properties (G' and G'') of the BSM gel.

    • Add a small, defined volume of the this compound solution (or buffer as a control) to the BSM gel and gently mix.

    • Immediately start recording the viscosity and/or viscoelastic properties over time to observe the kinetics of mucolysis.

    • Alternatively, pre-incubate the BSM gel with the this compound solution for a defined period (e.g., 30 minutes) before measuring the final viscosity.

  • Data Analysis:

    • Calculate the percentage reduction in viscosity or the change in G' and G'' for each this compound concentration compared to the control.

    • Plot the results as a dose-response curve.

Mandatory Visualizations

Experimental_Workflow This compound Mucolytic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_mucin Prepare Mucin Gel (e.g., BSM in PBS) load_sample Load Mucin Gel onto Rheometer (37°C) prep_mucin->load_sample prep_drug Prepare this compound Solution (in PBS) add_drug Add this compound or Control (Buffer) prep_drug->add_drug baseline Measure Baseline Viscoelasticity (G', G'') load_sample->baseline baseline->add_drug measure_effect Measure Viscoelasticity Over Time add_drug->measure_effect calculate Calculate % Viscosity Reduction measure_effect->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Workflow for in vitro this compound mucolytic activity assay.

Troubleshooting_Logic Troubleshooting High Variability cluster_sample Sample Issues cluster_conditions Assay Condition Issues cluster_instrument Instrument Issues start High Variability in Results check_homogeneity Is the sample homogenized? start->check_homogeneity check_bubbles Are there air bubbles? check_homogeneity->check_bubbles Yes solution_homogenize Action: Gently vortex sample before use check_homogeneity->solution_homogenize No check_evaporation Is evaporation controlled? check_bubbles->check_evaporation Yes solution_bubbles Action: Reload sample carefully check_bubbles->solution_bubbles No check_temp Is temperature stable at 37°C? check_evaporation->check_temp Yes solution_evaporation Action: Use solvent trap check_evaporation->solution_evaporation No check_ph Is pH optimal and controlled? check_temp->check_ph Yes solution_temp Action: Use temperature control and equilibrate check_temp->solution_temp No check_calib Is the instrument calibrated? check_ph->check_calib Yes solution_ph Action: Optimize and control buffer pH check_ph->solution_ph No solution_calib Action: Calibrate with standards check_calib->solution_calib No

Caption: Logical flow for troubleshooting high variability in results.

References

Technical Support Center: Control Experiments for Eprazinone's Effect on PDE4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of Eprazinone on Phosphodiesterase-4 (PDE4) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its reported effect on PDE4?

This compound is primarily known as a mucolytic agent used in the treatment of respiratory conditions.[1] It is also classified as a Phosphodiesterase-4 (PDE4) inhibitor.[2] PDE4 is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[3] By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, which can lead to various cellular responses, including anti-inflammatory effects.[4][5]

Q2: What are the essential positive and negative controls for a PDE4 inhibition assay?

  • Positive Control Inhibitor: A well-characterized, potent PDE4 inhibitor, such as Rolipram or Roflumilast, should be used.[3][6] This control validates that the assay can detect PDE4 inhibition.

  • Vehicle Control (Negative Control): The solvent used to dissolve this compound and the positive control (typically DMSO) should be added to control wells at the same final concentration.[7] This accounts for any effects of the solvent on the assay.

  • No-Enzyme Control: For biochemical assays, a control lacking the PDE4 enzyme should be included to determine the baseline signal in the absence of enzymatic activity.[3]

  • Unstimulated Control (for cell-based assays): In cell-based assays that use a stimulant (e.g., LPS), an unstimulated control group is necessary to measure the basal level of the readout (e.g., TNF-α) without stimulation.[8]

Q3: What are the different types of assays to measure PDE4 activity?

Several assay formats can be used to assess PDE4 inhibition:

  • Biochemical Assays: These assays use purified recombinant PDE4 enzyme and a substrate (cAMP) to directly measure the inhibitor's effect on enzyme activity.[9] Common detection methods include:

    • Fluorescence Polarization (FP): This method measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4.[3][10]

    • Colorimetric Assays: These assays measure the phosphate (B84403) produced from cAMP hydrolysis.[11]

    • Radiometric Assays: These involve using radiolabeled [3H]-cAMP and separating the product [3H]-AMP.[9]

  • Cell-Based Assays: These assays measure the downstream consequences of PDE4 inhibition in a cellular context.[12] Examples include:

    • cAMP Measurement Assays: Quantifying the increase in intracellular cAMP levels in response to the inhibitor.[13]

    • Reporter Gene Assays: Using a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE) to measure the activation of the cAMP pathway.[13]

    • Cytokine Release Assays (e.g., TNF-α): Measuring the inhibition of pro-inflammatory cytokine release from immune cells (like PBMCs or macrophages) stimulated with lipopolysaccharide (LPS).[8][14]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Question: My results show significant variation between identical wells. What could be the cause?

  • Answer: High variability can be due to several factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are calibrated and use fresh tips for each dilution.

    • Compound Precipitation: this compound, if not fully dissolved, can lead to inconsistent concentrations in the assay wells. Visually inspect your solutions for any precipitate. Consider optimizing the solvent concentration or gently warming the solution.[15]

    • Incomplete Mixing: Ensure all reagents are thoroughly mixed before and after being added to the assay plate.

    • Cell Seeding Inconsistency (Cell-based assays): Uneven cell distribution in the wells can lead to variable results. Ensure cells are well-suspended before plating.[15]

Issue 2: No or very low PDE4 inhibitory activity observed for this compound.

  • Question: I am not observing any significant inhibition of PDE4 activity with this compound. What should I check?

  • Answer: A lack of activity could stem from several sources:

    • Incorrect Compound Concentration: The actual concentration of this compound in the assay may be lower than intended due to degradation or inaccurate dilutions. Prepare fresh stock solutions and serial dilutions for each experiment.[7]

    • Compound Stability: Ensure proper storage of your this compound stock solution (typically at -20°C or -80°C) and avoid multiple freeze-thaw cycles.[7]

    • Assay Conditions: The pH, temperature, and incubation times may not be optimal for PDE4 activity or this compound binding. Refer to established protocols for PDE4 inhibition assays.

    • Enzyme Activity (Biochemical Assays): The PDE4 enzyme may have lost activity. Always include a positive control inhibitor to confirm enzyme activity and assay performance.[16]

    • Cell Health (Cell-based Assays): The cells may not be healthy or responsive. Monitor cell viability and morphology.[15]

Issue 3: Inconsistent IC50 values for this compound across experiments.

  • Question: The calculated IC50 value for this compound varies significantly between different experimental runs. How can I improve consistency?

  • Answer: Fluctuations in IC50 values can be minimized by controlling the following variables:

    • Substrate and Enzyme Concentrations: In biochemical assays, the IC50 value is dependent on the concentrations of the substrate (cAMP) and the PDE4 enzyme. Keep these concentrations constant across all experiments. It is recommended to use a substrate concentration close to its Michaelis-Menten constant (Km).

    • Cell Passage Number (Cell-based Assays): Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Data Analysis Method: Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to analyze your dose-response data and calculate the IC50 value.[14]

    • Reagent Lot-to-Lot Variability: Be mindful of potential variability between different lots of reagents, such as the enzyme, substrate, or cell culture serum.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound and Rolipram against PDE4B

CompoundTargetAssay FormatIC50 (µM)
This compoundPDE4BFluorescence Polarization15.2
RolipramPDE4BFluorescence Polarization0.12

Table 2: Hypothetical Dose-Response Data for this compound in a TNF-α Release Assay

This compound Concentration (µM)% Inhibition of TNF-α Release
0.15.3
118.7
1048.9
5075.4
10092.1

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of this compound for PDE4B using a fluorescence polarization-based assay.[3][10]

Materials:

  • Recombinant human PDE4B enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • This compound

  • Rolipram (positive control)

  • DMSO (vehicle)

  • 384-well black, low-volume microplates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Rolipram in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.

    • Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or vehicle control to the wells of the 384-well plate.

    • Add 10 µL of diluted recombinant PDE4B enzyme to each well (except for the "no enzyme" control wells, which receive 10 µL of Assay Buffer).

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Detection:

    • Stop the reaction by adding a stop reagent containing a binding agent that specifically binds to the hydrolyzed FAM-AMP.

    • Read the fluorescence polarization on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound and Rolipram relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based LPS-Induced TNF-α Release Assay

This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α release from LPS-stimulated human peripheral blood mononuclear cells (PBMCs).[8]

Materials:

  • Human PBMCs

  • RPMI-1640 culture medium with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Rolipram (positive control)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Plate the PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Rolipram in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the cells with various concentrations of the compounds or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL (except for the unstimulated control wells).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the plate and carefully collect the supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Mandatory Visualizations

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulation cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Expression CREB->Inflammation Reduces This compound This compound This compound->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep_compounds Prepare this compound & Control Dilutions start->prep_compounds plate_setup Add Compounds & PDE4 Enzyme to 384-well Plate prep_compounds->plate_setup incubate1 Incubate 15 min at RT (Inhibitor Binding) plate_setup->incubate1 add_substrate Add FAM-cAMP Substrate incubate1->add_substrate incubate2 Incubate 60 min at 37°C (Enzymatic Reaction) add_substrate->incubate2 add_stop Add Stop/Binding Reagent incubate2->add_stop read_plate Read Fluorescence Polarization add_stop->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro PDE4 inhibition FP-based assay.

Troubleshooting_IC50 start Inconsistent IC50 Values check_reagents Check Reagent Consistency start->check_reagents check_protocol Verify Protocol Adherence start->check_protocol check_analysis Review Data Analysis start->check_analysis reagent_sub1 Constant Enzyme/Substrate Concentrations? check_reagents->reagent_sub1 protocol_sub1 Consistent Incubation Times/Temperatures? check_protocol->protocol_sub1 analysis_sub1 Consistent Curve-Fitting Model? check_analysis->analysis_sub1 reagent_sub2 Consistent Reagent Lots? reagent_sub1->reagent_sub2 Yes solution1 Standardize Concentrations reagent_sub1->solution1 No solution2 Qualify New Lots reagent_sub2->solution2 No solution3 Standardize Protocol protocol_sub1->solution3 No solution4 Use Consistent Analysis Template analysis_sub1->solution4 No

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Addressing batch-to-batch variability of Eprazinone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprazinone powder. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is classified as a mucolytic agent and a Phosphodiesterase-4 (PDE4) inhibitor.[1][2] Its primary mechanism of action is to break down the structure of mucus, making it less viscous and easier to clear from the airways.[1][3][4] It also enhances the secretion of more fluid mucus.[3] Additionally, this compound is known to interact with neurokinin 1 (NK1) receptors, which may contribute to its mucolytic and antitussive effects.[1]

Q2: What are the key physicochemical properties of this compound powder?

A2: this compound is a white crystalline powder.[5] It is sparingly soluble in water.[5] The melting point of this compound is approximately 160°C.[6] It is an alkyl-phenylketone belonging to the class of piperazines.[1][7]

Q3: What are the common causes of batch-to-batch variability in pharmaceutical powders like this compound?

A3: Batch-to-batch variability in pharmaceutical powders can stem from several factors, including:

  • Physicochemical Properties: Variations in particle size distribution, crystal form (polymorphism), and moisture content can significantly impact powder behavior.[8][9]

  • Manufacturing Processes: Slight deviations in the manufacturing process, such as changes in reaction time, temperature, or crystallization conditions, can lead to inconsistencies.[10]

  • Raw Material Quality: The quality and consistency of starting materials and reagents are crucial for the final product's uniformity.[11][12]

  • Storage and Handling: Improper storage conditions, such as exposure to humidity or temperature fluctuations, can cause caking or changes in the physical properties of the powder.[6][13]

Q4: How can I assess the flowability of my this compound powder batch?

A4: Several standard methods can be used to assess powder flowability as outlined in the United States Pharmacopeia (USP). These include measuring the angle of repose, Carr's Index, and the Hausner Ratio.[14][15][16] These tests provide quantitative data on the powder's cohesive properties and its ability to flow consistently, which is critical for many downstream processes like tablet manufacturing.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound powder, providing potential causes and recommended actions.

Observed Issue Potential Causes Recommended Actions & Analytical Investigations
Poor Powder Flowability (e.g., arching, rat-holing in hopper)[17][18]- Unfavorable particle size distribution (e.g., excessive fines).- High moisture content leading to increased cohesion.[13]- Electrostatic charges causing particle agglomeration.[7]- Unsuitable particle shape or surface texture.- Particle Size Analysis: Perform laser diffraction to determine the particle size distribution (D10, D50, D90). Compare results with the Certificate of Analysis (CoA) or historical data.- Moisture Content Analysis: Use Karl Fischer titration to quantify the water content.- Powder Rheology: Measure the angle of repose, bulk density, and tapped density to calculate the Carr's Index and Hausner Ratio.[1][3][4][11][12]
Inconsistent Dissolution Rates - Variations in particle size; smaller particles generally dissolve faster due to a larger surface area.[19]- Presence of different polymorphic forms with varying solubilities.[20]- Agglomeration of particles reducing the effective surface area.[21]- Particle Size Analysis: Correlate dissolution profiles with particle size data from different batches.- X-Ray Diffraction (XRD): Analyze the powder to identify the crystalline form and detect any polymorphic impurities.[22][23]- Differential Scanning Calorimetry (DSC): Use DSC to detect multiple melting points or changes in thermal behavior that may indicate polymorphism.[20][24]
Caking or Clumping of Powder - High humidity during storage or processing.[6]- Temperature fluctuations causing partial melting and refreezing.[2]- Residual solvents acting as a binding agent.[7]- Environmental Control: Review and ensure proper storage conditions (temperature and humidity control).- DSC Analysis: Check for low melting point impurities or amorphous content that could contribute to caking.- Gas Chromatography (GC): Analyze for residual solvents to ensure they are within specified limits.
Variability in Assay/Purity - Incomplete chemical reaction or side reactions during synthesis.- Inefficient purification leading to residual impurities.- Degradation of the API due to improper storage (e.g., exposure to light or air).- High-Performance Liquid Chromatography (HPLC): Use a validated stability-indicating HPLC method to accurately quantify this compound and its impurities.[25]- Impurity Profiling: Identify and quantify any related substances or degradation products.

Representative Quality Control Specifications for this compound Powder

The following table provides an example of typical quality control specifications for this compound powder. Note that these are illustrative values and specific ranges should be established based on product development and regulatory requirements.

Parameter Method Specification
Appearance Visual InspectionWhite to off-white crystalline powder
Identification HPLC (retention time), FTIRConforms to reference standard
Assay HPLC98.0% - 102.0%
Purity (Related Substances) HPLC- Any individual impurity: ≤ 0.1%- Total impurities: ≤ 0.5%
Particle Size Distribution Laser Diffraction- D10: ≥ 5 µm- D50: 15 - 45 µm- D90: ≤ 100 µm
Moisture Content Karl Fischer Titration≤ 0.5%
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirements
Bulk Density USP <616>0.30 - 0.50 g/mL
Tapped Density USP <616>0.45 - 0.65 g/mL
Angle of Repose USP <1174>30° - 40°
Polymorphic Form XRDConforms to the specified crystalline form

Experimental Protocols

Particle Size Distribution by Laser Diffraction

Objective: To determine the particle size distribution of this compound powder.

Methodology:

  • Dispersion: Disperse the this compound powder sample in a suitable non-solvent dispersant (e.g., silicone oil) to ensure individual particles are measured. Sonication may be applied to break up agglomerates.

  • Instrument Setup: Use a calibrated laser diffraction instrument. Set the appropriate refractive index for this compound and the dispersant.

  • Measurement: Introduce the dispersed sample into the instrument's measurement cell until an appropriate obscuration level is reached.

  • Data Analysis: The instrument software will calculate the particle size distribution based on the light scattering pattern. Report the D10, D50, and D90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample's mass is comprised of smaller particles, respectively.[26][27]

Powder Flowability Assessment (Angle of Repose)

Objective: To measure the angle of repose as an indicator of powder flowability.

Methodology:

  • Apparatus: Use a funnel with a fixed diameter and height.

  • Procedure: Allow a specific quantity of this compound powder to flow through the funnel onto a flat, horizontal surface, forming a conical pile.[8][28]

  • Measurement: Measure the height (h) and the radius (r) of the base of the powder cone.

  • Calculation: Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[29]

  • Interpretation:

    • < 30°: Excellent flow

    • 31-35°: Good flow

    • 36-40°: Fair flow

    • 41-45°: Passable flow

    • 46°: Poor flow[29]

Crystalline Form Analysis by X-Ray Diffraction (XRD)

Objective: To identify the crystalline form of this compound and detect the presence of any polymorphs.

Methodology:

  • Sample Preparation: Gently pack the this compound powder into the sample holder, ensuring a flat and even surface.[30]

  • Instrument Setup: Use a powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation). Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffractogram with a reference pattern of the desired crystalline form of this compound. The presence of peaks at different 2θ angles may indicate the presence of a different polymorph or impurities.[23]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal properties of this compound, including its melting point and the presence of polymorphic forms or impurities.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound powder into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 200°C).[31][32]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endothermic peak) or crystallization (exothermic peak). A sharp, single melting peak is indicative of a pure, single crystalline form. Multiple peaks or a broad melting range may suggest the presence of impurities or different polymorphs.[20][24]

Visualizations

This compound Signaling Pathways

This compound's therapeutic effects are understood to be mediated through at least two key signaling pathways: inhibition of Phosphodiesterase-4 (PDE4) and interaction with the Neurokinin-1 (NK-1) receptor.

PDE4_Inhibitor_Signaling_Pathway GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Inflammation Pro-inflammatory Mediators cAMP->Inflammation Inhibits CREB CREB Phosphorylation PKA->CREB Activates AntiInflammatory Anti-inflammatory Gene Transcription CREB->AntiInflammatory Promotes AMP 5'-AMP (Inactive) PDE4->AMP This compound This compound This compound->PDE4 Inhibits Inflammation_Effect Inflammation Inflammation->Inflammation_Effect

Caption: PDE4 Inhibitor Signaling Pathway

NK1_Receptor_Signaling_Pathway SP Substance P (SP) NK1R Neurokinin-1 Receptor (NK-1R) SP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream Mucus_Secretion Modulation of Mucus Secretion & Cough Reflex Downstream->Mucus_Secretion This compound This compound This compound->NK1R Antagonizes/ Modulates

Caption: NK-1 Receptor Signaling Pathway

Troubleshooting Workflow

When encountering batch-to-batch variability, a systematic approach is essential to identify the root cause efficiently.

Troubleshooting_Workflow Start Issue Detected: Batch-to-Batch Variability Review_CoA Review Certificate of Analysis (CoA) for both batches Start->Review_CoA Deviation Deviation from Specification? Review_CoA->Deviation Physical_Tests Conduct Physical Characterization: - Particle Size (Laser Diffraction) - Powder Flow (Angle of Repose, etc.) Deviation->Physical_Tests Yes Deviation->Physical_Tests No / Unclear Phys_Deviation Significant Physical Difference? Physical_Tests->Phys_Deviation Solid_State_Tests Conduct Solid-State Analysis: - XRD (Polymorphism) - DSC (Thermal Properties) Phys_Deviation->Solid_State_Tests No Investigate_Mfg Investigate Manufacturing Process: - Raw Materials - Process Parameters - Crystallization Conditions Phys_Deviation->Investigate_Mfg Yes SS_Deviation Polymorphic or Thermal Differences? Solid_State_Tests->SS_Deviation Chemical_Tests Conduct Chemical Analysis: - HPLC (Purity/Impurities) - Karl Fischer (Moisture) SS_Deviation->Chemical_Tests No SS_Deviation->Investigate_Mfg Yes Chem_Deviation Purity or Moisture Difference? Chemical_Tests->Chem_Deviation Chem_Deviation->Investigate_Mfg Yes (Purity) Investigate_Storage Investigate Storage & Handling: - Temperature/Humidity Records - Potential for Contamination Chem_Deviation->Investigate_Storage Yes (Moisture) No_Deviation No Obvious Deviation Chem_Deviation->No_Deviation No Root_Cause_Mfg Root Cause Likely: Manufacturing Variability Investigate_Mfg->Root_Cause_Mfg Root_Cause_Storage Root Cause Likely: Post-Mfg Variability Investigate_Storage->Root_Cause_Storage Consult Consult with Supplier/ Further Investigation Needed No_Deviation->Consult

Caption: Troubleshooting Workflow for Batch Variability

References

Technical Support Center: Optimizing Eprazinone Incubation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Eprazinone in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal incubation time for this compound?

A1: There is no universally established optimal incubation time for this compound across all cell types and assays. The ideal duration is dependent on the specific research question, cell line, and the biological process being investigated. A common starting point for cytotoxicity or cell viability assays is to perform a time-course experiment with intervals such as 24, 48, and 72 hours.[1] For assays measuring more rapid signaling events, such as changes in intracellular cAMP levels due to Phosphodiesterase-4 (PDE4) inhibition, much shorter incubation times, on the order of minutes to a few hours, are likely more appropriate.[2]

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

A2: this compound has a dual mechanism of action, acting as both a Phosphodiesterase-4 (PDE4) inhibitor and a neurokinin 1 receptor (NK1R) antagonist.[3]

  • PDE4 Inhibition: This action leads to an increase in intracellular cyclic AMP (cAMP) levels. This is typically a rapid process, and effects can often be observed within minutes to a few hours of treatment.[2]

  • NK1R Antagonism: By blocking the NK1R, this compound can inhibit downstream signaling pathways, such as the activation of NF-κB. The time required to observe changes in downstream gene expression or protein activity may be longer, potentially in the range of several hours to 24 hours or more.

Therefore, short incubation times are suitable for studying immediate effects on cAMP levels, while longer durations may be necessary to investigate the consequences of sustained NK1R blockade or the cumulative effects of PDE4 inhibition on cellular processes like inflammation or proliferation.

Q3: How should I prepare this compound for cell culture experiments?

A3: this compound dihydrochloride (B599025) is soluble in water and DMSO.[3][4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. This stock solution should then be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

Q4: What are the known targets of this compound that I should consider when designing my experiment?

A4: The primary known targets of this compound are:

  • Phosphodiesterase-4 (PDE4): An enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels.[3]

  • Neurokinin 1 Receptor (NK1R): A G-protein coupled receptor that is the preferred receptor for the neuropeptide Substance P. This compound acts as a ligand for this receptor.[3]

When designing your experiments, consider which of these targets and their downstream signaling pathways are relevant to your research.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my cell culture.

Possible Cause Troubleshooting Step
Incorrect Incubation Time The incubation time may be too short or too long. For rapid signaling events (e.g., cAMP accumulation), try shorter time points (e.g., 15, 30, 60 minutes). For effects on gene expression or cell viability, consider longer time points (e.g., 24, 48, 72 hours).
Suboptimal Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay.
Compound Instability This compound stability in your specific cell culture medium over time may be a factor. Consider preparing fresh drug dilutions for longer experiments or replenishing the medium with fresh this compound.[6][7]
Cell Line Insensitivity The cell line you are using may not express the target receptors (NK1R) or the specific PDE4 subtype that this compound inhibits at sufficient levels. Verify target expression using techniques like qPCR or Western blotting.
Assay Issues Ensure your assay is properly validated and that your positive and negative controls are working as expected.

Issue 2: I am observing high levels of cell death, even at low concentrations of this compound.

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding cytotoxic levels (typically >0.1%).[5]
Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Perform a detailed dose-response and time-course experiment starting with very low concentrations and short incubation times to determine the toxicity threshold.
Off-Target Effects At higher concentrations, drugs can have off-target effects that may lead to cytotoxicity.[8] Try to use the lowest effective concentration.
Poor Cell Health Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Stressed cells can be more susceptible to drug-induced toxicity.

Issue 3: My results are not reproducible.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Practices Standardize your cell culture procedures, including cell passage number, seeding density, and media conditions.[9]
Variability in Drug Preparation Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10]
Assay Variability Ensure consistent incubation times and conditions for all plates and experiments. Use appropriate controls in every experiment to monitor for variability.
Cell Line Integrity Periodically check your cell lines for mycoplasma contamination and verify their identity using methods like STR profiling.

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of this compound

ConcentrationAssayObserved EffectReference
25 µM[125I]BH-SP binding to NK1RApproximately 30% antagonistic effect[3]
50-200 mg/kg (in vivo)Alteration of lung lavage lipid levelsDose-dependent increase in phospholipids (B1166683) and decrease in neutral lipids[10]

Experimental Protocols

Protocol 1: Determining Time-Dependent Cytotoxicity using MTT Assay

This protocol outlines a general procedure to assess the effect of different incubation times of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against this compound concentration for each time point to determine the time-dependent IC50 values.

Protocol 2: Measuring Time-Dependent Effects on Intracellular cAMP Levels

This protocol provides a general guideline for assessing the kinetics of this compound's effect on cAMP levels.

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well) and grow to the desired confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with a phosphodiesterase inhibitor (other than a PDE4 inhibitor, if necessary to establish a baseline) for a short period.

  • This compound Treatment: Add different concentrations of this compound to the cells and incubate for various short time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Cell Lysis: At each time point, lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay (e.g., ELISA) or a reporter assay.

  • Data Analysis: Plot the cAMP concentration against the incubation time for each this compound concentration to determine the time course of PDE4 inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare and Seed Cells time_course Incubate with this compound for Various Time Points (e.g., 0.5, 1, 2, 4, 8, 24, 48h) prep_cells->time_course prep_epra Prepare this compound Stock and Working Solutions dose_response Test a Range of This compound Concentrations prep_epra->dose_response viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) time_course->viability_assay functional_assay Functional Assay (e.g., cAMP measurement, NF-κB reporter) dose_response->functional_assay plot_data Plot Data: - % Viability vs. Time - Functional Response vs. Time viability_assay->plot_data functional_assay->plot_data determine_optimal Determine Optimal Incubation Time (Balance efficacy and toxicity) plot_data->determine_optimal signaling_pathway cluster_this compound cluster_pde4 PDE4 Pathway cluster_nk1r NK1R Pathway This compound This compound pde4 PDE4 This compound->pde4 inhibits nk1r NK1R This compound->nk1r antagonizes amp AMP pde4->amp hydrolyzes camp cAMP pka PKA Activation camp->pka inflammation_down ↓ Pro-inflammatory Mediators pka->inflammation_down gq Gq nk1r->gq substance_p Substance P substance_p->nk1r activates plc PLC gq->plc ip3_dag IP3 / DAG plc->ip3_dag ca2 ↑ Ca2+ ip3_dag->ca2 nfkb NF-κB Activation ip3_dag->nfkb

References

Troubleshooting inconsistent results in Eprazinone NK1R binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eprazinone NK1R Binding Assays

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in this compound Neurokinin-1 Receptor (NK1R) binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NK1R binding assays?

This compound is a compound with mucolytic and bronchial antispasmodic properties that has been identified as a ligand for the Neurokinin-1 Receptor (NK1R).[1][2] It is used in binding assays to study its interaction with NK1R, characterize its binding affinity, and potentially screen for other compounds that bind to the same site. Although it displays a relatively weak inhibition of radiolabeled Substance P (SP) binding, its interaction is significant enough for study.[1][3]

Q2: My assay shows very high non-specific binding (NSB). What does this mean and how can I fix it?

High non-specific binding occurs when the radioligand binds to components other than the NK1R, such as lipids, other proteins, or the filter membrane itself.[4] This obscures the true specific binding signal. Ideally, NSB should be less than 50% of the total binding.[4][5] To reduce high NSB, consider the following:

  • Lower Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd).[4]

  • Reduce Membrane Protein: Titrate the amount of membrane protein in your assay; a typical starting range is 100-500 µg.[4]

  • Optimize Wash Steps: Increase the number of washes with ice-cold wash buffer and ensure you are using a sufficient volume.[4][6]

  • Modify Assay Buffer: Include Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in your buffer to block non-specific sites.[4][7]

  • Pre-treat Filters: Soaking filter mats in a solution like 0.5% polyethyleneimine (PEI) can reduce ligand sticking to the filter.

Q3: I am observing very low or no specific binding. What are the likely causes?

Low or absent specific binding suggests a problem with one of the key components of the assay.[4] Potential causes include:

  • Receptor Integrity: The NK1R in your membrane preparation may be degraded or inactive. Ensure proper storage of membranes at -80°C and avoid repeated freeze-thaw cycles.

  • Radioligand Degradation: The radioligand may have degraded due to improper storage or handling. Check the expiration date and store it as recommended by the manufacturer.

  • Insufficient Incubation Time: The assay may not have reached equilibrium.[4] Try extending the incubation time to ensure binding is complete.

  • Low Receptor Density: The tissue or cell line used for the membrane preparation may have a low expression of NK1R.[4]

Q4: My results are not reproducible between experiments. What factors contribute to this variability?

Poor reproducibility is a common challenge in binding assays and can stem from several sources:[8]

  • Inconsistent Reagent Preparation: Prepare large batches of buffers and reagents to minimize batch-to-batch variation.[8]

  • Temperature Fluctuations: Conduct all incubations at a consistent, controlled temperature.[8][9]

  • Pipetting Inaccuracy: Ensure all pipettes are calibrated and use precise, consistent pipetting techniques.

  • Variable Incubation Times: Use a timer to ensure identical incubation periods for all samples.

  • Improper Mixing: Ensure all assay components are thoroughly but gently mixed.

Q5: What are the optimal storage conditions for this compound stock solutions?

For long-term stability, this compound dihydrochloride (B599025) stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues encountered during your this compound NK1R binding assay.

Issue 1: High Non-Specific Binding (NSB > 50% of Total)
Potential Cause Recommended Solution
Radioligand concentration is too high. Perform a saturation binding experiment to determine the Kd of your radioligand. For competitive binding assays with this compound, use the radioligand at a concentration at or below its Kd.[5]
Excessive membrane protein. Titrate the membrane protein concentration. Create a dilution series (e.g., 50, 100, 200, 400 µg) to find the optimal concentration that maximizes the specific-to-non-specific binding ratio.[4]
Radioligand is sticking to filters/tubes. Use low-protein-binding microplates and tubes. Pre-soak the filter mat in 0.5% polyethyleneimine (PEI) or a similar blocking agent before filtration.[6]
Ineffective washing. Increase the number of wash cycles (e.g., from 3 to 5). Ensure the wash buffer is ice-cold to minimize the dissociation of the specifically bound ligand.[4][6] Do not let filters dry out between washes.[6]
Suboptimal assay buffer composition. Add a blocking protein like Bovine Serum Albumin (BSA) at 0.1-1% to the assay buffer.[4] You can also try adjusting the salt concentration.[7]
Issue 2: Low Specific Binding Signal
Potential Cause Recommended Solution
Degraded or inactive NK1R. Prepare fresh cell or tissue membranes. Confirm receptor activity with a known, high-affinity NK1R agonist or antagonist as a positive control. Store membrane preps in aliquots at -80°C.
Degraded radioligand. Verify the age and storage conditions of the radioligand. If in doubt, purchase a fresh batch. Low specific activity can also lead to a weak signal.[4]
Incubation time is too short to reach equilibrium. Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine when binding reaches a plateau. Lower radioligand concentrations require longer to reach equilibrium.[5][10]
Incorrect buffer pH or ionic strength. The optimal pH and ionic strength can be receptor-specific. Verify that your buffer composition is appropriate for NK1R binding assays.
Issue 3: High Variability Between Replicates or Assays
Potential Cause Recommended Solution
Inconsistent sample/reagent handling. Prepare master mixes of reagents (buffer, radioligand, membranes) to be added to all wells, rather than adding each component individually. Ensure reagents are fully thawed and mixed before use.
Temperature gradients across the assay plate. Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold/hot surfaces.
Filtration or washing technique is inconsistent. Apply vacuum consistently for all samples during filtration. Ensure the wash buffer is applied uniformly and for the same duration to each well.
Evaporation from wells during incubation. Use plate sealers for long incubation periods to prevent changes in reagent concentrations due to evaporation.

Data Presentation: Recommended Assay Parameters

The following tables provide starting points for optimizing your this compound NK1R binding assay. These values should be empirically tested for your specific experimental conditions.

Table 1: Reagent Concentrations

ReagentStarting ConcentrationNotes
Radioligand At or below KdDetermined via saturation binding experiment.
This compound 10⁻¹⁰ M to 10⁻⁴ MFor generating a competition curve.
Non-specific Agent 1000x Ki or Kd of unlabeled ligande.g., 1-10 µM Substance P or a potent antagonist.
Membrane Protein 100 - 500 µ g/well Titrate to optimize signal-to-noise ratio.[4]
BSA in Buffer 0.1 - 1% (w/v)Reduces non-specific binding.

Table 2: Incubation and Wash Conditions

ParameterRecommended ValueNotes
Incubation Temperature Room Temperature (20-25°C)Must be kept consistent.[11]
Incubation Time 60 - 120 minutesMust be sufficient to reach equilibrium.[10]
Wash Buffer Ice-cold Assay BufferCold temperature slows dissociation.[4]
Number of Washes 3 - 5 cyclesIncrease if NSB is high.[6]
Wash Volume 200 - 300 µL per wash

Experimental Protocols

Protocol: Competitive NK1R Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the binding affinity (Ki) of this compound for the NK1R.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand Stock: Prepare a working stock of your radioligand (e.g., [³H]-Substance P) in assay buffer at 2x the final desired concentration (e.g., if final is 0.5 nM, prepare a 1 nM stock).

  • This compound Dilutions: Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., from 1 mM down to 1 pM).

  • Non-Specific Binding (NSB) Control: Prepare a high concentration of an unlabeled NK1R ligand (e.g., 10 µM Substance P) in assay buffer.

  • Membrane Preparation: Thaw frozen membrane aliquots (from cells or tissue expressing NK1R) on ice and dilute to the desired concentration (e.g., 200 µ g/100 µL) in assay buffer. Keep on ice.

2. Assay Procedure:

  • Set up a 96-well plate. Add 25 µL of assay buffer for Total Binding, 25 µL of NSB control for Non-Specific Binding, and 25 µL of each this compound dilution for the competition curve.

  • Add 50 µL of the 2x radioligand stock to all wells.

  • Initiate the binding reaction by adding 25 µL of the membrane preparation to all wells. The final volume should be 100 µL.

  • Mix gently by tapping the plate or using a plate shaker on a low setting.

  • Incubate the plate for 60-90 minutes at room temperature, ensuring the temperature is stable.

3. Filtration and Washing:

  • Pre-soak a 96-well filter mat (e.g., GF/B) in 0.5% PEI for at least 30 minutes.

  • Set up the filter mat on a vacuum manifold.

  • Rapidly transfer the contents of the assay plate to the filter mat.

  • Immediately wash the wells with 3-5 cycles of ice-cold wash buffer.

  • Allow the filter mat to dry completely under the vacuum and then at room temperature or in a low-heat oven.

4. Scintillation Counting:

  • Once dry, place the filter mat in a cassette.

  • Add scintillation cocktail to each filter spot.

  • Count the radioactivity in a scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).[6]

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Mandatory Visualizations

NK1R Signaling Pathway

The binding of an agonist like Substance P to the NK1R activates G-proteins, leading to downstream signaling cascades.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1R Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC PKC DAG->PKC Activates Ca->PKC Activates Response Cellular Responses (Pain, Inflammation) PKC->Response cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Response Ligand Substance P (Agonist) Ligand->NK1R Binds

Caption: Simplified signaling pathways activated by the Neurokinin-1 Receptor (NK1R).

Experimental Workflow for NK1R Binding Assay

This flowchart outlines the key steps in a competitive radioligand binding assay.

Assay_Workflow Start Start Prep Prepare Reagents (Buffer, Radioligand, this compound, Membranes) Start->Prep Plating Add Reagents to 96-Well Plate (Total, NSB, Competition) Prep->Plating Incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) Plating->Incubate Filter Rapid Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Dry Dry Filter Mat Wash->Dry Count Add Scintillant & Count Radioactivity Dry->Count Analyze Analyze Data (Calculate IC₅₀ and Ki) Count->Analyze End End Analyze->End

Caption: General workflow for a competitive NK1R radioligand binding assay.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common assay problems.

Troubleshooting_Tree Start Inconsistent Results? HighNSB Is Non-Specific Binding (NSB) > 50% of Total? Start->HighNSB Yes LowSignal Is Specific Binding Signal Too Low? Start->LowSignal No NSB_Cause1 Reduce Radioligand and/or Membrane Concentration HighNSB->NSB_Cause1 Yes HighVar High Variability Between Replicates? LowSignal->HighVar No Signal_Cause1 Check Reagent Integrity (Receptor, Radioligand) LowSignal->Signal_Cause1 Yes Var_Cause1 Review Pipetting Technique & Calibrate Pipettes HighVar->Var_Cause1 Yes End Re-run Assay HighVar->End No, Results OK NSB_Cause2 Optimize Wash Steps (More cycles, cold buffer) NSB_Cause1->NSB_Cause2 NSB_Cause3 Add BSA to Buffer / Pre-treat Filters NSB_Cause2->NSB_Cause3 NSB_Cause3->End Signal_Cause2 Increase Incubation Time (Ensure Equilibrium) Signal_Cause1->Signal_Cause2 Signal_Cause3 Run Positive Control with Known Potent Ligand Signal_Cause2->Signal_Cause3 Signal_Cause3->End Var_Cause2 Use Master Mixes for Reagents Var_Cause1->Var_Cause2 Var_Cause3 Ensure Stable Incubation Temperature Var_Cause2->Var_Cause3 Var_Cause3->End

References

Technical Support Center: Aerosolized Eprazinone In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the consistent and effective in vivo delivery of aerosolized Eprazinone. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: this compound hydrochloride is sparingly soluble in water. How can I prepare a stable formulation for nebulization?

A1: The limited aqueous solubility of this compound hydrochloride presents a significant formulation challenge. To achieve a stable solution or suspension suitable for nebulization, consider the following strategies:

  • Co-solvents: Employing co-solvents such as ethanol (B145695) or propylene (B89431) glycol can increase the solubility of this compound. However, it is crucial to conduct preliminary studies to determine the optimal co-solvent concentration that maintains solubility without causing lung irritation or toxicity in your animal model.

  • pH Adjustment: The solubility of many pharmaceutical compounds is pH-dependent. Experiment with adjusting the pH of your formulation using buffers to find a range where this compound solubility is maximized. Ensure the final pH is physiologically compatible with the lung environment (typically pH 6.5-7.5).

  • Particle Size Reduction (Suspensions): If a solution is not feasible, creating a micronized suspension is a viable alternative. Milling the drug into very small nanoparticles can produce a suspension that is more efficiently aerosolized. Note that conventional ultrasonic nebulizers may have low efficiency with suspensions.

  • Use of Excipients: Incorporate "Generally Recognized As Safe" (GRAS) excipients to improve solubility and stability. For example, cyclodextrins can encapsulate poorly soluble drugs, enhancing their aqueous solubility. Non-ionic surfactants like Polysorbate 80 can also be used, but their potential impact on the lung epithelium should be carefully evaluated.

Q2: Will my formulation's viscosity and surface tension affect aerosol delivery?

A2: Yes, the physicochemical properties of your formulation are critical.

  • Viscosity: Increased viscosity can lead to the formation of larger aerosol droplets and may reduce the nebulizer's output rate. For vibrating mesh nebulizers, aerosol generation may cease entirely if the viscosity is too high.

  • Surface Tension: A decline in surface tension, for instance by adding ethanol, can lead to a smaller Mass Median Aerodynamic Diameter (MMAD), which may improve deposition in the deeper lung regions.

Aerosol Generation and Characterization

Q3: What is the optimal aerosol particle size for delivery to rodent lungs?

A3: For maximal deposition in the lower respiratory tract of rodents, the ideal Mass Median Aerodynamic Diameter (MMAD) is between 1 and 5 micrometers (µm). Particles larger than 5 µm tend to deposit in the upper airways (nasopharynx and trachea) due to inertial impaction, while particles smaller than 0.5 µm may be exhaled.

Q4: How do I measure the particle size distribution of my aerosolized this compound?

A4: Cascade impaction is the standard technique for characterizing the aerodynamic particle size distribution of medical aerosols. A cascade impactor separates particles based on their inertia, allowing you to quantify the mass of this compound in different size ranges. This is crucial for ensuring your nebulizer is generating particles within the optimal therapeutic window. Laser diffraction is another powerful technique for real-time measurement of droplet size.

In Vivo Procedures

Q5: What is the difference between a nose-only and a whole-body exposure system?

A5:

  • Nose-Only Exposure: This system directs the aerosol to the animal's nasal passages, minimizing exposure to the skin, fur, and eyes, and reducing oral ingestion from grooming. This method provides a more precise and reproducible respiratory dose.

  • Whole-Body Exposure: In this setup, the animal is placed in a chamber filled with the aerosol. While it allows for the exposure of multiple animals simultaneously and with less restraint, the actual inhaled dose is more difficult to quantify due to dermal and oral exposure.

Q6: How can I confirm that the aerosolized this compound has reached the lungs?

A6: Post-exposure analysis is essential to quantify lung deposition. The most common methods include:

  • Bronchoalveolar Lavage (BAL): This procedure involves washing the lungs with a sterile saline solution to collect cells and the epithelial lining fluid. The concentration of this compound in the BAL fluid (BALF) can then be quantified.

  • Lung Tissue Homogenization: Following euthanasia, the lungs can be excised, homogenized, and the concentration of this compound in the tissue can be determined using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo aerosol experiments.

Issue 1: Low or Inconsistent Nebulizer Output
Potential Cause Recommended Solution
Clogged Nebulizer Nozzle Disassemble and clean the nebulizer components according to the manufacturer's instructions. Crystallized drug or excipients can obstruct the nozzle.
Incorrect Formulation Ensure the viscosity and surface tension of your this compound formulation are within the operational range of your nebulizer. If using a suspension, ensure it is well-dispersed before and during nebulization.
Improper Nebulizer Assembly Verify that all parts of the nebulizer are securely and correctly assembled. Misaligned components can significantly impact performance.
Inadequate Airflow/Pressure Check the airflow and pressure from your air source. Ensure it meets the specifications required for your nebulizer model.
Issue 2: High Variability in Animal Dosing
Potential Cause Recommended Solution
Inconsistent Nebulizer Output Rate Calibrate your nebulizer before each experiment to ensure a consistent output rate. A simple gravimetric method can be used for this (see Experimental Protocols).
Leaks in the Exposure System Thoroughly check all connections in your nose-only or whole-body exposure system for leaks. Even small leaks can lead to significant variations in aerosol concentration.
Animal Stress and Altered Breathing Acclimatize animals to the restraint tubes in nose-only systems prior to the actual experiment to reduce stress-induced changes in breathing patterns. Ensure the restraining tube is not too tight, as this can impede breathing.
Rebreathing of Exhaled Air In nose-only systems, ensure the supply of aerosolized air is in excess of the animal's minute ventilation (typically 2-10 times) to prevent rebreathing of CO2-rich and aerosol-depleted air.
Issue 3: Low Drug Concentration Detected in Lung Tissue or BALF
Potential Cause Recommended Solution
Suboptimal Particle Size Characterize the particle size distribution of your aerosol. If the MMAD is outside the 1-5 µm range, adjust your formulation or nebulizer settings.
High Deposition in Upper Airways This is often due to particles being too large (>5 µm). Reformulate or use a different nebulizer to generate smaller particles.
Rapid Drug Clearance from the Lungs Conduct a pharmacokinetic study to determine the half-life of this compound in the lungs. Your sample collection time point may be too late.
Inefficient Sample Extraction Optimize your drug extraction protocol for lung tissue homogenate or BALF to ensure maximum recovery of this compound for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide representative data for aerosol delivery in mice. These values should be used as a general guide; actual results will vary depending on the specific experimental setup.

Table 1: Particle Size and Predicted Lung Deposition Efficiency in Mice

Mass Median Aerodynamic Diameter (MMAD) (µm)Predicted Deposition Fraction in Mouse Lung (%)Primary Deposition Region
0.5~15-20%Alveolar
1.0~25-35%Alveolar/Bronchiolar
3.0~10-15%Bronchial/Tracheal
5.0<10%Tracheal/Nasopharyngeal

Note: Data is compiled from multiple sources on rodent aerosol deposition and serves as an estimate.[1][2][3]

Table 2: Example Pharmacokinetic Parameters for an Inhaled Compound in Mice

ParameterDescriptionExample Value
Tmax (Lung) Time to maximum concentration in lung tissue0.25 - 0.5 hours
Cmax (Lung) Maximum concentration in lung tissueHighly dependent on dose and formulation
Tmax (Plasma) Time to maximum concentration in plasma0.5 - 1.0 hours
Cmax (Plasma) Maximum concentration in plasmaVariable, depends on lung absorption rate
Bioavailability Fraction of the deposited dose that reaches systemic circulationCan vary from <10% to >50%

Note: These are generalized values and will vary significantly based on the drug's properties.[4][5][6]

Experimental Protocols

Protocol 1: Nebulizer Output Calibration (Gravimetric Method)

This protocol provides a simple method to ensure consistent aerosol output from your nebulizer.

  • Preparation: Fill the nebulizer reservoir with a precise volume (e.g., 3 mL) of your this compound formulation or vehicle control.

  • Initial Weighing: Weigh the entire nebulizer assembly on an analytical balance and record the weight (W_initial).

  • Aerosol Generation: Connect the nebulizer to the air source and operate it for a set period (e.g., 1 minute) under the exact conditions you will use for your in vivo experiment.

  • Final Weighing: Immediately after stopping the nebulizer, re-weigh the entire assembly and record the weight (W_final).

  • Calculate Output Rate: The total output (aerosolized liquid + evaporation) is calculated as: Total Output (mg/min) = W_initial - W_final.

  • Consistency Check: Repeat this procedure 3-5 times to ensure the output rate is consistent. The gravimetric method overestimates the actual drug output due to water evaporation but is a reliable way to check for consistent performance.[7][8][9]

Protocol 2: Nose-Only Aerosol Exposure in Mice

This protocol outlines the general steps for delivering aerosolized this compound to mice using a nose-only system.

  • System Setup: Assemble the nose-only exposure chamber according to the manufacturer's instructions. Connect the calibrated nebulizer to the aerosol inlet port.

  • Animal Acclimatization: For several days prior to the experiment, place the mice in the restraint tubes for increasing durations to acclimate them to the procedure.

  • Animal Loading: On the day of the experiment, gently load one mouse per restraint tube, ensuring the nose protrudes into the exposure port. Do not make the pusher too tight.[10]

  • Exposure: Start the aerosol generation and the airflow through the exposure system. Expose the animals for the predetermined duration (e.g., 15-30 minutes).

  • Monitoring: Continuously monitor the animals and the system for any signs of distress or malfunction. Ensure the aerosol flow rate is sufficient to prevent rebreathing.

  • Post-Exposure: Turn off the aerosol generator. Carefully remove the animals from the restraint tubes and return them to their home cages or proceed immediately to sample collection.

Protocol 3: Quantification of this compound in Lung Tissue by LC-MS/MS

This protocol provides a framework for processing and analyzing lung tissue to determine the delivered dose of this compound.

  • Sample Collection: At the desired time point post-exposure, euthanize the mouse via an approved method. Perfuse the lungs with saline to remove blood. Excise the entire lung.

  • Homogenization: Weigh the lung tissue. Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) and homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Protein Precipitation: To a known volume of the lung homogenate, add a protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile) containing an internal standard. Vortex vigorously.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new tube. The supernatant can be evaporated to dryness and reconstituted in a mobile phase-compatible solution or directly injected if the solvent is appropriate.

  • LC-MS/MS Analysis: Inject the prepared sample into a validated LC-MS/MS system to quantify the concentration of this compound. Create a standard curve using known concentrations of this compound spiked into lung homogenate from untreated animals.[11][12]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Pre-Exposure cluster_exposure Phase 2: In Vivo Exposure cluster_analysis Phase 3: Post-Exposure Analysis Formulation This compound Formulation (Solubilization/Suspension) NebCal Nebulizer Calibration (Gravimetric Method) Formulation->NebCal AeroChar Aerosol Characterization (Cascade Impaction) NebCal->AeroChar NoseOnly Nose-Only Exposure AeroChar->NoseOnly AnimalAcclim Animal Acclimatization AnimalAcclim->NoseOnly SampleCollection Sample Collection (Lung Tissue / BAL) NoseOnly->SampleCollection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Drug Extraction Homogenization->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS

Caption: A typical experimental workflow for in vivo aerosol delivery of this compound.

Diagram 2: this compound Signaling Pathway (PDE4 Inhibition)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB (pCREB) PKA->CREB Phosphorylates AntiInflammatory Anti-inflammatory Gene Expression (e.g., ↓ Cytokines) CREB->AntiInflammatory Promotes This compound This compound This compound->PDE4 Inhibits

Caption: this compound acts as a PDE4 inhibitor, increasing intracellular cAMP levels.

Diagram 3: this compound Signaling Pathway (NK1R Antagonism)

G cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Leads to SubstanceP Substance P SubstanceP->NK1R Binds & Activates This compound This compound This compound->NK1R Antagonizes

References

Validation & Comparative

Eprazinone's Mucolytic Efficacy: A Rheological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the rheometric validation of Eprazinone's mucolytic effects, benchmarked against other established mucolytic agents.

Introduction

This compound is a mucolytic agent recognized for its role in managing respiratory conditions characterized by excessive or viscous mucus.[1] Its mechanism of action involves the breakdown of mucus structure, facilitating easier airway clearance.[2][3] For researchers and drug development professionals, objective validation of a mucolytic's efficacy is paramount. Rheometry, the study of the flow of matter, provides a quantitative measure of the viscoelastic properties of mucus, offering a robust method for assessing the performance of mucolytic agents.

This guide provides a comparative overview of the rheological validation of this compound's mucolytic effect against other common mucolytics, namely Ambroxol and Bromhexine. While direct, publicly available rheological data for this compound is limited, this guide synthesizes its known mechanism of action with available rheological data for its counterparts to offer a comprehensive comparative framework.

Mechanisms of Mucolytic Action

Understanding the underlying mechanisms of these agents is crucial for interpreting rheological data:

  • This compound : This agent acts by disrupting the mucopolysaccharide fibers within the mucus, effectively breaking down its structure.[3] It is also suggested to increase the production of less viscous serous mucus.[2] Some studies indicate it may have mild anti-inflammatory properties and acts as a Phosphodiesterase-4 (PDE4) inhibitor.[2][4]

  • Ambroxol : The active metabolite of Bromhexine, Ambroxol, enhances sputum rheology by hydrating the mucus.[5] It stimulates the production of pulmonary surfactant, which reduces the adhesion of mucus to bronchial walls.[6] Additionally, it possesses anti-inflammatory and antioxidant properties.[6]

  • Bromhexine : This mucolytic agent works by breaking down mucopolysaccharide fibers in the mucus, reducing its viscosity.[7] It also stimulates serous glands to produce a more watery mucus and enhances ciliary activity to improve mucus clearance.[7]

Comparative Rheological Data

The following table summarizes the effects of these mucolytic agents on mucus rheology. It is important to note the absence of specific quantitative rheological data for this compound in publicly accessible literature, a gap that future research may address.

Mucolytic Agent Effect on Viscosity Effect on Elasticity Key Rheological Findings
This compound Reduces viscosity (inferred from mechanism)[2][3]Reduces elasticity (inferred from mechanism)[2]No direct quantitative rheological studies are publicly available. The mucolytic effect is based on its mechanism of disrupting mucus glycoprotein (B1211001) networks.[2]
Ambroxol Reduces viscosity[5]Reduces elasticity (inferred from improved clearance)Ambroxol improves sputum rheology through a hydrating mechanism, leading to mucus liquefaction.[5] It also stimulates surfactant production, which lowers the surface tension in the alveoli.[5]
Bromhexine Reduces residual shear viscosity (p < 0.05)[1]Increases instantaneous shear compliance (p < 0.005)[1]In a study on mini-pigs, Bromhexine hydrochloride was shown to significantly reduce the residual shear viscosity and increase the instantaneous shear compliance of mucus at various dose levels.[1]
N-acetylcysteine (NAC) Significantly reduces viscosity[8]Reduces elasticityNAC effectively reduces mucus viscosity by splitting disulfide bonds that link mucoprotein glycoproteins.[8]

Experimental Protocols for Rheological Assessment

A standardized protocol is essential for the accurate and reproducible rheological evaluation of mucolytic agents. Below is a generalized methodology based on common practices in the field.[8]

1. Sputum Sample Collection and Preparation:

  • Collect sputum from patients with chronic respiratory diseases, ensuring samples are free from salivary contamination.

  • Homogenize the sputum sample by gentle mixing to ensure uniformity.

  • Divide the sample into aliquots for treatment with different mucolytic agents and a control (e.g., saline).

2. Incubation with Mucolytic Agents:

  • Treat the sputum aliquots with standardized concentrations of this compound, Ambroxol, Bromhexine, or other agents.

  • Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for a specified duration (e.g., 30 minutes).

3. Rheological Measurement:

  • Utilize a cone-and-plate rheometer to perform oscillatory rheology. This technique measures the viscoelastic properties of the sample by applying a small, oscillating strain and measuring the resulting stress.

  • Key parameters to measure include:

    • Viscous Modulus (G'') : Represents the viscous (liquid-like) component of the material. A decrease in G'' indicates a reduction in viscosity.

    • Elastic Modulus (G') : Represents the elastic (solid-like) component of the material. A decrease in G' suggests a breakdown of the mucus's gel structure.

    • Complex Viscosity (η*) : A measure of the total resistance to flow.

  • Conduct measurements across a range of frequencies to understand the frequency-dependent behavior of the mucus.

4. Data Analysis:

  • Compare the rheological parameters (G', G'', η*) of the treated samples to the control sample.

  • A statistically significant decrease in these parameters indicates an effective mucolytic action.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Sputum Sputum Collection Homogenize Homogenization Sputum->Homogenize Aliquot Aliquoting Homogenize->Aliquot Control Control (Saline) Aliquot->Control This compound This compound Aliquot->this compound Ambroxol Ambroxol Aliquot->Ambroxol Bromhexine Bromhexine Aliquot->Bromhexine Rheometer Rheometer Measurement (G', G'', η*) Control->Rheometer This compound->Rheometer Ambroxol->Rheometer Bromhexine->Rheometer Data Data Comparison Rheometer->Data Mucolytic_Mechanisms cluster_this compound This compound cluster_ambroxol Ambroxol cluster_bromhexine Bromhexine cluster_outcome Outcome Epr This compound Epr_Action Disrupts Mucopolysaccharide Fibers & Glycoprotein Networks Epr->Epr_Action Outcome Reduced Mucus Viscoelasticity Epr_Action->Outcome Amb Ambroxol Amb_Action1 Stimulates Surfactant Production Amb->Amb_Action1 Amb_Action2 Hydrates Mucus Amb->Amb_Action2 Amb_Action1->Outcome Amb_Action2->Outcome Bro Bromhexine Bro_Action1 Breaks Down Mucopolysaccharide Fibers Bro->Bro_Action1 Bro_Action2 Stimulates Serous Gland Secretion Bro->Bro_Action2 Bro_Action1->Outcome Bro_Action2->Outcome

References

A Comparative Analysis of the Mucolytic Activity of Eprazinone and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mucolytic agents, both Eprazinone and N-acetylcysteine (NAC) are prominent compounds utilized to manage respiratory conditions characterized by excessive or viscous mucus. While both aim to improve airway clearance, they achieve this through distinct mechanisms of action. This guide provides an objective comparison of their mucolytic performance, supported by available experimental data and detailed methodologies.

Mechanism of Action

N-acetylcysteine (NAC) primarily exerts its mucolytic effect through the cleavage of disulfide bonds that cross-link mucin glycoproteins.[1] This action depolymerizes the mucin network, leading to a reduction in mucus viscosity and elasticity.[2] Beyond its mucolytic properties, NAC also functions as an antioxidant and can reduce the expression of mucin genes, such as MUC5AC and MUC5B, which are often overexpressed in chronic respiratory diseases.[1]

This compound demonstrates a multi-faceted mechanism. It is understood to disrupt mucopolysaccharide fibers within the mucus, contributing to a decrease in viscosity.[3][4] Furthermore, this compound is classified as a Phosphodiesterase-4 (PDE4) inhibitor.[5] By inhibiting PDE4, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in airway epithelial cells. This elevation in cAMP is believed to contribute to its secretolytic effects, promoting the secretion of a less viscous, more serous mucus.[3][5] Some evidence also suggests that this compound may interact with polyanionic bronchial mucins, potentially modifying the fibrillar structure of the mucus.[6]

Quantitative Comparison of Mucolytic Activity

Direct comparative studies providing quantitative data on the mucolytic efficacy of this compound versus N-acetylcysteine are limited in the available scientific literature. However, individual studies on NAC provide measurable outcomes on viscosity reduction.

Table 1: Quantitative Data on the Mucolytic Activity of N-acetylcysteine

ParameterExperimental ModelNAC ConcentrationObserved EffectCitation
Viscosity ReductionEgg white solution (mucus simulant)10-60 mg/10 mlLinear decrease in viscosity[2]
Viscosity Reduction (%)Egg white solution (mucus simulant)Not specified71.10% - 84.63% reduction compared to control[2]
Elastic Modulus Reduction (%)Purified mucus gelsNot specifiedUp to 70% reduction[7]
MUC5AC and MUC5B Gene and Protein ExpressionIn vitro and animal modelsVariousSignificant inhibitory effects[1]

Experimental Protocols

The evaluation of mucolytic activity typically involves the use of rheological techniques to measure the viscoelastic properties of mucus or mucus simulants.

Viscosity Measurement of Mucus Simulants

A common in vitro method for assessing mucolytic activity involves the use of a mucus simulant, such as a solution of porcine or bovine gastric mucin, or egg white, which share physicochemical characteristics with airway mucus.[2][8][9]

General Protocol:

  • Preparation of Mucus Simulant: A standardized concentration of mucin or egg white is prepared in a buffer solution (e.g., Tris-HCl) to a specific pH (e.g., 7.0).[8]

  • Incubation with Mucolytic Agent: The mucolytic agent (e.g., N-acetylcysteine) is added to the mucus simulant at various concentrations. The mixture is then incubated under controlled conditions (e.g., 37°C for 30 minutes).[8]

  • Viscosity Measurement: The viscoelasticity of the treated and control samples is measured using a viscometer. Several types of viscometers can be employed, including:

    • Suspended Level Viscometer: Measures the time it takes for a fixed volume of fluid to flow through a capillary.[2]

    • Cone and Plate Viscometer: Measures the torque required to rotate a cone in contact with the sample on a flat plate, providing data on viscosity and elasticity.[9]

    • Glass Plate Method: A simplified method to assess viscoelasticity.[4][8]

  • Data Analysis: The percentage reduction in viscosity is calculated by comparing the viscosity of the mucolytic-treated sample to that of the control (untreated) sample.

Signaling Pathways

N-acetylcysteine Mucolytic Pathway

The primary mechanism of NAC is a direct chemical interaction with mucin glycoproteins.

NAC_Pathway NAC N-acetylcysteine (Sulfhydryl Group) Disulfide_Bonds Disulfide Bonds in Mucin Glycoproteins NAC->Disulfide_Bonds Cleavage Depolymerized_Mucin Depolymerized Mucin (Low Viscosity) Disulfide_Bonds->Depolymerized_Mucin Breakdown Mucin_Polymer Cross-linked Mucin (High Viscosity)

Caption: N-acetylcysteine's direct action on mucin disulfide bonds.

This compound Mucolytic and Signaling Pathway

This compound's mechanism involves both direct action on mucus structure and a signaling pathway mediated by PDE4 inhibition.

Eprazinone_Pathway cluster_direct Direct Action cluster_pde4 PDE4 Inhibition Pathway Eprazinone_direct This compound Mucopolysaccharide Mucopolysaccharide Fibers Eprazinone_direct->Mucopolysaccharide Disruption Reduced_Viscosity Reduced Mucus Viscosity Mucopolysaccharide->Reduced_Viscosity Eprazinone_pde This compound PDE4 Phosphodiesterase-4 (PDE4) Eprazinone_pde->PDE4 Inhibition cAMP Increased intracellular cAMP Eprazinone_pde->cAMP Leads to cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes Serous_Secretion Increased Serous Mucus Secretion cAMP->Serous_Secretion

Caption: Dual mechanism of this compound: direct mucus disruption and PDE4 inhibition.

Conclusion

N-acetylcysteine is a well-characterized mucolytic agent with a direct mechanism of action on mucin polymers, supported by quantitative in vitro data demonstrating significant viscosity reduction. This compound presents a more complex mechanism, combining direct effects on mucus structure with the modulation of cellular signaling pathways through PDE4 inhibition, which is thought to alter the composition of secreted mucus.

While clinical observations support the efficacy of this compound, a notable gap exists in the literature regarding quantitative, head-to-head comparative studies with other mucolytics like NAC. Such studies would be invaluable for drug development professionals and clinicians in making informed decisions. Future research should focus on conducting direct comparative rheological studies to quantify the mucolytic potency of this compound and further elucidate the downstream effects of its PDE4-inhibiting activity on mucin production and secretion in airway epithelial cells.

References

Eprazinone vs. Ambroxol: A Comparative Analysis of Mechanisms in Respiratory Disease Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eprazinone and Ambroxol (B1667023), two prominent mucoactive agents used in the management of respiratory diseases. The analysis focuses on their distinct mechanisms of action, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.

Overview of Mechanisms of Action

Both this compound and Ambroxol are utilized to improve mucus clearance in patients with respiratory conditions such as chronic bronchitis. However, they achieve this through fundamentally different and multifaceted pharmacological pathways.

This compound primarily acts as a mucolytic and secretolytic agent.[1][2] Its mechanism involves the direct disruption of mucus structure and modulation of mucus secretion.[1][2] It is classified as a Phosphodiesterase-4 (PDE4) inhibitor and has been shown to interact with mucin receptors, potentially reducing bronchospasm and inflammation.[2][3] Furthermore, studies suggest it alters ion transport across the airway epithelium and modifies the lipid composition of lung fluids.[4][5]

Ambroxol is a mucoactive drug with secretolytic and secretomotoric properties.[6][7] Its hallmark mechanism is the stimulation of pulmonary surfactant synthesis and release by alveolar type II cells, which reduces the adhesiveness of mucus to the bronchial walls.[6][8] Ambroxol also enhances mucociliary clearance by increasing the ciliary beat frequency.[7] Beyond its mucokinetic effects, Ambroxol exhibits significant anti-inflammatory, antioxidant, and local anesthetic properties.[8][9]

Comparative Summary of Pharmacological Actions

FeatureThis compoundAmbroxol
Primary Classification Mucolytic, PDE4 Inhibitor[2][3]Mucoactive Agent (Secretolytic, Secretomotoric)[7]
Effect on Mucus Disrupts mucus glycoprotein (B1211001) networks and disulfide bonds; increases secretion of less viscous serous mucus.[1][2]Stimulates surfactant release, reducing mucus viscosity and adhesion; depolymerizes acidic polysaccharide fibers.[6][7][8]
Effect on Cilia Stimulates ciliary activity.[1][2]Increases ciliary beat frequency and amplitude.[7]
Anti-inflammatory Action Possesses mild anti-inflammatory properties; may prevent inflammatory protein attachment to mucin receptors.[1][3]Inhibits secretion of pro-inflammatory mediators and cytokines.[7][8]
Antioxidant Action Not a primary reported mechanism.Scavenges reactive oxygen species and protects from oxidative stress.[7][8]
Other Key Mechanisms Alters airway ion transport (reduces chloride secretion); modifies lung lavage lipid levels.[5]Potent inhibitor of neuronal Na+ channels (local anesthetic effect); enhances antibiotic penetration into lung tissue.[7][8][9]

Signaling and Mechanistic Pathways

The mechanisms of action for both drugs involve distinct cellular and molecular pathways.

Eprazinone_Mechanism cluster_airway Airway Lumen & Epithelium cluster_outcome Therapeutic Outcome This compound This compound GobletCell Goblet Cells & Submucosal Glands This compound->GobletCell Modulates Mucus Viscous Mucus (Glycoprotein Network) This compound->Mucus Disrupts (Disulfide Bonds) Cilia Cilia This compound->Cilia Stimulates Epithelium Airway Epithelium This compound->Epithelium Reduces Cl- Secretion PDE4 PDE4 This compound->PDE4 Inhibits GobletCell->Mucus Produces Outcome Increased Mucus Clearance Reduced Viscosity Bronchodilation Mucus->Outcome Leads to Cilia->Outcome Contributes to PDE4->Outcome Contributes to

Caption: this compound's multifaceted mechanism of action.

Ambroxol_Mechanism cluster_airway Airway & Alveoli cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Ambroxol Ambroxol TypeII Type II Pneumocytes Ambroxol->TypeII Stimulates CiliatedCell Ciliated Cells Ambroxol->CiliatedCell Inflammatory Inflammatory Cells Ambroxol->Inflammatory Inhibits sGC Soluble Guanylate Cyclase (sGC) Ambroxol->sGC Inhibits (NO-dependent activation) Surfactant Surfactant Synthesis & Release TypeII->Surfactant CaV CaV1.2 Channel (on Cilia) CiliatedCell->CaV Activates Cytokines Reduced Pro-inflammatory Cytokine Release Inflammatory->Cytokines MucusProd Suppressed Mucus Secretion sGC->MucusProd CBF Increased Ciliary Beat Frequency CaV->CBF Outcome Enhanced Mucociliary Clearance Reduced Mucus Adhesion Anti-inflammatory Effect Surfactant->Outcome CBF->Outcome Cytokines->Outcome MucusProd->Outcome

Caption: Ambroxol's diverse pharmacological actions.

Experimental Data and Protocols

This compound: Preclinical Data

Experiment 1: Effect of this compound on Lung Surfactant and Ion Transport

  • Objective: To determine if this compound alters lung surfactant levels in rats and ion transport across canine tracheal epithelium.[5]

  • Experimental Protocol:

    • Animal Model: Normal Fischer 344 rats and canine tracheal epithelium.[5]

    • Drug Administration (Surfactant Study): Rats were administered this compound via gavage at doses of 50, 100, and 200 mg/kg for four consecutive days.[5]

    • Sample Collection & Analysis (Surfactant Study): Bronchoalveolar lavage (BAL) was performed, and the fluid was analyzed for total and individual phospholipid levels and neutral lipid content.[5]

    • Ion Transport Study: Canine tracheal epithelium was mounted in Ussing chambers. This compound was added to the mucosal side, and the short-circuit current (Isc) was measured to assess ion transport.[5]

  • Quantitative Data Summary:

ParameterTreatment GroupResultSignificance
BAL Total Phospholipids This compound (200 mg/kg)Significant Increasep < 0.05
BAL Total Neutral Lipids This compound (50, 100, 200 mg/kg)Significant Decreasep < 0.05
Tracheal Isc This compound (mucosal)Dose-dependent Decrease-
Net Chloride Secretion This compound (lower conc.)Decreased-

  • Workflow Diagram:

Eprazinone_Workflow cluster_study1 Surfactant Study (Rats) cluster_study2 Ion Transport Study (Canine Trachea) RatModel Fischer 344 Rats Dosing This compound Gavage (50, 100, 200 mg/kg) for 4 days RatModel->Dosing BAL Bronchoalveolar Lavage (BAL) Dosing->BAL Analysis1 Lipid Analysis (Phospholipids, Neutral Lipids) BAL->Analysis1 Trachea Canine Tracheal Epithelium Ussing Mount in Ussing Chamber Trachea->Ussing EpraDose Mucosal Addition of this compound Ussing->EpraDose Analysis2 Measure Short-Circuit Current (Isc) EpraDose->Analysis2 Ambroxol_Workflow cluster_study1 Ciliary Beating Study (In Vitro) cluster_study2 Clinical Trial (Inhaled Ambroxol) Cells Isolate Mouse Airway Ciliated Cells Treatment Apply Ambroxol (10 µM) +/- Inhibitors Cells->Treatment Microscopy High-Speed Video Microscopy Treatment->Microscopy Analysis1 Measure Ciliary Beat Frequency (CBF) & Ciliary Bend Distance (CBD) Microscopy->Analysis1 Patients Recruit 1,201 Adult Patients with Respiratory Disease Intervention Inhaled Ambroxol (Twice Daily, <= 7 days) Patients->Intervention FollowUp End of Treatment Assessment Intervention->FollowUp Analysis2 Change in Sputum Scale Score FollowUp->Analysis2

References

A Preclinical Comparative Analysis of Eprazinone and Other Neurokinin-1 Receptor (NK1R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for eprazinone and other prominent neurokinin-1 receptor (NK1R) antagonists. The data presented herein is intended to offer an objective overview of their relative performance in various in vitro and in vivo models, supported by detailed experimental methodologies.

Introduction to NK1R Antagonism

The neurokinin-1 receptor (NK1R), a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a multitude of physiological and pathophysiological processes, including emesis, pain transmission, inflammation, and the proliferation of certain cancer cells. Consequently, NK1R antagonists have been a focal point of drug development efforts for various therapeutic areas. This guide focuses on the preclinical characteristics of this compound in comparison to other well-established and experimental NK1R antagonists.

Comparative Quantitative Data

The following tables summarize the in vitro binding affinities and potencies of this compound and a selection of other NK1R antagonists from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency of NK1R Antagonists

CompoundReceptor/Tissue SourceRadioligandParameterValue
This compound NK1R[125I]BH-SP% Inhibition~30% at 25 µM
Aprepitant Human NK1R (CHO cells)[125I]Tyr8-Substance PIC500.1 nM
Fosaprepitant Human NK1RN/A (Prodrug of Aprepitant)N/AN/A
Netupitant Human NK1RN/AN/AN/A
Rolapitant Human NK1RN/AKi0.66 nM
L-733,060 Human NK1RN/AN/AN/A
L-732,138 Human NK1R (CHO cells)[125I]-SPIC502.3 nM
CP-96,345 Human NK1R (UC11 cells)N/AKd0.99 nM
Serlopitant Human NK1RN/AKiLow nM range

Note: "N/A" indicates that specific quantitative data was not available in the reviewed preclinical literature under the specified parameters.

Experimental Protocols

The data presented in this guide were primarily derived from the following key experimental methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a compound for the NK1 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO, UC11) or tissues known to express the NK1 receptor. The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Incubation: The prepared membranes are incubated with a specific radiolabeled NK1R ligand (e.g., [125I]BH-SP, [125I]Tyr8-Substance P) and varying concentrations of the unlabeled antagonist (the compound being tested).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To determine the functional potency (EC50 or IC50) of an antagonist in inhibiting the downstream signaling of the NK1 receptor.

General Protocol:

  • Cell Culture: Cells endogenously expressing or engineered to express the NK1 receptor are cultured.

  • Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the NK1R antagonist.

  • Agonist Stimulation: A known NK1R agonist (e.g., Substance P) is added to the cells to stimulate the receptor.

  • Signal Detection: The binding of the agonist to the NK1R activates Gq proteins, leading to an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is measured, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the key molecular interactions and experimental processes, the following diagrams are provided.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates Antagonist NK1R Antagonist (e.g., this compound) Antagonist->NK1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) PKC->Downstream Phosphorylates Targets

Caption: NK1 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Cell Membranes with NK1 Receptors Incubate 4. Incubate Membranes, Radioligand, and Antagonist Membrane->Incubate Radioligand 2. Prepare Radiolabeled Ligand (e.g., [125I]BH-SP) Radioligand->Incubate Antagonist 3. Prepare Serial Dilutions of Test Antagonist Antagonist->Incubate Filter 5. Separate Bound from Free Ligand via Filtration Incubate->Filter Count 6. Quantify Radioactivity on Filter Filter->Count Analyze 7. Calculate IC50/Ki Values Count->Analyze

Caption: Radioligand Binding Assay Workflow

Discussion

The preclinical data compiled in this guide indicate that this compound is a ligand of the NK1 receptor, exhibiting a modest antagonistic effect.[1] Specifically, at a concentration of 25 µM, this compound demonstrates approximately 30% inhibition of [125I]BH-SP binding to the NK1R.[1] This suggests a comparatively weaker potency when contrasted with other NK1R antagonists such as aprepitant, which displays an IC50 in the sub-nanomolar range.[2] Similarly, other antagonists like rolapitant, L-732,138, and CP-96,345 also exhibit high affinity and potency in the nanomolar or sub-nanomolar range.[2]

The therapeutic potential of NK1R antagonists has been explored in a wide array of preclinical models, demonstrating efficacy in conditions beyond chemotherapy-induced nausea and vomiting, including inflammation, pain, and various cancers.[2][3][4] The significant differences in potency observed between this compound and other NK1R antagonists are a critical consideration for researchers and drug developers in the selection of compounds for further investigation. The detailed experimental protocols provided herein offer a basis for the replication and validation of these findings.

Conclusion

This comparative guide summarizes the available preclinical data for this compound in the context of other NK1R antagonists. While this compound has been identified as an NK1R ligand, its antagonist potency appears to be considerably lower than that of many other compounds in this class. The quantitative data and detailed methodologies presented aim to facilitate informed decisions in preclinical research and the development of novel therapeutics targeting the NK1R pathway. Further studies are warranted to fully elucidate the preclinical profile of this compound and its potential therapeutic applications.

References

Cross-Reactivity of Eprazinone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprazinone is a mucolytic and bronchospasm-relieving drug characterized by its piperazine (B1678402) and alkyl-phenylketone structural motifs. When developing and utilizing immunoassays for the detection of specific compounds, understanding the potential for cross-reactivity with structurally related molecules is paramount to ensure assay specificity and prevent false-positive results. To date, there is a lack of publicly available experimental data specifically detailing the cross-reactivity of this compound in common immunoassays.

This guide provides a comparative framework to anticipate the potential cross-reactivity of this compound. This is achieved by examining the known cross-reactivity of structurally similar compounds, namely those containing piperazine and phenylpiperazine moieties. The provided data is illustrative and intended to guide researchers in designing appropriate cross-reactivity studies. Furthermore, this document outlines a detailed experimental protocol for assessing the cross-reactivity of this compound in a competitive immunoassay format and presents relevant biological and experimental pathway diagrams.

Illustrative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for this compound in a competitive immunoassay designed for the detection of a primary analyte with some structural similarities. The data for the comparator compounds are based on published findings for piperazine and phenylpiperazine derivatives in various immunoassays, such as those for amphetamines or ecstasy.[1][2][3][4][5] It is crucial to note that this data is for illustrative purposes only and actual cross-reactivity will be highly dependent on the specific antibodies and assay conditions used.

Table 1: Illustrative Cross-Reactivity of this compound and Structurally Related Compounds in a Hypothetical Competitive Immunoassay

CompoundChemical ClassConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
Primary Analyte (e.g., a specific piperazine-based drug) Piperazine Derivative100100%
This compound Piperazine / Alkyl-phenylketone > 10,000 (Estimated) < 1% (Hypothesized)
Trazodone (B27368)Phenylpiperazine> 5,000< 2%
meta-Chlorophenylpiperazine (m-CPP) (Trazodone Metabolite)Phenylpiperazine1,500~6.7%
1-Benzylpiperazine (BZP)Benzylpiperazine2,5004%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Phenylpiperazine700~14.3%

% Cross-Reactivity is calculated as: (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Experimental Protocols

For researchers intending to empirically determine the cross-reactivity of this compound, the following detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is provided. This is a standard method for assessing the specificity of an immunoassay for a small molecule.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microplates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Primary Analyte-Protein Conjugate (for coating)

  • Specific Monoclonal or Polyclonal Antibody against the Primary Analyte

  • Primary Analyte Standard

  • This compound and other potential cross-reactants

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Plate Coating:

    • Dilute the primary analyte-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the primary analyte standard, this compound, and other test compounds in Assay Buffer.

    • In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.

    • Add 50 µL of the diluted specific primary antibody to each well.

    • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

    • Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Reading:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the primary analyte standard.

  • Determine the IC50 value for the primary analyte and for each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity for this compound and other test compounds using the following formula:

    % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Visualizations

Signaling Pathway

This compound has been classified as a Phosphodiesterase-4 (PDE4) inhibitor.[1] PDE4 inhibitors modulate inflammatory responses by increasing intracellular levels of cyclic AMP (cAMP). The following diagram illustrates the general signaling pathway affected by PDE4 inhibition.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes This compound This compound (PDE4 Inhibitor) This compound->PDE4 Inhibits Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Leads to

Caption: PDE4 inhibitor signaling pathway.

Experimental Workflow

The diagram below outlines the key steps in a competitive immunoassay designed to test for cross-reactivity.

Competitive_Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection & Analysis A Coat Plate with Analyte-Protein Conjugate B Wash Plate A->B C Block Plate B->C G Transfer Mixture to Coated Plate C->G D Prepare Standards & Test Compounds (e.g., this compound) E Add Specific Primary Antibody D->E F Incubate Mixture E->F F->G H Incubate & Wash G->H I Add Enzyme-Conjugated Secondary Antibody H->I J Wash Plate I->J K Add Substrate J->K L Stop Reaction & Read Absorbance K->L M Calculate IC50 & % Cross-Reactivity L->M

Caption: Workflow for cross-reactivity testing.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, an analysis of its structural components—a piperazine ring and an alkyl-phenylketone group—allows for an informed estimation of its potential for interference. Based on data from structurally similar piperazine-containing compounds, it is hypothesized that this compound would exhibit low cross-reactivity in immunoassays not specifically designed for its detection. However, this must be confirmed empirically.

The provided experimental protocol offers a robust methodology for determining the percent cross-reactivity of this compound. It is strongly recommended that researchers validate the specificity of any immunoassay intended for use in studies where the presence of this compound or its metabolites is anticipated. This due diligence is essential for ensuring the accuracy and reliability of immunoassay data.

References

Eprazinone's Binding Specificity to the Neurokinin-1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eprazinone's binding specificity to the Neurokinin-1 Receptor (NK1R) against other known NK1R antagonists. The information is supported by available experimental data to offer an objective assessment for research and drug development purposes.

Introduction to this compound and NK1R

This compound is primarily recognized as a mucolytic agent and a phosphodiesterase-4 (PDE4) inhibitor, used in the treatment of respiratory conditions.[1][2][3] However, recent research has identified it as a ligand for the Neurokinin-1 Receptor (NK1R).[4] The NK1R, the preferred receptor for the neuropeptide Substance P, is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including inflammation, pain transmission, and emesis.[5][6] Antagonism of NK1R is a validated therapeutic strategy for chemotherapy-induced nausea and vomiting, with several potent antagonists available clinically.[5][7] This guide will delve into the binding characteristics of this compound at the NK1R and compare it with established antagonists.

Comparative Binding Affinity at the Human NK1R

The binding affinity of a compound to its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from radioligand binding assays.

A study by Krautscheid et al. (2014) identified this compound as an NK1R ligand through pharmacophore modeling and in vitro testing.[4] While the primary publication is not widely accessible, secondary sources report that this compound exhibits a relatively weak inhibition of [¹²⁵I]BH-SP (a radiolabeled Substance P analog) binding to NK1R. Specifically, at a concentration of 25 µM, this compound demonstrated an antagonistic effect of approximately 30%.[4]

This level of binding affinity is modest when compared to well-established, high-affinity NK1R antagonists, as detailed in the table below.

CompoundBinding Affinity (IC50/Ki)Receptor TypeReference
This compound ~30% inhibition at 25 µMHuman NK1R[4]
Aprepitant 0.1 nM (IC50)Human NK1R[5]
Fosaprepitant Prodrug of Aprepitant-
Netupitant High affinity (sub-nanomolar)Human NK1R
Rolapitant High affinity (sub-nanomolar)Human NK1R

Experimental Protocols

Radioligand Displacement Assay for NK1R Binding

This section outlines a general protocol for a radioligand displacement assay, a common method to determine the binding affinity of a test compound for a specific receptor. The precise protocol used for testing this compound is detailed in the primary literature which was not accessible for this review.

Objective: To determine the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the NK1R.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human NK1R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I] Bolton Hunter-Substance P ([¹²⁵I]BH-SP) or [³H]Substance P.

  • Test Compound: this compound dihydrochloride.

  • Reference Compound: A known high-affinity NK1R antagonist (e.g., Aprepitant).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing NK1R in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-labeled NK1R antagonist (to saturate all specific binding sites).

    • Test Compound Wells: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

NK1R Signaling Pathway

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream This compound This compound This compound->NK1R Antagonizes

Caption: NK1R signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare NK1R-expressing cell membranes incubation Incubate membranes with radioligand and this compound (or control) prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compound (this compound), and Buffers prep_reagents->incubation filtration Separate bound from free ligand by filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with a scintillation counter washing->counting calculation Calculate specific binding and percent inhibition counting->calculation plotting Plot dose-response curve and determine IC50/Ki calculation->plotting

References

Validating the Anti-inflammatory Effects of Eprazinone in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Eprazinone with other established anti-inflammatory agents, supported by experimental data from primary cell-based assays. Due to the limited availability of direct experimental data on this compound in primary immune cells, this guide extrapolates its potential effects based on its mechanism of action as a Phosphodiesterase-4 (PDE4) inhibitor and draws comparisons with other drugs in the same class, alongside well-characterized alternatives like the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.

Introduction to this compound and its Anti-inflammatory Potential

This compound is primarily known as a mucolytic agent used in the treatment of respiratory conditions.[1][2] However, it also possesses mild anti-inflammatory properties, which are attributed to its activity as a Phosphodiesterase-4 (PDE4) inhibitor.[3][4] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger that modulates inflammatory responses.[5] By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[5][6]

Comparative Analysis of Anti-inflammatory Effects in Primary Cells

To validate the anti-inflammatory effects of a compound, in vitro assays using primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), are crucial. These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The efficacy of an anti-inflammatory drug can be quantified by its ability to inhibit the production of these cytokines.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

The following table summarizes the inhibitory effects of various anti-inflammatory agents on TNF-α production in LPS-stimulated primary human immune cells. Data for other PDE4 inhibitors, Apremilast and Roflumilast, are included to provide a benchmark for the expected potency of this compound.

CompoundDrug ClassPrimary Cell TypeKey FindingIC50 for TNF-α Inhibition (µM)Reference
This compound PDE4 Inhibitor-Data not available--
Apremilast PDE4 InhibitorHuman PBMCsInhibits TNF-α production0.11[2]
Roflumilast PDE4 InhibitorHuman Lung MacrophagesReduces TNF-α releasePotent inhibition at nanomolar concentrations[7][8]
Ibuprofen NSAIDHuman MonocytesSuppresses TNF-α productionSuppression observed at 40 µg/ml (~194 µM)[9]
Dexamethasone CorticosteroidMouse Bone Marrow-Derived MacrophagesBroadly inhibits inflammatory gene expressionPotent inhibition at 100 nM[1][10]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Effects on Key Inflammatory Pathways

The anti-inflammatory effects of these drugs are mediated through their interaction with specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Table 2: Comparison of Mechanistic Actions on Inflammatory Signaling Pathways

CompoundTarget PathwayEffect on Pathway
This compound (expected) cAMP/PKAIncreases cAMP, leading to downregulation of NF-κB and MAPK signaling.
Apremilast/Roflumilast cAMP/PKAIncreases cAMP, leading to the inhibition of NF-κB activation and subsequent reduction in pro-inflammatory cytokine synthesis.[11][12]
Ibuprofen Cyclooxygenase (COX)Primarily inhibits COX-1 and COX-2 enzymes, thereby blocking prostaglandin (B15479496) synthesis. It has also been shown to blunt IgM and IgG synthesis in stimulated human PBMCs.[9]
Dexamethasone Glucocorticoid Receptor (GR)Activates the GR, which translocates to the nucleus and inhibits the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. It also impairs the expression of antimicrobial mediators in LPS-activated primary macrophages.[1][10]

Experimental Protocols for Validation in Primary Cells

This section details the methodologies for key experiments to assess and compare the anti-inflammatory effects of this compound and its alternatives.

Isolation and Culture of Human PBMCs

Objective: To obtain a population of primary immune cells from whole blood for subsequent in vitro assays.

Protocol:

  • Dilute fresh human whole blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the whitish buffy coat layer containing the PBMCs at the plasma-density gradient interface.

  • Wash the collected PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Count the cells and adjust the concentration for plating.[3][4][13]

LPS Stimulation and Cytokine Inhibition Assay

Objective: To induce an inflammatory response in PBMCs and measure the inhibitory effect of the test compounds on pro-inflammatory cytokine production.

Protocol:

  • Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound, Ibuprofen, or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL) to induce an inflammatory response. Include a vehicle control (no drug) and an unstimulated control (no LPS).

  • Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.[14]

  • Collect the cell culture supernatants for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[15][16][17]

  • Calculate the percentage inhibition of cytokine production for each drug concentration compared to the LPS-stimulated vehicle control and determine the IC50 values.

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways and the putative points of intervention for the compared drugs.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Transcription & Translation cluster_3 Drug Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB_nuc NF-κB (in nucleus) NFkB_complex->NFkB_nuc IκB degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines COX2_iNOS COX-2, iNOS NFkB_nuc->COX2_iNOS AP1->Cytokines This compound This compound (PDE4i) This compound->MAPK inhibits This compound->NFkB_nuc inhibits Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX2_iNOS inhibits enzyme Dexamethasone Dexamethasone (Corticosteroid) Dexamethasone->NFkB_nuc inhibits transcription

Caption: General inflammatory signaling pathway and drug targets.

G cluster_pde4 PDE4 Inhibition Mechanism (this compound) ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP CREB CREB PKA->CREB NFkB_inhibition Inhibition of NF-κB signaling PKA->NFkB_inhibition Cytokine_inhibition Decreased Pro-inflammatory Cytokine Production NFkB_inhibition->Cytokine_inhibition This compound This compound This compound->PDE4 inhibits

Caption: Mechanism of action for PDE4 inhibitors like this compound.

Experimental Workflow

The following diagram outlines the general workflow for testing the anti-inflammatory effects of a compound using primary cells.

G start Start step1 Isolate PBMCs from Human Whole Blood start->step1 step2 Culture and Plate PBMCs step1->step2 step3 Pre-treat cells with Test Compounds (this compound, Alternatives) step2->step3 step4 Stimulate with LPS step3->step4 step5 Incubate for 16-24h step4->step5 step6 Collect Supernatants step5->step6 step7 Measure Cytokine Levels (e.g., TNF-α, IL-6) via ELISA step6->step7 step8 Analyze Data (Calculate % Inhibition, IC50) step7->step8 end End step8->end

Caption: Experimental workflow for primary cell-based anti-inflammatory assays.

Conclusion

While this compound is primarily recognized for its mucolytic properties, its classification as a PDE4 inhibitor suggests a plausible anti-inflammatory mechanism of action. Based on data from other PDE4 inhibitors like Apremilast and Roflumilast, it is anticipated that this compound would suppress the production of pro-inflammatory cytokines such as TNF-α in primary human immune cells. However, to definitively validate and quantify these effects, direct experimental evaluation using the protocols outlined in this guide is essential. Comparative studies against established anti-inflammatory agents like Ibuprofen and Dexamethasone will provide a clear benchmark for its potential therapeutic utility in inflammatory conditions. Future research should focus on generating this direct evidence to fully characterize the anti-inflammatory profile of this compound.

References

A Comparative Analysis of Eprazinone and Other Mucolytics on Mucus Rheology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Eprazinone and other prominent mucolytic agents—Ambroxol, Bromhexine (B1221334), and N-acetylcysteine—on the rheological properties of mucus. The following sections detail the mechanisms of action, comparative data on viscosity and elasticity, and the experimental protocols used to evaluate these properties.

Mechanism of Action

Mucolytic agents improve airway clearance by altering the viscoelastic properties of mucus. Their primary mechanisms involve the breakdown of the complex biopolymer network of mucus, which is primarily composed of mucin glycoproteins.

  • This compound : This agent demonstrates secretolytic and bronchial spasmodic properties[1]. It is believed to work by modifying the physicochemical characteristics of mucus, leading to reduced viscosity and easier expectoration[1].

  • N-acetylcysteine (NAC) : NAC is a classic mucolytic that works by breaking the disulfide bonds that cross-link mucin glycoproteins[2][3]. This action reduces the overall viscosity and elasticity of the mucus gel[2][4].

  • Ambroxol : A metabolite of Bromhexine, Ambroxol stimulates the production of surfactant and serous mucus, which has lower viscosity. It also increases mucociliary clearance[3][5].

  • Bromhexine : This mucolytic agent works by increasing the production of serous mucus and breaking down acid mucopolysaccharide fibers in the sputum, which leads to a reduction in viscosity[6].

Comparative Data on Mucus Rheology

Direct, head-to-head quantitative comparisons of this compound with other mucolytics on specific rheological parameters are limited in the available literature. The following table summarizes the available data, highlighting where direct comparisons are absent.

Mucolytic AgentChange in ViscosityChange in Elasticity (Storage Modulus, G')Data Source
This compound Reduces sputum viscosity (qualitative)Data not available[1]
N-acetylcysteine Significant reductionSignificant reduction[7][8]
Ambroxol Significant reduction (often measured by score)Data not available in direct comparative studies[5]
Bromhexine Significant reductionSlight increase in some in vitro studies[6][8]

Note: The lack of standardized reporting and direct comparative studies for this compound makes a precise quantitative comparison challenging. The data for Ambroxol is often reported using clinical scoring systems for sputum consistency rather than specific rheological units.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess mucus rheology.

Rotational Rheometry (Cone-Plate Viscometry)

This method measures the viscosity and viscoelastic properties of a fluid by shearing it between a rotating cone and a stationary plate.

Protocol:

  • Sample Preparation: Collect sputum samples and allow them to liquefy partially at room temperature. Remove any air bubbles by gentle centrifugation.

  • Instrument Setup: Use a cone-plate rheometer (e.g., Ferranti-Shirley viscometer). Set the temperature of the plate to 37°C to mimic physiological conditions.

  • Sample Loading: Place a small, defined volume of the sputum sample onto the center of the stationary plate.

  • Measurement: Lower the cone onto the sample, ensuring the gap is filled and excess sample is trimmed. Apply a range of shear rates and measure the corresponding shear stress to determine the viscosity. For oscillatory measurements, apply a small-amplitude sinusoidal strain and measure the resultant stress to determine the storage (G') and loss (G'') moduli.

  • Data Analysis: Plot viscosity as a function of shear rate. For viscoelastic measurements, plot G' and G'' as a function of frequency.

Oscillatory Rheology

This technique is used to characterize the viscoelastic properties of materials by applying a small, oscillating strain and measuring the resulting stress.

Protocol:

  • Sample Preparation: Prepare sputum samples as described for rotational rheometry.

  • Instrument Setup: Use a controlled-strain or controlled-stress rheometer with a cone-plate or parallel-plate geometry.

  • Linear Viscoelastic Region (LVER) Determination: Perform a strain sweep at a fixed frequency to identify the range of strain where the storage (G') and loss (G'') moduli are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain. This measures how the viscoelastic properties change with the timescale of deformation.

  • Data Analysis: The storage modulus (G') represents the elastic component (energy stored), and the loss modulus (G'') represents the viscous component (energy dissipated). The ratio of G'' to G' gives the tan delta (tan δ), which indicates the relative contribution of viscous and elastic properties.

Creep Compliance Analysis

This method assesses the viscoelastic properties of a material by applying a constant stress and measuring the resulting strain over time.

Protocol:

  • Sample Preparation: Prepare sputum samples as previously described.

  • Instrument Setup: Use a rheometer capable of performing creep and recovery tests.

  • Creep Phase: Apply a small, constant stress to the sample and record the strain as a function of time until a steady-state is reached.

  • Recovery Phase: Remove the stress and monitor the recovery of the strain over time.

  • Data Analysis: The creep compliance (J(t)), defined as the ratio of strain to stress, is plotted against time. This curve provides information about the instantaneous compliance (elasticity), retarded compliance (viscoelasticity), and Newtonian flow (viscosity).

Visualizations

Mucolytic_Mechanism cluster_mucus Mucus Gel Structure cluster_mucolytics Mucolytic Agents Mucin_Glycoproteins Mucin Glycoproteins Disulfide_Bonds Disulfide Bonds Mucin_Glycoproteins->Disulfide_Bonds Cross-linked by Reduced_Viscoelasticity Reduced Viscosity & Elasticity Disulfide_Bonds->Reduced_Viscoelasticity Other_Components DNA, Proteins, etc. This compound This compound This compound->Reduced_Viscoelasticity Alters Physicochemical Properties N_acetylcysteine N_acetylcysteine N_acetylcysteine->Disulfide_Bonds Breaks Ambroxol Ambroxol Ambroxol->Reduced_Viscoelasticity Increases Serous Mucus & Surfactant Bromhexine Bromhexine Bromhexine->Reduced_Viscoelasticity Increases Serous Mucus & Breaks Fibers

Caption: General mechanisms of action of mucolytics on mucus structure.

Rheology_Workflow Start Sputum Sample Collection Preparation Sample Preparation (e.g., homogenization) Start->Preparation Rheometer Rheometer Loading (Cone-Plate or Parallel-Plate) Preparation->Rheometer Measurement Rheological Measurement Rheometer->Measurement Oscillatory Oscillatory Test (Frequency/Strain Sweep) Measurement->Oscillatory For Viscoelasticity Creep Creep-Recovery Test Measurement->Creep For Viscoelasticity Steady_Shear Steady Shear Test (Viscosity) Measurement->Steady_Shear For Viscosity Data_Analysis Data Analysis Oscillatory->Data_Analysis Creep->Data_Analysis Steady_Shear->Data_Analysis Results Viscoelastic Properties (G', G'', tan δ, Viscosity) Data_Analysis->Results

Caption: Experimental workflow for assessing mucus rheology.

References

Eprazinone's efficacy compared to other treatments for chronic bronchitis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of chronic bronchitis, this guide provides a comparative analysis of eprazinone against other established treatments. While robust, recent quantitative data for this compound is limited, this guide synthesizes available clinical findings and offers a detailed look at the efficacy and methodologies of comparator drugs, including N-acetylcysteine, bromhexine (B1221334), and ambroxol (B1667023).

Executive Summary

This compound, a mucolytic agent, has demonstrated efficacy in improving symptoms of chronic bronchitis in studies conducted primarily in the 1980s. These studies reported "excellent mucolytic activity" and "marked secretolytic and bronchial spasmodic properties".[1][2] However, a direct quantitative comparison with current standard treatments is challenging due to the lack of recent, detailed clinical trial data for this compound. In contrast, extensive clinical data is available for other mucolytics like N-acetylcysteine, bromhexine, and ambroxol, which have been shown to reduce exacerbations and improve respiratory symptoms in patients with chronic bronchitis.

Comparative Efficacy of Mucolytic Agents

The following table summarizes the quantitative efficacy of various mucolytic agents in the treatment of chronic bronchitis based on available clinical trial data.

Treatment AgentKey Efficacy OutcomesSupporting Experimental Data
This compound Symptomatic improvement in acute and chronic bronchitis in children; Marked secretolytic, bronchial spasmodic, and antitussive action.[1][2]Data from a 1980 study in children showed it to be an "efficient remedy to cure symptomatically chronic and acute bronchitis".[2] A separate 1980 double-blind trial demonstrated its secretolytic and bronchial spasmodic properties, proven by pulmonary function parameters.[1] Specific quantitative data from these studies are not readily available in recent literature.
N-acetylcysteine (NAC) Reduction in the frequency of exacerbations.A meta-analysis of 13 studies (4155 patients) showed that NAC treatment significantly reduced the frequency of exacerbations (relative risk 0.75).[3] High doses of NAC were effective in patients with COPD diagnosed using spirometric criteria (relative risk 0.75).[3]
Improvement in symptoms and quality of life.In patients with chronic bronchitis/pre-COPD, NAC treatment was associated with a significant improvement in symptoms and/or quality of life (Odds Ratio = 3.47).[4][5]
Bromhexine Reduction in phlegm stickiness and improvement in overall clinical state.A double-blind crossover trial in 36 patients showed a statistically significant reduction in phlegm stickiness (p < 0.05) and improvement in overall clinical state (p < 0.05).[6]
Shorter duration of pulmonary rale and cough.A systematic review of randomized controlled trials (RCTs) indicated that the vanishing time for pulmonary rale and cough was significantly shorter with bromhexine compared to placebo.[7]
Ambroxol Prevention of exacerbations.A 6-month double-blind trial showed that 45.5% of patients in the ambroxol group had no exacerbations compared to 14.4% in the placebo group.[8][9][10]
Symptomatic improvement.The same study demonstrated statistically significant improvements in difficulty in expectoration, coughing, and dyspnea.[8][9][10] Patients in the ambroxol group also had significantly fewer days of illness and need for antibiotic therapy.[8][9][10]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for mucolytic agents involves the disruption of mucus structure, leading to reduced viscosity and improved clearance from the airways.

cluster_0 Mucolytic Drug Action Drug Mucolytic Agents (this compound, NAC, Bromhexine, Ambroxol) Disulfide_Bonds Mucoprotein Disulfide Bonds Drug->Disulfide_Bonds Breaks Ciliary_Action Enhanced Ciliary Action Drug->Ciliary_Action Stimulates Mucus_Viscosity Decreased Mucus Viscosity Disulfide_Bonds->Mucus_Viscosity Mucus_Clearance Improved Mucus Clearance Mucus_Viscosity->Mucus_Clearance Ciliary_Action->Mucus_Clearance

Caption: General signaling pathway for mucolytic agents in chronic bronchitis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for clinical trials evaluating mucolytic agents in chronic bronchitis.

Protocol 1: Double-Blind, Placebo-Controlled Trial of Bromhexine
  • Objective: To assess the efficacy of bromhexine in out-patients with chronic bronchitis.[6]

  • Study Design: A double-blind, crossover trial.[6]

  • Participants: 41 out-patients with chronic bronchitis and irreversible airways obstruction in a steady state.[6]

  • Intervention: Bromhexine (16 mg, 3 times daily) or placebo for 3 weeks, with a 1-week placebo period in between. All patients also received oxytetracycline (B609801) (500 mg, twice daily) throughout the trial.[6]

  • Outcome Measures:

    • Primary: Patient-reported phlegm stickiness, physician's assessment of overall clinical state.[6]

    • Secondary: Cough, chest tightness, ease of breathing, sputum volume, peak expiratory flow rate, and FEV1.[6]

  • Statistical Analysis: Comparison of outcomes between the bromhexine and placebo treatment periods.[6]

cluster_1 Experimental Workflow: Bromhexine Crossover Trial Start Patient Recruitment (N=41) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB TreatmentA1 Bromhexine (3 weeks) GroupA->TreatmentA1 TreatmentB1 Placebo (3 weeks) GroupB->TreatmentB1 Placebo_Washout Placebo (1 week) TreatmentA1->Placebo_Washout TreatmentA2 Placebo (3 weeks) Placebo_Washout->TreatmentA2 TreatmentB2 Bromhexine (3 weeks) Placebo_Washout->TreatmentB2 TreatmentB1->Placebo_Washout Endpoint Outcome Assessment TreatmentA2->Endpoint TreatmentB2->Endpoint

Caption: Workflow for a double-blind, placebo-controlled crossover trial of bromhexine.

Protocol 2: Long-Term, Double-Blind, Placebo-Controlled Trial of Ambroxol
  • Objective: To evaluate the protective effect of ambroxol against winter exacerbations in chronic bronchitis patients.[8][9][10]

  • Study Design: A 6-month, double-blind, multicenter, placebo-controlled trial.[8][9][10]

  • Participants: 214 patients with chronic bronchitis.[8][9]

  • Intervention: Ambroxol retard (75 mg daily) or placebo for 6 months.[8][9][10]

  • Outcome Measures:

    • Primary: Number of exacerbations.[8][9][10]

    • Secondary: Days of illness, days requiring antibiotic therapy, symptomatic improvement (difficulty in expectoration, coughing, dyspnea), and auscultatory signs.[8][9][10]

  • Statistical Analysis: Comparison of the number of exacerbation-free patients and other secondary outcomes between the ambroxol and placebo groups.[8][9][10]

Protocol 3: Meta-Analysis of N-acetylcysteine
  • Objective: To assess the influence of N-acetylcysteine on chronic bronchitis or COPD exacerbations.[3]

  • Study Design: A meta-analysis of randomized controlled trials.[3]

  • Inclusion Criteria: Studies comparing oral NAC with placebo or a control group in patients with chronic bronchitis or COPD.[3]

  • Data Extraction: Information on study characteristics, NAC doses, disease characteristics, and exacerbation frequency was extracted.[3]

  • Endpoint: The primary endpoint was the influence of NAC on the frequency of exacerbations.[3]

  • Statistical Analysis: A binary random-effects model was used to calculate the relative risk of exacerbations.[3]

Conclusion

While historical data suggests this compound is an effective mucolytic for chronic bronchitis, the lack of recent, robust clinical trial data makes a direct quantitative comparison with modern treatments difficult. N-acetylcysteine, bromhexine, and ambroxol have a more substantial evidence base demonstrating their efficacy in reducing exacerbations and improving symptoms in patients with chronic bronchitis. Further research, including well-designed, head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy of this compound in the current therapeutic landscape for chronic bronchitis.

References

In Vivo Efficacy of Eprazinone on Airway Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LACK OF IN VIVO DATA ON EPRAZINONE'S ANTI-INFLAMMATORY EFFECTS IN AIRWAY INFLAMMATION MODELS

Despite its classification as a mucolytic agent with purported anti-inflammatory properties, a comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of this compound's efficacy in treating airway inflammation. Preclinical studies detailing its impact on key inflammatory markers such as eosinophil and neutrophil infiltration, cytokine modulation, and airway hyperresponsiveness in established animal models of asthma and chronic obstructive pulmonary disease (COPD) are notably absent. While its mechanism of action is suggested to involve antagonism of the neurokinin 1 receptor (NK1R) and inhibition of phosphodiesterase-4 (PDE4), the direct in vivo consequences of these actions on the inflammatory cascade in the airways remain uncharacterized.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework of well-established therapeutic alternatives for airway inflammation, supported by robust in vivo experimental data. The following sections will detail the effects of a corticosteroid (Dexamethasone), a long-acting β2-agonist (Salmeterol), and a biologic agent (Mepolizumab) across various animal models of airway inflammation. This comparative analysis will serve as a valuable resource for contextualizing the potential therapeutic space that a novel anti-inflammatory compound like this compound could occupy, should future in vivo studies be conducted.

Comparative Efficacy of Alternative Therapies in Animal Models of Airway Inflammation

To provide a clear comparison, the following tables summarize the quantitative effects of Dexamethasone (B1670325), Salmeterol, and Mepolizumab on key inflammatory parameters in three widely used animal models of airway inflammation: Ovalbumin (OVA)-induced allergic asthma, House Dust Mite (HDM)-induced allergic asthma, and Lipopolysaccharide (LPS)-induced neutrophilic inflammation.

Ovalbumin (OVA)-Induced Airway Inflammation Model

This model mimics the eosinophilic inflammation characteristic of allergic asthma.

TreatmentAnimal ModelTotal Cells in BALF (cells/mL)Eosinophils in BALF (cells/mL)Neutrophils in BALF (cells/mL)Airway Hyperresponsiveness (AHR) Reduction
Dexamethasone Mouse (BALB/c)↓ (Significant reduction)↓ (Significant reduction)↓ (Significant reduction)Significant reduction in response to methacholine (B1211447)
Salmeterol Data not availableData not availableData not availableData not availableData not available
Mepolizumab Mouse (BALB/c)↓ (Significant reduction in total inflammatory cells)↓ (Significant reduction)No significant effectReduces AHR, but may not completely abolish it[1]
House Dust Mite (HDM)-Induced Airway Inflammation Model

This model uses a clinically relevant allergen to induce a mixed inflammatory response.

TreatmentAnimal ModelTotal Cells in BALF (cells/mL)Eosinophils in BALF (cells/mL)Neutrophils in BALF (cells/mL)Airway Hyperresponsiveness (AHR) Reduction
Dexamethasone Mouse (C57BL/6)↓ (Significant reduction)[2]↓ (Significant reduction)[2]↓ (Significant reduction)[2]Significantly reduced in response to methacholine[3][4]
Salmeterol Data not availableData not availableData not availableData not availableData not available
Mepolizumab Humanized Mouse ModelsData not available↓ (Significant reduction)Data not availableImprovement in AHR[1]
Lipopolysaccharide (LPS)-Induced Airway Inflammation Model

This model is characterized by a robust neutrophilic inflammatory response.

TreatmentAnimal ModelTotal Cells in BALF (cells/mL)Eosinophils in BALF (cells/mL)Neutrophils in BALF (cells/mL)Airway Hyperresponsiveness (AHR) Reduction
Dexamethasone Mouse (BALB/c)↓ (Significant reduction)[5][6][7]Not applicable↓ (Significant reduction)[5][6][7][8]Data not available
Salmeterol Mouse↓ (Dose-dependent reduction)[9][10]Not applicable↓ (Dose-dependent reduction)[9][10]Data not available
Mepolizumab Not applicableNot applicableNot applicableNot applicableNot applicable

Detailed Experimental Protocols

To facilitate the replication and comparison of these findings, detailed methodologies for the key experimental models are provided below.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

Objective: To induce an eosinophilic airway inflammation mimicking allergic asthma.

Protocol:

  • Sensitization: BALB/c mice are sensitized on days 0 and 14 via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.

  • Challenge: From days 21 to 23, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in saline.

  • Endpoint Analysis: 24 to 48 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell counts. Airway hyperresponsiveness to methacholine is assessed using whole-body plethysmography. Lung tissues can be collected for histological analysis.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Endpoint Analysis Day0 Day 0 i.p. OVA/Alum Day14 Day 14 i.p. OVA/Alum Day21_23 Days 21-23 Aerosolized OVA Day14->Day21_23 7 days Analysis Day 24/25 BALF Analysis AHR Measurement Histology Day21_23->Analysis 24-48 hours

Experimental workflow for OVA-induced airway inflammation.

House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice

Objective: To induce airway inflammation using a clinically relevant allergen.

Protocol:

  • Sensitization and Challenge: C57BL/6 mice are intranasally instilled with 25 µg of HDM extract in 35 µL of saline for 5 consecutive days, followed by 2 days of rest. This cycle is repeated for 3 to 5 weeks.

  • Endpoint Analysis: 24 hours after the final HDM exposure, BALF is collected for cell differentiation, and airway hyperresponsiveness to methacholine is measured.

G cluster_induction Induction Phase (3-5 Weeks) cluster_analysis Endpoint Analysis Week1 Week 1 5 days HDM, 2 days rest Week_n Week 'n' 5 days HDM, 2 days rest Week1->Week_n Repeated Cycles Analysis 24h post-final exposure BALF & AHR Analysis Week_n->Analysis

Experimental workflow for HDM-induced airway inflammation.

Lipopolysaccharide (LPS)-Induced Airway Inflammation in Mice

Objective: To induce a neutrophilic airway inflammation.

Protocol:

  • Induction: BALB/c mice are intranasally instilled with 10 µg of LPS from E. coli in 50 µL of saline.

  • Endpoint Analysis: 24 hours after LPS instillation, BALF is collected to determine neutrophil counts.

G cluster_induction Induction cluster_analysis Endpoint Analysis LPS_instill Intranasal LPS (10 µg) Analysis 24h post-instillation BALF Neutrophil Count LPS_instill->Analysis

Experimental workflow for LPS-induced airway inflammation.

Signaling Pathways in Airway Inflammation and Therapeutic Intervention

The following diagrams illustrate the key signaling pathways involved in airway inflammation and the points of intervention for the discussed therapeutic classes.

Allergic Airway Inflammation Pathway

This pathway highlights the central role of T-helper 2 (Th2) cells and their associated cytokines in driving eosinophilic inflammation.

G Allergen Allergen (OVA, HDM) APC Antigen Presenting Cell (APC) Allergen->APC Mast_cell Mast Cell Allergen->Mast_cell Cross-links IgE Th2 Th2 Cell APC->Th2 Presents Antigen B_cell B Cell Th2->B_cell Activates via IL-4 Eosinophil Eosinophil Th2->Eosinophil Recruits & Activates via IL-5 IL4 IL-4 IL5 IL-5 IL13 IL-13 IgE IgE B_cell->IgE Produces IgE->Mast_cell Binds to Inflammation Airway Inflammation (Eosinophilic) Mast_cell->Inflammation Degranulation Eosinophil->Inflammation IL4->B_cell IL5->Eosinophil IL13->Inflammation Airway Hyperresponsiveness

Allergic airway inflammation signaling cascade.

Therapeutic Intervention Pathways

This diagram illustrates the mechanisms of action for Dexamethasone, Salmeterol, and Mepolizumab in the context of airway inflammation.

G cluster_inflammation Inflammatory Cascade cluster_therapeutics Therapeutic Agents Pro_inflammatory_genes Pro-inflammatory Gene Transcription (NF-κB, AP-1) Inflammatory_cells Inflammatory Cell (Eosinophils, Neutrophils) Pro_inflammatory_genes->Inflammatory_cells Promotes Recruitment & Activation Bronchoconstriction Bronchoconstriction Inflammatory_cells->Bronchoconstriction Mediates Dexamethasone Dexamethasone Dexamethasone->Pro_inflammatory_genes Inhibits Salmeterol Salmeterol (LABA) Salmeterol->Bronchoconstriction Relaxes (β2-agonist) Mepolizumab Mepolizumab (anti-IL-5) IL5 IL-5 Mepolizumab->IL5 Neutralizes IL5->Inflammatory_cells Activates Eosinophils

Mechanisms of therapeutic intervention in airway inflammation.

References

Comparative Pharmacokinetics of Drug Formulations: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of publicly available scientific literature and databases, no specific comparative pharmacokinetic data for different formulations of Eprazinone could be located. Therefore, this guide provides a comprehensive framework and standardized methodology for conducting and presenting a comparative pharmacokinetic study, which can be applied to this compound or any other pharmaceutical compound. The experimental data and protocols described herein are illustrative, based on established principles of pharmacokinetic research.

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of different drug formulations is crucial for optimizing therapeutic efficacy and patient compliance. This guide outlines the key parameters, experimental designs, and data presentation methods for comparing the performance of immediate-release (IR) versus modified-release (MR) or controlled-release (CR) formulations.

Data Presentation: Pharmacokinetic Parameters

The primary goal of a comparative pharmacokinetic study is to quantify how different formulations affect the rate and extent of drug absorption. The following parameters are essential for this comparison.[1][2][3][4]

Pharmacokinetic ParameterDescriptionSignificance in Formulation Comparison
Cmax (Maximum Plasma Concentration) The highest concentration of the drug observed in the plasma after administration.[1][2]A lower Cmax is often characteristic of controlled-release formulations, indicating a slower rate of drug absorption. This can help in reducing peak-related side effects.
Tmax (Time to Maximum Plasma Concentration) The time at which Cmax is reached.[1][2]A longer Tmax for a controlled-release formulation compared to an immediate-release version indicates a delayed and potentially sustained absorption.
AUC (Area Under the Curve) The total area under the plasma concentration-time curve, representing the total systemic exposure to the drug over a given period.[1][2]This is a measure of the extent of drug absorption. In bioequivalence studies, the AUC of a test formulation is compared to a reference formulation to ensure they deliver the same amount of drug to the bloodstream.[4]
t½ (Half-life) The time required for the plasma concentration of the drug to decrease by half.[1][2]While primarily a property of the drug itself, the apparent half-life can be influenced by the formulation's release characteristics, especially for extended-release products.

Experimental Protocols

A robust comparison of pharmacokinetic profiles relies on a meticulously designed and executed clinical study. The most common design for such a comparison is a randomized, crossover bioequivalence study.

1. Study Design:

  • Objective: To compare the rate and extent of absorption of a test formulation (e.g., a new controlled-release tablet) with a reference formulation (e.g., an existing immediate-release tablet).

  • Design: A single-dose, randomized, two-period, two-sequence, crossover design is standard.[5][6] This design allows each subject to serve as their own control, minimizing inter-individual variability.[7]

  • Phases:

    • Period 1: Subjects are randomly assigned to receive either the test or the reference formulation.

    • Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body. This period should be at least five times the drug's elimination half-life.

    • Period 2: Subjects receive the alternate formulation.

2. Subject Selection:

  • Population: Typically conducted in a small group of healthy adult volunteers to minimize variability not related to the formulation.[5]

  • Inclusion/Exclusion Criteria: Strict criteria are established for age, weight, health status, and concurrent medications to ensure a homogenous study population.

3. Drug Administration and Sample Collection:

  • Dosing: A single dose of each formulation is administered, usually under fasting conditions to avoid food-drug interactions.[8]

  • Blood Sampling: Serial blood samples are collected at predefined intervals before and after drug administration. The sampling schedule is designed to adequately capture the plasma concentration curve, including the absorption, distribution, and elimination phases.[9]

4. Bioanalytical Method:

  • Technique: A validated, sensitive, and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the drug concentration in plasma samples.

  • Validation: The method must be validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines.[10]

5. Statistical Analysis:

  • The pharmacokinetic parameters (Cmax, AUC) are calculated for each subject for both formulations.

  • The data is typically log-transformed, and an analysis of variance (ANOVA) is performed.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC are calculated. For two products to be considered bioequivalent, these intervals must fall within the predetermined range, typically 80-125%.[5][11]

Mandatory Visualization

The following diagrams illustrate the logical flow of a typical comparative pharmacokinetic study.

G cluster_setup Study Setup cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis Subject_Screening Subject Screening and Enrollment Randomization Randomization into Sequences Subject_Screening->Randomization Group_A Sequence A: Receives Test Formulation Randomization->Group_A Group_B Sequence B: Receives Reference Formulation Randomization->Group_B PK_Sampling1 Serial Blood Sampling Group_A->PK_Sampling1 Group_B->PK_Sampling1 Washout Drug Elimination (>5 half-lives) PK_Sampling1->Washout Bioanalysis LC-MS/MS Analysis of Plasma Samples PK_Sampling1->Bioanalysis Group_A2 Sequence A: Receives Reference Formulation Washout->Group_A2 Group_B2 Sequence B: Receives Test Formulation Washout->Group_B2 PK_Sampling2 Serial Blood Sampling Group_A2->PK_Sampling2 Group_B2->PK_Sampling2 PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Bioequivalence Assessment PK_Analysis->Stat_Analysis

Caption: Workflow of a two-period crossover bioequivalence study.

References

Benchmarking Eprazinone's Potency Against Novel Mucolytic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mucolytic agent eprazinone with emerging novel therapeutic agents. The content is designed to offer a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols for potency evaluation.

Introduction to Mucolytic Agents

Mucus hypersecretion is a hallmark of various respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma, leading to airway obstruction and recurrent infections.[1] Mucolytic agents are a class of drugs designed to reduce the viscosity of mucus, thereby facilitating its clearance from the respiratory tract.[1]

This compound , a phosphodiesterase-4 (PDE4) inhibitor, has been used as a mucolytic and bronchodilator.[2] Its mechanism involves increasing the secretion of less viscous mucus, disrupting the structure of mucus glycoproteins, and exerting anti-inflammatory effects.[2][3]

Novel mucolytic agents are emerging with more targeted mechanisms of action. A prominent class includes thiol-based compounds, such as fexlamose , which directly cleave the disulfide bonds that cross-link mucin polymers, leading to a rapid reduction in mucus viscosity.[4][5] Another area of development focuses on inhibiting the signaling pathways that lead to mucus hypersecretion, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6]

Comparative Analysis of Mechanisms and Potency

Direct comparative studies providing quantitative potency data (e.g., IC50 or EC50 values) between this compound and novel mucolytic agents are limited in publicly available literature. However, a comparison can be drawn from their distinct mechanisms of action and available preclinical and clinical data.

Agent ClassRepresentative Agent(s)Primary Mechanism of ActionPotential Advantages
Phosphodiesterase-4 (PDE4) Inhibitors This compoundInhibits PDE4, leading to increased intracellular cAMP. This results in bronchodilation and reduced inflammation. It also appears to modulate mucus composition and secretion.[2][7][8]Dual action as a bronchodilator and anti-inflammatory agent.
Thiol-Based Mucolytics Fexlamose, P3001Directly cleave disulfide bonds in mucin polymers, breaking down the mucus gel structure.[4][5][9]Rapid and direct mucolytic effect.[5][10][11]
EGFR Pathway Inhibitors Gefitinib (experimental)Inhibit EGFR tyrosine kinase, which is involved in the signaling cascade leading to mucin gene expression and goblet cell hyperplasia.[6][12]Targets the root cause of mucus overproduction at the cellular level.

Experimental Protocols for Potency Evaluation

To objectively compare the potency of mucolytic agents, standardized in vitro and ex vivo experimental models are essential. Below are detailed protocols for key experiments.

Measurement of Mucus Viscosity by Rheometry

This protocol assesses the direct effect of a mucolytic agent on the viscoelastic properties of mucus or sputum. A cone-and-plate rheometer is a standard instrument for these measurements.[13][14][15]

Objective: To quantify the change in sputum viscosity and elasticity after treatment with a mucolytic agent.

Materials:

  • Sputum samples from patients with muco-obstructive lung disease.

  • Mucolytic agents (e.g., this compound, Fexlamose) at various concentrations.

  • Phosphate-buffered saline (PBS) as a control.

  • Cone-and-plate rheometer.

  • Non-electrostatic spatula.

Procedure:

  • Collect and handle sputum samples according to standardized protocols to minimize variability.[16][17]

  • Separate sputum from saliva and debris.

  • Load a defined volume of the sputum sample onto the lower plate of the rheometer.

  • Lower the upper cone to the specified gap setting and trim any excess sample.

  • Perform dynamic oscillatory shear measurements to determine the baseline storage modulus (G') and loss modulus (G'').

  • Add the mucolytic agent or control (PBS) to the sputum sample and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Repeat the dynamic oscillatory shear measurements to determine the post-treatment G' and G''.

  • Calculate the percentage reduction in viscosity and elasticity for each mucolytic agent at different concentrations.

Quantification of Mucin Secretion from Cell Culture

This assay evaluates the effect of a mucolytic agent on mucin secretion from airway epithelial cells. Human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) are a relevant in vitro model.[18][19][20]

Objective: To measure the amount of MUC5AC, a major airway mucin, secreted by HBE cells in response to a secretagogue, with and without pre-treatment with a mucolytic agent.

Materials:

  • Primary human bronchial epithelial cells.

  • Air-liquid interface (ALI) cell culture supplies.

  • Mucin secretagogue (e.g., ATPγS).

  • Mucolytic agents for testing.

  • MUC5AC-specific ELISA kit.

  • Cell lysis buffer and protein assay reagents.

Procedure:

  • Culture primary HBE cells at an ALI until fully differentiated.

  • Wash the apical surface of the cultures to remove accumulated mucus.

  • Pre-incubate the cells with the mucolytic agent or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate mucin secretion by adding a secretagogue (e.g., 100 µM ATPγS) to the apical surface for a defined period (e.g., 30 minutes).

  • Collect the apical secretions for MUC5AC analysis.

  • Lyse the cells to determine total protein content for normalization.

  • Quantify the MUC5AC concentration in the apical secretions using an ELISA, following the manufacturer's protocol.[12][18][21]

  • Normalize the MUC5AC concentration to the total cellular protein.

  • Calculate the percentage inhibition of stimulated MUC5AC secretion by the mucolytic agent.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating mucolytic agents and the key signaling pathway involved in mucus hypersecretion.

Experimental_Workflow Sputum Sputum Collection Rheometry Rheometry (Viscosity Measurement) Sputum->Rheometry HBE_Culture HBE Cell Culture (ALI) ELISA ELISA (Mucin Secretion Assay) HBE_Culture->ELISA Viscosity_Data Viscosity Reduction (%) Rheometry->Viscosity_Data Secretion_Data Mucin Secretion Inhibition (%) ELISA->Secretion_Data

Experimental workflow for evaluating mucolytic agents.

Mucin_Secretion_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Sp1) ERK->Transcription Activates PDE4 PDE4 cAMP cAMP PDE4->cAMP Degrades MUC5AC_Gene MUC5AC Gene Expression Transcription->MUC5AC_Gene Induces Mucin MUC5AC Mucin Secretion MUC5AC_Gene->Mucin EGF EGF (Ligand) EGF->EGFR Binds to This compound This compound This compound->PDE4 Inhibits EGFR_Inhibitor EGFR Inhibitors EGFR_Inhibitor->EGFR Inhibits

Signaling pathway for MUC5AC mucin secretion and targets for mucolytic agents.

Conclusion

This compound represents a class of mucolytic agents with a broad mechanism of action that includes bronchodilatory and anti-inflammatory effects. In contrast, novel mucolytic agents like fexlamose offer a more direct and potent mechanism for reducing mucus viscosity by targeting the structural components of mucin. Furthermore, emerging therapies targeting signaling pathways such as EGFR hold promise for controlling mucus hypersecretion at its source.

The selection of an appropriate mucolytic agent for therapeutic development will depend on the specific pathophysiology of the respiratory disease being targeted. The experimental protocols outlined in this guide provide a framework for the objective, head-to-head comparison of the potency of these different classes of mucolytic agents, which will be crucial for advancing the field of respiratory medicine. Further research, including direct comparative clinical trials, is needed to fully elucidate the relative efficacy of these compounds.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory to include the safe and responsible management of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Eprazinone, ensuring compliance with safety regulations and minimizing environmental impact.

This compound, a mucolytic and bronchospasm-relieving drug, requires careful handling throughout its lifecycle, including its final disposal.[1] While the Safety Data Sheet (SDS) for this compound hydrochloride indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of accidental release, prevent the substance from entering sewers or surface and ground water.[2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste, which includes certain pharmaceuticals.[3][4][5] Although this compound is not currently listed as a hazardous waste, it is crucial to adhere to state and local regulations, which may be more stringent than federal guidelines.[3]

Step-by-Step Disposal Procedures

The recommended disposal method for this compound depends on the quantity and form of the waste.

For Small Quantities (e.g., residual amounts from research):

  • Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed container.

  • Disposal as Non-Hazardous Waste: According to its SDS, small quantities of this compound can be disposed of with household waste. However, for a laboratory setting, it is best practice to dispose of it as non-hazardous chemical waste through a licensed waste management contractor. This ensures a higher level of environmental protection. Do not flush this compound down the drain, as large quantities are not to reach the sewage system.

For Large Quantities (e.g., bulk powder, expired stock):

  • Consult a Licensed Waste Disposal Service: The primary and most crucial step is to contact a certified hazardous and chemical waste disposal company. They can provide specific guidance and ensure compliance with all regulations.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by the disposal company.

  • Packaging and Labeling: Package the waste in approved containers as directed by the waste management service. Ensure containers are properly labeled with the contents ("this compound Waste") and any other required information.

  • Incineration: The preferred method for the disposal of most pharmaceutical waste is incineration at a permitted facility.[4] This high-temperature destruction process ensures the complete breakdown of the active pharmaceutical ingredient.

Disposal of Contaminated Materials

  • Uncleaned Packaging: Dispose of empty or uncleaned packaging as you would the chemical itself, following official regulations.

  • Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected in a designated waste container and disposed of through a licensed waste management service.

  • Spill Cleanup Materials: Any materials used to clean up an this compound spill should be treated as this compound waste and disposed of accordingly.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not detailed in publicly available literature, the following table summarizes key handling and regulatory information.

ParameterValue/GuidelineSource
GHS Classification Not classified as hazardous
Water Hazard Class 1 (Slightly hazardous for water)
Disposal of Small Quantities Can be disposed of with household waste (best practice is through a licensed contractor)
Disposal of Large Quantities Via a licensed waste disposal service, typically through incineration[4]
Disposal of Uncleaned Packaging Must be made according to official regulations
Environmental Precautions Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Eprazinone_Disposal_Workflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual research material) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk, expired stock) assess_quantity->large_quantity Large collect_waste Collect in a Labeled, Sealed Container small_quantity->collect_waste contact_vendor Contact Licensed Waste Disposal Vendor large_quantity->contact_vendor dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste via Vendor collect_waste->dispose_non_hazardous follow_vendor_instructions Follow Vendor Instructions for Packaging and Labeling contact_vendor->follow_vendor_instructions end Disposal Complete dispose_non_hazardous->end incineration Incineration at a Permitted Facility follow_vendor_instructions->incineration incineration->end

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Personal protective equipment for handling Eprazinone

Author: BenchChem Technical Support Team. Date: December 2025

When working with Eprazinone, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), others recommend the use of full personal protective equipment (PPE), highlighting the importance of a cautious approach. This guide provides comprehensive information on the necessary PPE, operational plans for safe handling, and disposal considerations.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on available safety data. Given the discrepancies in safety information, a conservative approach is advised.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Some sources indicate potential for skin irritation (H315).[1]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and dust, especially as some data suggests a risk of serious eye irritation (H319).[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities, generating dust, or if ventilation is inadequate, as respiratory irritation is a potential hazard (H335).[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Accidental Release Measures:

  • In case of a spill, wear full personal protective equipment.[2]

  • Avoid breathing vapors, mist, dust, or gas.[2]

  • Ensure adequate ventilation.[2]

  • Mechanically pick up spilled solid material.

  • Prevent the substance from entering sewers or waterways.[2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[2]

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting unless directed by medical personnel.[2]

Storage and Disposal:

  • Store in a tightly sealed container in a cool, dry place.

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to reach ground water, water courses, or sewage systems.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Conduct Risk Assessment Conduct Risk Assessment Select Appropriate PPE Select Appropriate PPE Conduct Risk Assessment->Select Appropriate PPE Review Safety Data Sheets Review Safety Data Sheets Review Safety Data Sheets->Conduct Risk Assessment Work in Ventilated Area Work in Ventilated Area Select Appropriate PPE->Work in Ventilated Area Handle with Care Handle with Care Work in Ventilated Area->Handle with Care Wash Hands After Handling Wash Hands After Handling Handle with Care->Wash Hands After Handling Decontaminate Work Area Decontaminate Work Area Wash Hands After Handling->Decontaminate Work Area Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Area->Properly Dispose of Waste Store Securely Store Securely Properly Dispose of Waste->Store Securely

Workflow for Safe Handling of this compound

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Eprazinone
Reactant of Route 2
Reactant of Route 2
Eprazinone

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